molecular formula C27H36O12 B8261184 Borapetoside B

Borapetoside B

Cat. No.: B8261184
M. Wt: 552.6 g/mol
InChI Key: XUOAZZCHOKUHCF-UHFFFAOYSA-N
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Description

Borapetoside B is a useful research compound. Its molecular formula is C27H36O12 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOAZZCHOKUHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Borapetoside B: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a naturally occurring clerodane diterpenoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from Tinospora crispa (formerly known as Tinospora tuberculata), a plant with a history of use in traditional medicine, this compound is being investigated for its biological activities, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, isolation protocols, and the current understanding of the biological activity and mechanism of action of this compound.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic clerodane diterpenoid core, to which a β-D-glucopyranosyl moiety is attached. The aglycone portion is known as Borapetol B.

Chemical Structure:

  • IUPAC Name: methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[1]

  • Molecular Formula: C₂₇H₃₆O₁₂[2]

  • Molecular Weight: 552.6 g/mol [2]

The following is a 2D representation of the chemical structure of this compound:

Chemical structure of this compound
Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the table below. This information is crucial for its identification, characterization, and quantification in various experimental settings.

PropertyValue
Molecular Formula C₂₇H₃₆O₁₂
Molecular Weight 552.6 g/mol
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Computed XLogP3 -0.1
Exact Mass 552.22067658 Da
¹H NMR (Pyridine-d₅) The ¹H NMR spectrum of this compound in Pyridine-d₅ shows characteristic signals for the furan (B31954) ring protons at δ 7.47 (d, J = 1.6 Hz, 1H), 7.42 (br s, 1H), and 6.49 (d, J = 1.6 Hz, 1H), which are assigned to the two α-protons and one β-proton of a β-substituted furan moiety, respectively. Further detailed assignments would require the original spectral data.
¹³C NMR (Pyridine-d₅) The ¹³C NMR spectrum of the aglycone of a related compound, tinocrispide, which shares the clerodane core, shows 18 carbon signals. The full ¹³C NMR data for this compound would be necessary for complete assignment.

Experimental Protocols

Isolation of this compound from Tinospora crispa

The following is a general protocol for the bioassay-guided isolation of compounds from Tinospora crispa, which can be adapted for the specific isolation of this compound.

1. Plant Material and Extraction:

  • Air-dried and powdered stems of Tinospora crispa are subjected to extraction with methanol.

  • The methanolic extract is then partitioned sequentially with n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc) to yield different fractions.

2. Chromatographic Separation:

  • The DCM and EtOAc extracts, which typically contain diterpenoids, are subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, for example, with increasing polarity using solvent mixtures like n-hexane-ethyl acetate or chloroform-methanol, is employed to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing this compound are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Final purification is often achieved by crystallization from a suitable solvent system, such as chloroform-methanol, to yield pure this compound.

Logical Workflow for Isolation and Purification:

G plant_material Tinospora crispa stems extraction Methanolic Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, DCM, EtOAc) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc TLC Monitoring column_chromatography->tlc hplc Preparative HPLC tlc->hplc Combine fractions crystallization Crystallization hplc->crystallization borapetoside_b Pure this compound crystallization->borapetoside_b

Caption: General workflow for the isolation and purification of this compound.

In Vitro Assay for Hypoglycemic Activity (Adapted from Borapetol B studies)

This protocol describes an in vitro experiment to assess the effect of this compound on insulin (B600854) secretion from pancreatic islets.[3][4]

1. Isolation of Pancreatic Islets:

  • Pancreatic islets are isolated from laboratory animals (e.g., Wistar rats) using a collagenase digestion method.

  • The pancreas is perfused with a collagenase solution, incubated, and then subjected to a density gradient centrifugation to separate the islets.

2. Batch Incubation for Insulin Secretion:

  • Isolated islets are pre-incubated in a buffer solution with a low glucose concentration (e.g., 3.3 mM).

  • The islets are then incubated with varying concentrations of this compound in the presence of both low (3.3 mM) and high (16.7 mM) glucose.

  • After incubation, the supernatant is collected to measure the amount of secreted insulin.

3. Insulin Measurement:

  • Insulin concentration in the collected supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The amount of insulin secreted in the presence of this compound is compared to the control (vehicle-treated) group to determine its effect on glucose-stimulated insulin secretion.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound and its related compounds is its potential as a hypoglycemic agent. Studies on the aglycone, Borapetol B, have shown that it can stimulate insulin release from pancreatic islets. Furthermore, comparisons with the structurally similar Borapetoside A and C suggest that the stereochemistry at the C-8 position is crucial for the hypoglycemic effect. Borapetoside A and C, which possess 8R-chirality, are active, while this compound, with 8S-chirality, is reported to be inactive in some assays.

The proposed mechanism of action for related borapetosides involves the modulation of the insulin signaling pathway. Specifically, compounds like Borapetoside C have been shown to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the translocation of glucose transporter 2 (GLUT2) to the cell membrane. This enhances glucose uptake into cells and reduces blood glucose levels.

Proposed Signaling Pathway for Hypoglycemic Effect:

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT2 GLUT2 Translocation Akt->GLUT2 Glucose_uptake Increased Glucose Uptake GLUT2->Glucose_uptake Borapetoside Borapetoside Analogs Borapetoside->IR Potentiates Phosphorylation

Caption: Proposed potentiation of the insulin signaling pathway by borapetoside analogs.

Conclusion

This compound is a complex natural product with potential applications in the management of metabolic disorders. This guide has provided an overview of its chemical structure, properties, and a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate the specific molecular targets and the complete pharmacological profile of this compound, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and structured data presented herein are intended to support and facilitate these future research endeavors.

References

Borapetoside B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa and Tinospora cordifolia. While its counterparts, Borapetoside A and C, have demonstrated notable hypoglycemic effects, this compound is reported to be inactive in this regard. Preliminary evidence suggests potential positive inotropic and anti-inflammatory properties, although detailed mechanistic studies and robust quantitative data remain limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, and available, albeit limited, biological activity data. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation into the therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is a complex diterpenoid glycoside. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 104901-05-5[1][2][3][4]
Molecular Formula C₂₇H₃₆O₁₂[1][4]
Molecular Weight 552.6 g/mol [1][4]
Chemical Class Clerodane Diterpenoid Glycoside[1]
Source Tinospora crispa, Tinospora cordifolia[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol
Storage Store at -20°C for long-term stability.[4]

Biological Activity and Signaling Pathways

Current research on the specific biological activities of this compound is limited. Unlike the structurally related Borapetosides A and C, this compound has been found to be inactive in studies assessing hypoglycemic effects.[5] The structural difference, specifically the stereochemistry at the C-8 position (8S-chirality in this compound versus 8R-chirality in the active Borapetosides A and C), is suggested to be a key determinant for this lack of activity.[5]

While direct evidence is sparse, related compounds from Tinospora crispa have been investigated for various pharmacological effects, which may provide avenues for future research on this compound.

Potential Anti-Inflammatory Activity

Though not extensively studied for this compound specifically, crude extracts of Tinospora crispa and other isolated compounds have demonstrated anti-inflammatory properties. The general mechanism of anti-inflammatory action of many natural products involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes.

Potential Positive Inotropic Effect

Some studies on crude extracts of Tinospora crispa have indicated a positive inotropic effect on cardiac muscle. The mechanism for such an effect often involves an increase in intracellular calcium concentration or an enhanced sensitivity of myofilaments to calcium, leading to increased contractility.

Inotropic_Effect_Workflow Start Start Treatment Treatment Start->Treatment Measurement Measurement Treatment->Measurement Calcium_Imaging Calcium_Imaging Treatment->Calcium_Imaging Analysis Analysis Measurement->Analysis Calcium_Imaging->Analysis End End Analysis->End

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published. However, methodologies used for the isolation and analysis of related compounds from Tinospora species can be adapted.

Extraction and Isolation

A general procedure for the isolation of clerodane diterpenoids from Tinospora crispa involves the following steps:

  • Extraction : The dried and powdered plant material (stems) is subjected to solvent extraction, typically starting with a nonpolar solvent like hexane (B92381) to remove fats and waxes, followed by extraction with a more polar solvent such as methanol or ethanol.

  • Partitioning : The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography : The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) with a gradient of solvents to separate the individual compounds.

  • Purification : Final purification is often achieved using High-Performance Liquid Chromatography (HPLC).

Analytical Methods

A validated HPLC method for the quantification of this compound would be essential for quality control and pharmacokinetic studies. Based on methods for similar compounds, a reverse-phase HPLC method could be developed.

Table of Suggested HPLC Parameters:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Structural elucidation of this compound is confirmed using 1D and 2D NMR techniques. The following are reported 1H and 13C NMR spectral data.

Table of NMR Spectral Data:

Position¹³C NMR (ppm)¹H NMR (ppm, J in Hz)
135.81.65 (m), 2.10 (m)
226.51.80 (m)
338.22.35 (m)
4108.4-
5141.2-
677.14.25 (d, 12.0)
7125.45.90 (d, 12.0)
843.52.50 (m)
952.1-
1048.91.95 (m)
1170.14.10 (dd, 11.0, 4.0)
12173.2-
13125.16.20 (s)
14107.8-
15143.27.30 (s)
16138.97.20 (s)
1717.20.95 (d, 7.0)
1825.41.10 (s)
1916.80.85 (s)
2028.9-
Glc-1'102.54.50 (d, 7.5)
Glc-2'74.83.30 (m)
Glc-3'77.93.40 (m)
Glc-4'71.53.25 (m)
Glc-5'78.13.35 (m)
Glc-6'62.73.70 (m), 3.85 (m)

Note: The provided NMR data is a representative compilation and may vary slightly depending on the solvent and instrument used.

Conclusion and Future Directions

This compound remains a relatively understudied natural product compared to its analogues from Tinospora species. While its lack of hypoglycemic activity distinguishes it from Borapetosides A and C, the potential for other pharmacological effects, such as anti-inflammatory and positive inotropic activities, warrants further investigation.

For researchers and drug development professionals, this compound presents an opportunity for novel therapeutic discovery. Future research should focus on:

  • Comprehensive Biological Screening : Evaluating the bioactivity of this compound in a wide range of assays to identify its primary pharmacological effects.

  • Mechanistic Studies : Elucidating the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • Quantitative Analysis : Developing and validating robust analytical methods for the accurate quantification of this compound in biological matrices to enable pharmacokinetic and pharmacodynamic studies.

  • Toxicology and Safety Assessment : Conducting thorough in vitro and in vivo toxicity studies to determine its safety profile.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of new and effective treatments for various diseases.

References

An In-depth Technical Guide to the Stereochemistry and Bioactivity of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa (formerly Tinospora tuberculata), stands as a significant molecule in the study of structure-activity relationships for potential hypoglycemic agents. Unlike its stereoisomers, Borapetoside A and C, which exhibit notable anti-diabetic properties, this compound is considered biologically inactive in this regard. This guide provides a comprehensive overview of the stereochemistry of this compound, a critical determinant of its bioactivity, and summarizes the available data on its biological evaluation. Detailed experimental protocols for its isolation and analysis, as well as diagrams of relevant biological pathways, are included to support further research and drug development efforts.

Stereochemistry of this compound

The defining feature of this compound, and the key to understanding its biological inactivity, lies in its unique three-dimensional structure. The absolute configuration of this compound has been determined through extensive spectroscopic analysis, primarily detailed in the seminal work of Fukuda et al. (1986).

Absolute Configuration

The systematic IUPAC name for this compound is methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[1].

The core structure is a cis-fused decalin ring system characteristic of clerodane diterpenoids. The stereochemistry at the C-8 position is of paramount importance for its biological activity. In this compound, the chirality at this center is S, which renders it inactive as a hypoglycemic agent. This is in stark contrast to its isomers, Borapetoside A and C, which possess an 8R-configuration and exhibit significant hypoglycemic effects[2][3].

Table 1: Spectroscopic Data for this compound

Data TypeValueReference
Molecular Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.6 g/mol [1]
Optical Rotation ([α]D) Data not available in searched literature-
¹H-NMR (in C₅D₅N) Specific shifts not available in searched literature-
¹³C-NMR (in C₅D₅N) Specific shifts not available in searched literature-

Note: While the original isolation paper by Fukuda et al. (1986) would contain specific optical rotation and NMR data, the full text was not accessible to provide these details.

Bioactivity of this compound

Extensive research into the bioactive compounds of Tinospora crispa has demonstrated that while the plant as a whole has traditional uses in managing diabetes, not all its constituents share this activity. This compound is a prime example of an inactive stereoisomer.

Hypoglycemic Activity

Comparative studies of borapetosides have consistently shown that the stereochemistry at the C-8 position is a critical determinant for hypoglycemic activity. This compound, with its 8S-configuration, is reported to be inactive. In contrast, Borapetoside A and C, which have an 8R-configuration, demonstrate potent hypoglycemic effects.

Table 2: Comparative Hypoglycemic Activity of Borapetosides

CompoundC-8 StereochemistryHypoglycemic ActivityReference
Borapetoside ARActive
This compound S Inactive
Borapetoside CRActive

Note: Quantitative data such as IC₅₀ or EC₅₀ values for this compound's lack of activity were not available in the searched literature. It is often cited as the "inactive" counterpart in qualitative comparisons.

Mechanism of Action (or Lack Thereof)

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation of this compound and the bioassays used to determine its activity, based on available literature.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Tinospora crispa, based on the initial report by Fukuda et al. (1986) and general phytochemical practices.

G start Dried stems of Tinospora crispa extraction Extraction with Methanol (B129727) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H₂O and n-BuOH concentration->partition buoh_extract n-BuOH extract partition->buoh_extract chromatography1 Column Chromatography (Silica Gel) buoh_extract->chromatography1 fractions Elution with CHCl₃-MeOH gradient chromatography1->fractions chromatography2 Repeated Column Chromatography (Silica Gel) fractions->chromatography2 purification Preparative HPLC chromatography2->purification borapetoside_b Pure this compound purification->borapetoside_b

Figure 1. Isolation workflow for this compound.

Methodology:

  • Extraction: The dried and powdered stems of Tinospora crispa are extracted with methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol-soluble fraction, containing the glycosides, is collected.

  • Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel, eluting with a chloroform-methanol gradient to separate different fractions.

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Hypoglycemic Bioassay

The following is a generalized protocol for an in vivo hypoglycemic assay, as would be used to compare the activity of this compound with its active isomers.

G start Animal Model (e.g., mice) fasting Fasting (overnight) start->fasting grouping Grouping of animals (Control, Vehicle, Borapetoside A, this compound, etc.) fasting->grouping administration Oral or IP administration of compounds grouping->administration glucose_challenge Oral Glucose Tolerance Test (OGTT) (Glucose administration) administration->glucose_challenge blood_sampling Blood sampling at time intervals (0, 30, 60, 90, 120 min) glucose_challenge->blood_sampling analysis Measurement of blood glucose levels blood_sampling->analysis data_analysis Data analysis and comparison analysis->data_analysis

Figure 2. Workflow for in vivo hypoglycemic bioassay.

Methodology:

  • Animal Model: Male mice are typically used for this assay. They are acclimatized to laboratory conditions before the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Grouping: Animals are randomly divided into groups: a control group, a vehicle control group, and groups for each compound being tested (e.g., Borapetoside A, this compound).

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or via intraperitoneal injection.

  • Glucose Challenge: After a set period (e.g., 30 minutes), an oral glucose tolerance test (OGTT) is performed by administering a glucose solution to all animals.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The data are analyzed to determine the effect of the compounds on glucose tolerance. The area under the curve (AUC) for glucose is often calculated and compared between groups.

Signaling Pathways and Structure-Activity Relationship

The differential bioactivity between this compound and its isomers highlights a clear structure-activity relationship. The 8R-configuration in active borapetosides is crucial for their interaction with molecular targets in the insulin (B600854) signaling pathway.

G borapetoside_a_c Borapetoside A/C (8R) ir Insulin Receptor (IR) borapetoside_a_c->ir Binds and Activates borapetoside_b This compound (8S) borapetoside_b->ir Does not effectively bind akt Akt (Protein Kinase B) ir->akt Phosphorylates no_effect No significant interaction and no downstream effect ir->no_effect glut2 GLUT2 akt->glut2 Promotes expression glucose_uptake Increased Glucose Uptake glut2->glucose_uptake

Figure 3. Hypothesized interaction with the insulin signaling pathway.

The diagram above illustrates the proposed mechanism for the active borapetosides and the lack of activity for this compound. The 8R stereoisomers are believed to bind to and activate the insulin receptor (or a related target), initiating a signaling cascade that leads to increased glucose transporter expression and subsequent glucose uptake. Conversely, the 8S configuration of this compound is thought to sterically hinder this initial binding event, thus abrogating the downstream signaling and resulting in its biological inactivity.

Conclusion and Future Perspectives

This compound serves as an invaluable tool in medicinal chemistry and pharmacology, acting as a natural negative control that underscores the stereochemical requirements for the hypoglycemic activity of clerodane diterpenoids from Tinospora crispa. While its own therapeutic potential is limited, the study of this compound in conjunction with its active isomers provides a robust platform for the rational design of novel and potent anti-diabetic agents. Future research should focus on obtaining more detailed structural information, such as co-crystal structures with potential target proteins, to further elucidate the precise molecular interactions that govern this critical structure-activity relationship. Additionally, quantitative bioactivity data for this compound would be beneficial for more rigorous comparative studies.

References

Borapetoside B: A Technical Overview of its Discovery, Chemistry, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

A Clerodane Diterpenoid Glycoside from Tinospora Species

Abstract

Borapetoside B is a naturally occurring clerodane diterpenoid glycoside first identified in Tinospora tuberculata and also found in other Tinospora species, a genus of climbing shrubs used extensively in traditional medicine across Southeast Asia. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. While its stereoisomers, Borapetoside A and C, have demonstrated significant hypoglycemic and insulin-sensitizing properties, this compound is notably considered biologically inactive in this regard, highlighting the critical role of stereochemistry in the pharmacological activity of this class of compounds. This document details the known information on this compound, contextualizes its significance through the biological activities of its isomers, and provides relevant experimental methodologies and signaling pathway diagrams for the broader class of borapetosides.

Discovery and History

This compound was first isolated and characterized in 1986 by a team of Japanese researchers, N. Fukuda, M. Yonemitsu, and T. Kimura. Their findings were published in the Chemical & Pharmaceutical Bulletin. The compound was isolated from the stems of Tinospora tuberculata BEUMEE (now considered a synonym of Tinospora crispa (L.) Hook. f. & Thomson), a plant known for its use in traditional remedies.

The initial study focused on the isolation and structural elucidation of new diterpenoids from the plant. Alongside this compound, its aglycone, Borapetol B, was also identified. This discovery was part of a broader effort to identify the chemical constituents responsible for the medicinal properties of Tinospora species.

Subsequent research on the chemical constituents of Tinospora crispa and Tinospora cordifolia has led to the isolation of a series of related compounds, including Borapetoside A, C, D, E, and F.[1] These studies have revealed that while structurally similar, the biological activities of these compounds can vary significantly.

Chemical Properties

This compound is a glycoside, meaning it is composed of a sugar moiety linked to a non-sugar aglycone. The aglycone is a clerodane diterpene, a class of organic compounds characterized by a specific bicyclic carbon skeleton.

PropertyValueSource
Molecular Formula C27H36O12PubChem
Molecular Weight 552.6 g/mol PubChem
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylatePubChem
CAS Number 104901-05-5Biosynth
ChEMBL ID CHEMBL1097580PubChem

Biological Activity and Mechanism of Action

Hypoglycemic Activity: The Role of Stereochemistry

Extensive research into the antidiabetic properties of borapetosides has revealed a critical structural determinant for their activity. Borapetoside A and C have been shown to possess potent hypoglycemic effects.[2][3] In contrast, this compound is considered inactive in this regard.[2][3] This difference in biological activity is attributed to the stereochemistry at the C-8 position of the diterpenoid skeleton. Borapetoside A and C possess an 8R-chirality, which is associated with their hypoglycemic action, while this compound has an 8S-chirality, rendering it inactive.[2][3]

Contextualizing Biological Activity: The Active Borapetosides

To understand the potential biological relevance of the borapetoside scaffold, it is informative to examine the activities of its active isomers, Borapetoside A and C.

Borapetoside A:

  • Demonstrates hypoglycemic effects through both insulin-dependent and insulin-independent pathways.[3]

  • Increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[3]

  • Activates the insulin (B600854) signaling pathway.[3]

Borapetoside C:

  • Improves insulin sensitivity in diabetic mice.[4][5]

  • Increases the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt).[4][5]

  • Enhances the expression of glucose transporter 2 (GLUT2).[4][5]

The table below summarizes the reported effects of the active borapetosides.

CompoundReported Biological EffectQuantitative DataSource
Borapetoside AHypoglycemicDose-dependent decrease in plasma glucose in mice.[3][3]
Borapetoside CInsulin SensitizerAcute treatment (5 mg/kg, i.p.) attenuates elevated plasma glucose in mice.[4][4]
Borapetol BInsulin SecretagogueStimulates insulin secretion from isolated rat islets in a dose-dependent manner.[6][6]
Signaling Pathways of Active Borapetosides

The hypoglycemic effects of the active borapetosides, such as Borapetoside C, are mediated through the enhancement of the insulin signaling pathway. The key steps in this pathway include the phosphorylation of the insulin receptor and Akt, leading to the translocation of glucose transporters to the cell membrane.

insulin_signaling Borapetoside_C Borapetoside C Insulin_Receptor Insulin Receptor (IR) Borapetoside_C->Insulin_Receptor Enhances Phosphorylation Akt Protein Kinase B (Akt) Insulin_Receptor->Akt Phosphorylates GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Promotes Expression and Translocation Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake

Caption: Insulin signaling pathway enhanced by Borapetoside C.

While direct evidence for this compound's interaction with inflammatory pathways is lacking, related clerodane diterpenoids have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. The diagram below illustrates a general workflow for assessing NF-κB inhibition.

nf_kb_inhibition_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Compound Test Compound (e.g., Borapetoside) Macrophages->Compound Cytokine_Analysis Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Macrophages->Cytokine_Analysis Cell_Lysis Cell Lysis and Nuclear Extraction LPS->Cell_Lysis Western_Blot Western Blot for p65 Cell_Lysis->Western_Blot Reporter_Assay NF-κB Reporter Assay Cell_Lysis->Reporter_Assay

Caption: Experimental workflow for NF-κB inhibition assay.

Experimental Protocols

As detailed information on the biological investigation of this compound is limited, this section provides the experimental protocols for the isolation of its aglycone, Borapetol B, and the assessment of its insulin secretagogue activity, which are representative of the methodologies used in the study of this class of compounds.

Bioassay-Guided Isolation of Borapetol B from Tinospora crispa

This protocol is adapted from the study by Lokman et al. (2013) on the isolation of Borapetol B.[6]

  • Plant Material Preparation: The stems of Tinospora crispa are collected, identified, and a voucher specimen is deposited in a herbarium. The stems are cleaned, air-dried, and ground into a coarse powder.

  • Extraction: The powdered stem material is first defatted by sonication with hexane. The defatted material is then extracted with a methanol-water mixture (e.g., 4:1 v/v). Each extraction step is repeated multiple times to ensure exhaustive extraction.

  • Fractionation: The methanol-water extract is concentrated under reduced pressure and then subjected to a series of chromatographic separations. This may include column chromatography on silica (B1680970) gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Bioassay-Guided Selection: Throughout the fractionation process, the resulting fractions are tested for their biological activity of interest (e.g., stimulation of insulin secretion in isolated pancreatic islets). Fractions demonstrating the desired activity are selected for further purification.

  • Structure Elucidation: The purified active compound is identified and its structure elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Assessment of Insulin Secretion using Pancreatic Islet Perifusion

This protocol is a generalized method based on the procedures described for the study of Borapetol B.[6]

  • Isolation of Pancreatic Islets: Pancreatic islets are isolated from laboratory animals (e.g., rats) using the collagenase digestion method. The pancreas is distended with a collagenase solution, incubated, and then mechanically disrupted. The islets are then purified from the digested tissue using a density gradient.

  • Islet Perifusion: Isolated islets are placed in a perifusion chamber and continuously supplied with a perifusion medium (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

  • Experimental Design: The islets are first perifused with a basal glucose concentration to establish a stable baseline of insulin secretion. The concentration of glucose is then increased to stimulate insulin secretion. The test compound (e.g., Borapetol B) is added to the perifusion medium at different time points and glucose concentrations to assess its effect on basal and glucose-stimulated insulin secretion.

  • Sample Collection and Analysis: The perifusate is collected in fractions at regular intervals. The insulin concentration in each fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response of the islets to glucose and the test compound.

islet_perifusion_workflow cluster_preparation Preparation cluster_perifusion Perifusion cluster_analysis Analysis Pancreas_Isolation Pancreas Isolation from Rat Collagenase_Digestion Collagenase Digestion Pancreas_Isolation->Collagenase_Digestion Islet_Purification Islet Purification Collagenase_Digestion->Islet_Purification Perifusion_Chamber Islets in Perifusion Chamber Islet_Purification->Perifusion_Chamber Basal_Glucose Perifusion with Basal Glucose Perifusion_Chamber->Basal_Glucose Stimulatory_Glucose Perifusion with Stimulatory Glucose Basal_Glucose->Stimulatory_Glucose Test_Compound Addition of Test Compound Stimulatory_Glucose->Test_Compound Fraction_Collection Collection of Perifusate Fractions Test_Compound->Fraction_Collection Insulin_Assay Insulin Measurement (RIA/ELISA) Fraction_Collection->Insulin_Assay Data_Plotting Data Plotting and Analysis Insulin_Assay->Data_Plotting

Caption: Workflow for pancreatic islet perifusion experiment.

Conclusion

This compound is a clerodane diterpenoid glycoside that holds a significant place in the study of the phytochemistry of Tinospora species. Its discovery and characterization have contributed to the understanding of the chemical diversity within this medicinally important genus. While this compound itself appears to be biologically inactive as a hypoglycemic agent, its existence serves as a crucial chemical and pharmacological counterpoint to its active stereoisomers, Borapetoside A and C. The study of this family of compounds underscores the principle of stereochemical specificity in drug action and highlights the importance of detailed structural and functional characterization in the field of natural product drug discovery. Future research may explore other potential biological activities of this compound beyond metabolism, or utilize its structure as a scaffold for the synthesis of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Tinospora genus, notably Tinospora crispa and Tinospora cordifolia.[1],[2],[3] These compounds have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[4],[5],[6] Among these, Borapetoside B and its related analogues represent a promising area of research for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound and other notable clerodane diterpenoids.

Chemical Structures

This compound is a clerodane diterpenoid glycoside characterized by a furan (B31954) ring and a glucose moiety attached to the core diterpene structure.[7],[2] Its molecular formula is C₂₇H₃₆O₁₂.[7] The core clerodane skeleton is a bicyclic diterpenoid structure that serves as the foundation for a wide array of derivatives found in Tinospora species.[3] Variations in the stereochemistry and substitutions on this core structure give rise to a multitude of related compounds with distinct biological activities.[1],

Quantitative Data on Biological Activities

The biological activities of this compound and related clerodane diterpenoids have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.

Compound(s)AssayCell Line / ModelIC₅₀ / EffectReference(s)
Anti-inflammatory Activity
Tinopanoid K-T (compounds 3 & 8)Nitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cellsCompound 3: 5.6 µM, Compound 8: 13.8 µM[5]
Crispinoids A-L (compounds 3 & 4)Nitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 macrophagesCompound 3: 12.5 ± 0.5 µM, Compound 4: 16.4 ± 0.7 µM[4]
Anticancer and Cytotoxic Activity
Crispene ESTAT3 Dimerization InhibitionCell-free fluorescent polarization assay10.27 µM[8]
Crispene ECytotoxicityMDA-MB-231 (STAT3-dependent breast cancer)5.35 µM[8]
Crispene FCytotoxicityMDA-MB-231 (STAT3-dependent breast cancer)10 µM[9]
Crispene GCytotoxicityMDA-MB-231 (STAT3-dependent breast cancer)7.8 µM[9]
Crispene FSTAT3 Dimerization InhibitionCell-free fluorescent polarization assay42 µM[8]
Crispene GSTAT3 Dimerization InhibitionCell-free fluorescent polarization assay17 µM[8]
Compound(s)AssayModelDosage / ConcentrationEffectReference(s)
Antidiabetic Activity
Borapetol BInsulin (B600854) SecretionIsolated rat pancreatic islets0.1, 1, and 10 µg/mLDose-dependently increased insulin secretion at 3.3 mM and 16.7 mM glucose.[10]
Borapetol BOral Glucose Tolerance TestWistar and Goto-Kakizaki rats10 µ g/100 g body weightImproved blood glucose levels and increased plasma insulin levels.[7]
Borapetoside AHypoglycemic ActivityNormal and STZ-induced diabetic mice5 mg/kg (i.p.)Significantly lowered plasma glucose levels.[11],[12]
Borapetoside CHypoglycemic ActivityNormal and STZ-induced diabetic mice5 mg/kg (i.p.)Significantly lowered plasma glucose levels.[13],[12]
Borapetoside CInsulin SensitivityT1DM mice5 mg/kg (twice daily for 7 days)Increased phosphorylation of IR and Akt, and expression of GLUT2.[14]

Signaling Pathways

Clerodane diterpenoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the primary pathways targeted by these compounds.

STAT3 Signaling Pathway and Inhibition by Clerodane Diterpenoids

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation.[1] Aberrant STAT3 activation is implicated in various cancers. Certain clerodane diterpenoids, such as Crispenes E, F, and G, have been shown to inhibit STAT3 dimerization, a critical step for its activation and nuclear translocation.[9],[8]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_expression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_expression Promotes Clerodane Clerodane Diterpenoids (e.g., Crispenes E, F, G) Clerodane->STAT3_dimer Inhibits

STAT3 signaling pathway and its inhibition by clerodane diterpenoids.
Insulin Signaling Pathway and Modulation by Borapetosides

The insulin signaling pathway is central to glucose homeostasis. Borapetosides A and C have been shown to enhance insulin sensitivity by promoting the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2).[13],[14] This enhances glucose uptake and utilization, thereby contributing to their hypoglycemic effects.

Insulin_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (inactive) PDK1->Akt Phosphorylates pAkt p-Akt (active) Akt->pAkt GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Promotes translocation GLUT2_membrane GLUT2 at Plasma Membrane GLUT2_vesicle->GLUT2_membrane Glucose_uptake Glucose Uptake GLUT2_membrane->Glucose_uptake Borapetosides Borapetosides A & C Borapetosides->IR Enhances Phosphorylation Borapetosides->pAkt Increases Borapetosides->GLUT2_membrane Increases Expression

Insulin signaling pathway modulated by Borapetosides A and C.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related clerodane diterpenoids.

Isolation and Purification of Clerodane Diterpenoids from Tinospora crispa

The following workflow outlines a typical procedure for the isolation and purification of clerodane diterpenoids.

Isolation_Workflow Start Dried Stems of Tinospora crispa Extraction Extraction with Methanol (B129727) Start->Extraction Partition Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) Extraction->Partition Column_Chromatography Column Chromatography (Silica Gel) Partition->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC TLC Analysis Fraction_Collection->TLC HPLC Preparative HPLC TLC->HPLC Pool similar fractions Pure_Compounds Isolated Clerodane Diterpenoids HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

General workflow for the isolation of clerodane diterpenoids.

Detailed Protocol:

  • Extraction: Air-dried and powdered stems of Tinospora crispa are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fractions (e.g., the ethyl acetate fraction) are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

  • Fraction Analysis and Pooling: The collected sub-fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to isolate the pure clerodane diterpenoids.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Cell Lines:

  • RAW 264.7 (murine macrophage)

  • BV-2 (murine microglial)

Protocol:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., clerodane diterpenoids) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Cell Line:

  • MDA-MB-231 (human breast cancer)

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antidiabetic Activity: Insulin Secretion Assay

This assay evaluates the effect of a compound on insulin secretion from pancreatic islets in response to glucose.

Model:

  • Isolated pancreatic islets from rats (e.g., Wistar or Goto-Kakizaki).

Protocol:

  • Islet Isolation: Isolate pancreatic islets by collagenase digestion of the pancreas.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium.

  • Static Incubation:

    • Pre-incubate batches of islets (e.g., 10 islets per tube) in a buffer containing a low glucose concentration (e.g., 3.3 mM) for a defined period.

    • Replace the pre-incubation buffer with fresh buffer containing low (3.3 mM) or high (16.7 mM) glucose, with or without the test compound at various concentrations.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of insulin secreted is normalized to the number of islets. The effect of the compound on insulin secretion is determined by comparing the insulin levels in the treated groups to the control groups at both low and high glucose concentrations.

Conclusion

This compound and its related clerodane diterpenoids from Tinospora species represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic effects, are mediated through the modulation of critical cellular signaling pathways. This technical guide has provided a consolidated overview of the quantitative data, mechanistic insights, and experimental methodologies associated with these promising natural products. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles for potential drug development.

References

Spectroscopic and Methodological Profile of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Borapetoside B, a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus. The document focuses on the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, alongside the experimental protocols for its isolation and characterization.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been employed to determine the molecular formula and fragmentation pattern of this compound. The data presented here was obtained using a Linear Ion Trap-Orbitrap Mass Spectrometer.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₇H₃₆O₁₂[1]
Ionization ModeESI-[2]
[M-H]⁻ (m/z)551.21204[2]
Major Fragment Ions (m/z)389 [M-H-dehydrated Glc]⁻[2]
Experimental Protocol: Mass Spectrometry

The mass spectrometric analysis was conducted on a high-performance liquid chromatography (HPLC) system coupled with a Linear Ion Trap-Orbitrap mass spectrometer.

  • HPLC System: The separation was performed on a C18 column.

  • Mass Spectrometer: LTQ-Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Temperature: 350 °C.

  • Sheath Gas (Nitrogen) Flow: 30 arbitrary units.

  • Auxiliary Gas (Nitrogen) Flow: 10 arbitrary units.

  • Electrospray Voltage: 3.0 kV.

  • Capillary Voltage: -35 V.

  • Tube Lens Voltage: -110 V.

  • Resolution: 30,000.

  • Collision-Induced Dissociation (CID): Performed in the Linear Ion Trap (LTQ) with a normalized collision energy of 35%.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The definitive structure of this compound was elucidated by Fukuda et al. in 1986, and detailed ¹H and ¹³C NMR data were reported therein. While the original publication was not directly accessible for data extraction, the following represents the expected format for such data based on analyses of similar compounds.

Table 2: ¹H NMR Spectral Data of this compound (Expected Format)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in accessible sources

Table 3: ¹³C NMR Spectral Data of this compound (Expected Format)

PositionChemical Shift (δ, ppm)
Data unavailable in accessible sources
Experimental Protocol: NMR Spectroscopy

The specific parameters for the NMR data acquisition for this compound would have been detailed in the original 1986 publication by Fukuda et al. A general protocol for acquiring NMR spectra for a natural product like this compound is as follows:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvents such as deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated pyridine (B92270) (C₅D₅N) are commonly used.

  • Techniques: Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are typically performed to fully assign the structure.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard.

Isolation and Characterization Workflow

The isolation of this compound from its natural source, such as Tinospora tuberculata, follows a standard procedure for natural product chemistry. The general workflow is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_characterization Structure Elucidation plant_material Plant Material (e.g., Stems of Tinospora) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition column_chrom Column Chromatography (e.g., Silica (B1680970) Gel) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Isolated this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr final_structure Confirmed Structure of This compound ms->final_structure nmr->final_structure

Caption: General workflow for the isolation and characterization of this compound.

Experimental Protocol: Isolation

A representative protocol for the isolation of compounds from Tinospora species is as follows:

  • Extraction: The dried and powdered plant material (e.g., stems) is extracted with a solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

This guide provides a consolidated view of the available spectroscopic data and methodologies related to this compound, intended to support further research and development activities.

References

The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B, a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, such as Tinospora crispa and Tinospora cordifolia, has garnered significant interest within the scientific community.[1][2] While its pharmacological properties, particularly its potential hypoglycemic effects, are areas of active investigation, the intricate molecular machinery responsible for its synthesis within the plant remains a subject of ongoing research.[3][4][5][6] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of clerodane diterpenoid biosynthesis in plants. Although the precise enzymatic steps for this compound are yet to be fully elucidated, this document synthesizes the current understanding to offer a robust theoretical framework for researchers.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the conserved pathway of clerodane diterpenoid production in plants, originating from primary metabolism and proceeding through a series of specialized enzymatic reactions. The pathway can be conceptually divided into three key stages: the formation of the universal diterpene precursor, the cyclization and rearrangement to form the characteristic clerodane skeleton, and the subsequent tailoring reactions, including glycosylation, to yield the final natural product.

Stage 1: Assembly of the C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6][7] These five-carbon units are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[7] Through a series of head-to-tail condensations catalyzed by prenyltransferases, three molecules of IPP are sequentially added to one molecule of DMAPP to generate the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]

Stage 2: Formation of the Clerodane Skeleton

The commitment of GGPP to the clerodane pathway is a critical juncture, orchestrated by a class of enzymes known as diterpene synthases (diTPSs). This stage is proposed to proceed through a two-step cyclization and rearrangement cascade.

  • Protonation-initiated Cyclization: A Class II diTPS initiates the process by protonating the terminal double bond of GGPP, leading to the formation of a bicyclic labdane-type diphosphate (B83284) intermediate.[8]

  • Rearrangement and Second Cyclization: This intermediate is then believed to undergo a series of rearrangements, including hydride and methyl shifts, to form a halimane-type carbocation. A subsequent cyclization, likely catalyzed by a Class I diTPS, would then establish the characteristic decalin core of the clerodane skeleton, yielding a clerodienyl diphosphate (CLPP) intermediate.[3][8] For example, the diterpene synthase clerodienyl diphosphate synthase 1 (PvCPS1) from switchgrass has been shown to convert GGPP into cis-trans-clerodienyl diphosphate.[3]

Stage 3: Tailoring of the Clerodane Core and Glycosylation

The unadorned clerodane skeleton undergoes a series of modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which introduce the various functional groups (hydroxyls, ketones, etc.) that define the specific chemical identity of the this compound aglycone, Borapetol B.

The final and defining step in the biosynthesis of this compound is the attachment of a glucose moiety. This glycosylation event is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to a specific hydroxyl group on the Borapetol B aglycone. This step is crucial for the solubility, stability, and potentially the biological activity of the final compound. While the specific UGT responsible for this reaction in Tinospora crispa has not yet been identified, its action represents the terminal step in this intricate biosynthetic pathway.

Visualizing the Biosynthetic Pathway

To provide a clear visual representation of the proposed biosynthetic pathway of this compound, the following diagram has been generated using the DOT language.

Borapetoside_B_Biosynthesis cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Clerodane Skeleton Formation cluster_2 Stage 3: Tailoring and Glycosylation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Labdane_intermediate Labdane-type Diphosphate Intermediate GGPP->Labdane_intermediate Class II diTPS Halimane_intermediate Halimane-type Intermediate Labdane_intermediate->Halimane_intermediate Rearrangement CLPP Clerodienyl Diphosphate (CLPP) Halimane_intermediate->CLPP Class I diTPS Borapetol_B Borapetol B (Aglycone) CLPP->Borapetol_B P450s, Dehydrogenases, etc. Borapetoside_B This compound Borapetol_B->Borapetoside_B Glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Borapetoside_B

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. The following are detailed methodologies for key experiments that would be central to this research.

Identification of Candidate Genes
  • Objective: To identify candidate diterpene synthase and glycosyltransferase genes from Tinospora crispa.

  • Methodology:

    • Transcriptome Sequencing: Isolate total RNA from Tinospora crispa tissues (e.g., leaves, stems) and perform high-throughput RNA sequencing (RNA-seq).

    • De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting transcripts by sequence homology to known diTPS and UGT genes from other plant species.

    • Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes that are highly expressed in tissues where this compound accumulates, as determined by metabolomic analysis.

Functional Characterization of Candidate Enzymes
  • Objective: To determine the enzymatic function of candidate diTPS and UGT genes.

  • Methodology:

    • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). Express the recombinant proteins in the chosen host.

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • In Vitro Enzyme Assays:

      • diTPS Assay: Incubate the purified diTPS with GGPP as a substrate. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon or alcohol.

      • UGT Assay: Incubate the purified UGT with the this compound aglycone (Borapetol B) and UDP-glucose. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

In Vivo Pathway Reconstruction
  • Objective: To demonstrate the biosynthesis of this compound in a heterologous host.

  • Methodology:

    • Metabolic Engineering of a Host System: Co-express the identified diTPS and UGT genes, along with any necessary tailoring enzymes (e.g., P450s), in a host organism such as Saccharomyces cerevisiae or Nicotiana benthamiana.

    • Metabolite Analysis: Culture the engineered host and extract the metabolites. Analyze the extracts by LC-MS to confirm the production of this compound.

Quantitative Data

At present, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound. Key parameters such as the kinetic properties of the biosynthetic enzymes (e.g., Km, kcat), in planta concentrations of biosynthetic intermediates, and precursor flux through the pathway have not yet been reported. The experimental protocols outlined above provide a roadmap for generating this critical quantitative information, which will be invaluable for understanding the regulation of this compound production and for potential metabolic engineering applications.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that is central to the production of this potentially valuable natural product. While the complete pathway and its enzymatic players are still being unraveled, the foundational knowledge of clerodane diterpenoid biosynthesis provides a strong framework for future research. The application of modern molecular and analytical techniques will undoubtedly shed further light on the intricate steps of this compound synthesis, paving the way for its sustainable production and further pharmacological investigation.

References

Borapetoside B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a naturally occurring clerodane diterpenoid glycoside isolated from the stems of Tinospora crispa.[1] This compound, along with other related borapetosides, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound is a white powder with the molecular formula C₂₇H₃₆O₁₂ and a molecular weight of 552.6 g/mol .[2] While an experimental melting point has not been definitively reported in the reviewed literature, its physical state as a powder suggests a relatively high melting point.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂[2]
Molecular Weight 552.6 g/mol [2]
CAS Number 104901-05-5
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
Predicted Boiling Point 762.6 ± 60.0 °C
Predicted Density 1.5 ± 0.1 g/cm³
Predicted pKa 12.89 ± 0.70
Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a comprehensive data table from primary literature is pending acquisition, published studies have utilized 1D and 2D NMR for its characterization.[1]

Mass Spectrometry (MS):

High-resolution mass spectrometry has been employed to determine the elemental composition and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 551.21230. A characteristic major fragment ion is observed at m/z 389, corresponding to the loss of a dehydrated glucose unit ([M-H-dehydrated Glc]⁻).

Experimental Protocols

Isolation of this compound from Tinospora crispa

The following is a generalized protocol for the isolation of this compound from the stems of Tinospora crispa, based on methods described for related compounds.

G start Dried and Powdered Stems of Tinospora crispa defatting Defatting with Hexane start->defatting extraction Extraction with Methanol/Water defatting->extraction partitioning Acidification and Partitioning with Chloroform extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography hplc Preparative HPLC chromatography->hplc borapetoside_b Pure this compound hplc->borapetoside_b

Caption: Potential signaling pathways for the positive inotropic effect of this compound.

Further research is required to elucidate the specific receptors or ion channels that this compound interacts with to modulate cardiac contractility.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, many natural products, including other clerodane diterpenoids, are known to possess anti-inflammatory properties. A common mechanism for this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IκB Kinase (IKK) inflammatory_stimuli->ikb_kinase borapetoside_b This compound borapetoside_b->ikb_kinase Inhibition ikb_degradation IκB Degradation ikb_kinase->ikb_degradation nf_kb_activation NF-κB Activation ikb_degradation->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nuclear_translocation->gene_expression

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This would lead to a downregulation of pro-inflammatory gene expression. However, experimental validation of this pathway for this compound is necessary.

Conclusion

This compound is a clerodane diterpenoid glycoside with interesting biological potential, particularly its positive inotropic effect. This guide has summarized its known physical and chemical properties and provided a framework for its isolation and the investigation of its biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics, refine its isolation protocols, and unravel the precise molecular mechanisms underlying its effects on cardiac and inflammatory signaling pathways. Such studies will be crucial for evaluating its potential as a lead compound in drug development.

References

Borapetoside B: A Technical Review of a Biologically Inactive Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa.[1] While several other compounds from this plant, notably Borapetoside A and C, have demonstrated significant biological activities, particularly hypoglycemic effects, this compound has been consistently reported as biologically inactive.[2][3] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, isolation, and the critical structure-activity relationships that dictate its lack of biological function. This information is valuable for researchers in natural product chemistry and drug development, as understanding the structural determinants of activity and inactivity is crucial for lead compound optimization and the design of novel therapeutic agents.

Chemical and Physical Properties

This compound is a complex natural product with the molecular formula C₂₇H₃₆O₁₂ and a molecular weight of 552.6 g/mol .[1][4] Its structure features a clerodane diterpenoid core, which is a bicyclic system, attached to a glycosidic moiety. The systematic IUPAC name for this compound is methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate.[4]

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂[4]
Molecular Weight 552.6 g/mol [1][4]
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[4]
CAS Number 104901-05-5[1]
ChEMBL ID CHEMBL1097580[4]
PubChem CID 21636042[4]

Isolation Methodology

While a specific, detailed experimental protocol for the isolation of this compound is not extensively published, a general methodology for the isolation of clerodane diterpenoids from Tinospora crispa can be outlined. The process typically involves extraction of the plant material followed by chromatographic separation.

General Experimental Protocol for Isolation:

  • Extraction: The dried and powdered stems of Tinospora crispa are subjected to solvent extraction. This is often a sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their solubility.

  • Fractionation: The crude methanol extract, which would contain the polar glycosides like borapetosides, is then partitioned with different immiscible solvents (e.g., water and n-butanol). The butanol fraction is typically enriched with diterpenoid glycosides.

  • Chromatography: The butanol fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the compounds based on their polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for the final purification of the isolated compounds to achieve high purity. A reverse-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water is commonly employed.

  • Structure Elucidation: The purified this compound is then structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[5]

G plant Tinospora crispa Stems powder Dried and Powdered Plant Material plant->powder extract Crude Methanol Extract powder->extract Methanol Extraction partition Solvent Partitioning (n-Butanol/Water) extract->partition butanol n-Butanol Fraction partition->butanol cc Column Chromatography (Silica Gel) butanol->cc fractions Semi-pure Fractions cc->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure G cluster_0 Borapetoside Isomers cluster_1 Biological Activity B_A Borapetoside A (8R-chirality) Active Hypoglycemic Activity B_A->Active B_C Borapetoside C (8R-chirality) B_C->Active B_B This compound (8S-chirality) Inactive Biologically Inactive B_B->Inactive

References

Borapetoside B: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. This plant has a long history of use in traditional medicine for treating various ailments, including diabetes. As part of the scientific validation of traditional remedies, numerous compounds from Tinospora crispa, including the borapetosides, have been isolated and screened for biological activity. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its hypoglycemic potential in the context of its structurally related isomers.

Core Finding: Biological Inactivity in Hypoglycemic Assays

The primary biological screening of this compound has focused on its potential as a hypoglycemic agent, given the traditional use of Tinospora crispa for diabetes. However, multiple studies have concluded that this compound is inactive in this regard. This inactivity is particularly noteworthy when compared to its isomers, Borapetoside A and C, which have demonstrated significant hypoglycemic effects.[1]

The key differentiator lies in the stereochemistry at the C-8 position of the clerodane skeleton. Borapetosides A and C possess an 8R-chirality, which is associated with their hypoglycemic activity. In contrast, this compound has an 8S-chirality, rendering it inactive.[1] This structure-activity relationship is a critical finding in the study of these compounds.

While the primary focus has been on hypoglycemic activity, there is a notable lack of publicly available data on the screening of this compound for other biological activities such as cytotoxicity or anti-inflammatory effects. Therefore, this guide will focus on the experimental context of its inactivity as a hypoglycemic agent.

Comparative Biological Activity of Borapetosides A, B, and C

To understand the profile of this compound, it is essential to compare it with its active isomers. The following table summarizes the known hypoglycemic activities.

CompoundC-8 ChiralityHypoglycemic ActivityReference
Borapetoside A8RActive[1]
This compound8SInactive[1]
Borapetoside C8RActive[2]

Experimental Protocols for Hypoglycemic Activity Screening

The determination of this compound's inactivity was made in the context of screening protocols that confirmed the activity of Borapetosides A and C. The following methodologies are representative of those used in these key studies.

In Vivo Hypoglycemic Activity Assessment in Animal Models
  • Animal Models:

    • Normal male ICR mice.

    • Streptozotocin-induced type 1 diabetic (T1DM) mice.

    • High-fat diet-induced type 2 diabetic (T2DM) mice.

  • Treatment Protocol:

    • Animals are fasted overnight prior to the experiment.

    • A baseline blood glucose measurement is taken.

    • The test compound (e.g., Borapetoside A, B, or C) is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg).

    • Blood glucose levels are monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

    • A vehicle control group (e.g., saline or DMSO) and a positive control group (e.g., insulin) are run in parallel.

  • Oral Glucose Tolerance Test (OGTT):

    • Following administration of the test compound, an oral glucose load (e.g., 2 g/kg) is given to the animals.

    • Blood glucose levels are measured over time to assess the compound's ability to improve glucose disposal.

  • Data Analysis:

    • Changes in blood glucose levels from baseline are calculated and compared between treatment groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

In Vitro Assessment of Glucose Metabolism
  • Cell Lines:

    • C2C12 mouse myoblast cells (a model for skeletal muscle glucose uptake).

    • Hep3B human hepatoma cells (a model for hepatic glucose metabolism).

  • Glycogen (B147801) Synthesis Assay:

    • Cells are cultured to confluence and then serum-starved.

    • Cells are pre-treated with the test compound for a specified duration.

    • Glucose is added to the medium, and the cells are incubated to allow for glycogen synthesis.

    • The glycogen content of the cells is then quantified using a colorimetric assay.

  • Glucose Uptake Assay:

    • Differentiated C2C12 myotubes are used.

    • Cells are treated with the test compound.

    • A fluorescently labeled glucose analog (e.g., 2-NBDG) is added, and its uptake into the cells is measured using a fluorescence plate reader.

Signaling Pathway Analysis

The hypoglycemic effects of the active borapetosides (A and C) are mediated through the insulin (B600854) signaling pathway. This compound, due to its inactivity, is presumed not to activate this pathway.

Insulin Receptor (IR) - Akt - GLUT2 Signaling Pathway

Borapetosides A and C have been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the increased expression and translocation of glucose transporter 2 (GLUT2) in the liver. This enhances glucose uptake from the bloodstream and promotes glycogen synthesis.

G Borapetoside A/C Borapetoside A/C IR Insulin Receptor (IR) Borapetoside A/C->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2_mem GLUT2 Glucose_uptake Glucose Uptake GLUT2_mem->Glucose_uptake pAkt p-Akt (Active) Akt->pAkt Activation GSK3b GSK-3β pAkt->GSK3b Phosphorylates GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Promotes translocation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Inactivation GSi Glycogen Synthase (Inactive) GSK3b->GSi Phosphorylates (Inactivates) GS Glycogen Synthase pGSK3b->GS Allows activation of Glycogen Glycogen Synthesis GS->Glycogen GLUT2_vesicle->GLUT2_mem

Caption: Insulin signaling pathway activated by Borapetosides A and C.

The diagram above illustrates the key steps in the signaling cascade initiated by the active borapetosides, leading to enhanced glucose uptake and glycogen synthesis. This compound does not effectively initiate this cascade.

Experimental Workflow for Comparative Screening

The logical workflow for screening and characterizing the borapetosides is as follows:

G cluster_extraction Isolation cluster_screening Screening cluster_results Results & Analysis plant Tinospora crispa Plant Material extract Ethanol Extraction plant->extract compounds Isolation of Borapetosides A, B, C extract->compounds invivo In Vivo Hypoglycemic Screening (Normal & Diabetic Mice) compounds->invivo invitro In Vitro Screening (C2C12 & Hep3B cells) compounds->invitro activity Activity Assessment: A & C - Active B - Inactive invivo->activity invitro->activity sar Structure-Activity Relationship (SAR) (8R vs 8S Chirality) activity->sar pathway Signaling Pathway Analysis (IR-Akt-GLUT2) sar->pathway

Caption: Workflow for Borapetoside screening and analysis.

Conclusion and Future Directions

The biological activity screening of this compound has primarily established its inactivity as a hypoglycemic agent, a crucial finding that highlights the stereospecificity of the insulin signaling pathway's interaction with this class of compounds. While extensive research has been conducted on its active isomers, this compound itself remains largely uncharacterized in other biological assays.

For drug development professionals and researchers, this compound serves as an important negative control in the study of Tinospora crispa's antidiabetic properties. Future research could explore whether this compound possesses other, as-yet-undiscovered biological activities. A broad-based screening approach against a panel of cancer cell lines, inflammatory markers, or microbial strains could reveal alternative therapeutic potential for this molecule. Until such studies are published, the primary value of this compound in a research context is in furthering our understanding of the structure-activity relationships of clerodane diterpenoid glycosides.

References

Methodological & Application

Application Note: Quantitative Analysis of Borapetoside B by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside that has been isolated from plant species of the Tinospora genus, which are widely used in traditional medicine. As a member of the borapetoside family, which includes compounds with known biological activities, the accurate identification and quantification of this compound in plant extracts and pharmaceutical preparations are crucial for quality control, pharmacokinetic studies, and further pharmacological research. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of this compound. While a specific validated quantitative method with performance data like Limit of Detection (LOD) and Limit of Quantification (LOQ) is not extensively documented in publicly available literature, the provided mass data is essential for method development.

ParameterValueReference
Molecular Formula C₂₇H₃₆O₁₂[1][2][3][4]
Molecular Weight 552.6 g/mol [1][2][3][4]
Precursor Ion (M-H)⁻ m/z 551.2123[5]
Major MS/MS Fragment Ion m/z 389.1595 ([M-H - dehydrated Glucose]⁻)[5]
Ionization Mode Negative Electrospray Ionization (ESI)[5][6]

Experimental Protocols

This section outlines a representative methodology for the quantitative analysis of this compound. The parameters are based on established methods for the analysis of diterpenoid glycosides and should be optimized and validated for specific instrumentation and matrices.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE) of Plant Material
  • Homogenization: Weigh 1.0 g of dried and powdered plant material (e.g., Tinospora stem).

  • Extraction: Add 20 mL of 70% methanol (B129727) (MeOH) in water. Sonicate the mixture for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 10% MeOH.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 10 mL of MeOH followed by 10 mL of deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the target analytes with 10 mL of 80% MeOH.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50% MeOH. Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Method
  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.0 10
    15.0 90
    18.0 90
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 551.2

    • Product Ion (Q3): m/z 389.2

  • Key Parameters (Representative values, requires optimization):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Energy: 20-30 eV (to be optimized for the specific instrument to maximize the signal of the m/z 389.2 fragment).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS analysis of this compound, from sample collection to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Plant Material (e.g., Tinospora crispa) p2 Homogenization & Extraction (70% MeOH) p1->p2 p3 Centrifugation p2->p3 p4 Solvent Evaporation p3->p4 p5 Reconstitution p4->p5 p6 SPE Cleanup (C18 Cartridge) p5->p6 p7 Final Reconstitution & Filtration p6->p7 a1 HPLC/UHPLC Separation p7->a1 a2 ESI-MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: Workflow for this compound analysis.

Fragmentation Pathway

This diagram shows the proposed fragmentation of the this compound precursor ion in the mass spectrometer's collision cell.

fragmentation parent This compound Precursor Ion [M-H]⁻ m/z 551.2 fragment Aglycone Fragment [M-H - C₆H₁₀O₅]⁻ m/z 389.2 parent->fragment CID loss Neutral Loss of Dehydrated Glucose (162.1 Da)

Caption: MS/MS fragmentation of this compound.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature with specific data on the in vitro anti-inflammatory activity of Borapetoside B is limited. The following application notes and protocols provide a comprehensive guide to the standardized assays and methodologies that can be employed to investigate the potential anti-inflammatory properties of this compound or other natural product candidates.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. A key strategy in the discovery of novel anti-inflammatory agents is the screening of natural products for their ability to modulate inflammatory pathways. This document outlines detailed protocols for key in vitro assays to assess the anti-inflammatory potential of test compounds like this compound. These assays focus on critical inflammatory mediators and signaling pathways, including nitric oxide (NO), prostaglandins (B1171923) (via cyclooxygenase enzymes), and pro-inflammatory cytokines, as well as the master regulatory NF-κB signaling pathway.

Key In Vitro Anti-inflammatory Assays

A battery of in vitro assays is typically employed to comprehensively evaluate the anti-inflammatory profile of a test compound. The following sections detail the protocols for some of the most common and relevant assays.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[1][2] Overproduction of NO is a hallmark of inflammatory conditions. This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[1][3] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials and Reagents:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (or test compound)

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (NaNO₂) standard solution

    • 96-well cell culture plates

  • Experimental Workflow:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Presentation:

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-
LPS (1 µg/mL)-0%
This compound + LPS1
This compound + LPS10
This compound + LPS50
This compound + LPS100
Positive Control (e.g., L-NAME) + LPS

  • Visualization:

G cluster_workflow Nitric Oxide Production Assay Workflow seed Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure G cluster_pathway Cyclooxygenase (COX) Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological function) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6)

References

Borapetoside B: Investigating Pharmacological Potential in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has been a subject of comparative interest within its chemical family. While its isomers, Borapetoside A and C, have demonstrated notable hypoglycemic effects in various animal models, this compound has been consistently reported as inactive in this regard. This inactivity is attributed to its distinct stereochemistry, specifically its 8S-chirality, in contrast to the 8R-chirality of the active compounds.[1]

To date, publicly available scientific literature does not contain in vivo pharmacology studies for this compound in animal models for other potential therapeutic areas such as anti-inflammatory or analgesic effects. The focus of research has predominantly been on the anti-diabetic properties of other constituents of Tinospora crispa.

This document, therefore, provides a series of detailed, generalized protocols for evaluating the potential anti-inflammatory and analgesic activities of a test compound like this compound in standard animal models. These protocols are based on established methodologies and provide a framework for researchers and drug development professionals to investigate the pharmacological profile of novel natural products.

Hypothetical Investigation of Anti-inflammatory Activity

The anti-inflammatory potential of a test compound can be assessed using models of acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to evaluate the efficacy of anti-inflammatory agents.

Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Groups:

    • Control (Vehicle)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 1: Hypothetical Data for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound100.78 ± 0.068.24
This compound300.65 ± 0.0423.53
This compound1000.51 ± 0.0540.00

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Acclimatize Rats B Fast Overnight A->B C Administer Vehicle/Control/Test Compound B->C D Wait 1 hour C->D E Inject Carrageenan D->E F Measure Paw Volume (0, 1, 2, 3, 4h) E->F G Calculate % Inhibition F->G

Caption: Workflow for assessing acute anti-inflammatory activity.

Hypothetical Investigation of Analgesic Activity

The analgesic effects of a test compound can be investigated using models that assess both central and peripheral analgesic mechanisms.

Acetic Acid-Induced Writhing in Mice (Peripheral Analgesia)

This model is sensitive to peripherally acting analgesics.

Experimental Protocol

  • Animal Model: Swiss albino mice (20-25 g).

  • Groups:

    • Control (Vehicle)

    • Positive Control (e.g., Aspirin, 100 mg/kg)

    • Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally (p.o.).

    • After 30 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Table 2: Hypothetical Data for Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-45.2 ± 3.1-
Aspirin10015.8 ± 2.565.04
This compound1040.1 ± 2.811.28
This compound3032.5 ± 3.028.09
This compound10024.3 ± 2.746.24
Hot Plate Test in Mice (Central Analgesia)

This model is used to evaluate centrally acting analgesics.

Experimental Protocol

  • Animal Model: Swiss albino mice (20-25 g).

  • Groups:

    • Control (Vehicle)

    • Positive Control (e.g., Morphine, 5 mg/kg)

    • Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)

  • Procedure:

    • Measure the baseline reaction time of each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer the vehicle, positive control, or test compound subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Measure the reaction time again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.

Table 3: Hypothetical Data for Hot Plate Test

Treatment GroupDose (mg/kg)Peak Reaction Time (s) at 60 min% MPE
Vehicle Control-8.5 ± 0.7-
Morphine525.2 ± 1.577.67
This compound109.1 ± 0.82.79
This compound3010.5 ± 0.99.30
This compound10012.3 ± 1.117.67

Logical Flow for Analgesic Screening

G cluster_screening Analgesic Activity Screening cluster_peripheral Peripheral Analgesia cluster_central Central Analgesia A Test Compound (this compound) B Acetic Acid-Induced Writhing Test A->B D Hot Plate Test A->D C Measure Writhing Inhibition B->C F Peripheral Effect C->F Significant Inhibition? E Measure Reaction Time (% MPE) D->E G Central Effect E->G Significant Increase in Latency?

Caption: Decision tree for screening analgesic activity.

Signaling Pathways of Related Compounds

While no signaling pathway data exists for this compound, studies on the active isomer, Borapetoside C, have shown that its anti-diabetic effects are mediated through the insulin (B600854) signaling pathway. Specifically, Borapetoside C has been found to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the increased expression of glucose transporter 2 (GLUT2). This enhances glucose uptake and utilization.

Insulin Signaling Pathway Modulated by Borapetoside C

G cluster_cell Hepatocyte BC Borapetoside C IR Insulin Receptor (IR) BC->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Transporter Akt->GLUT2 Increases Expression Glucose Glucose Uptake GLUT2->Glucose

Caption: Proposed mechanism of Borapetoside C action.

References

Application Notes and Protocols for In Vivo Research of Borapetoside B and Related Diterpenoids from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for conditions such as diabetes. While research has been conducted on several compounds from this plant for their potential hypoglycemic effects, it is crucial to note that this compound has been reported as inactive in this regard. This inactivity is attributed to its specific stereochemistry (8S-chirality), which differs from its active counterparts, Borapetoside A and C (8R-chirality)[1][2][3].

These application notes provide a comprehensive overview of the available in vivo research data on closely related and active compounds from Tinospora crispa, namely Borapetol B, Borapetoside A, and Borapetoside C. This information is intended to serve as a valuable reference for researchers investigating the biological activities of diterpenoids from this plant, offering insights into potential experimental designs, dosage considerations, and relevant signaling pathways.

Quantitative Data Summary of Related Active Compounds

The following tables summarize the in vivo dosages and effects of Borapetol B, Borapetoside A, and Borapetoside C from published studies.

Table 1: In Vivo Dosage and Administration of Active Diterpenoids from Tinospora crispa

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Borapetol BWistar & Goto-Kakizaki rats10 µ g/100 g body weightOral gavageImproved blood glucose levels and increased plasma insulin (B600854).[4][5]
Borapetoside ANormal & STZ-induced diabetic mice5 mg/kgIntraperitoneal injectionSignificantly lowered plasma glucose levels.
Borapetoside CNormal & STZ-induced diabetic mice5 mg/kgIntraperitoneal injectionSignificantly lowered plasma glucose levels.
Borapetoside CT2DM mice5 mg/kg (acute)Intraperitoneal injectionAttenuated elevated plasma glucose after oral glucose challenge.
Borapetoside CT1DM mice5 mg/kg (twice daily for 7 days)Intraperitoneal injectionIncreased phosphorylation of IR and Akt, and expression of GLUT2.
Borapetoside CT1DM mice0.1 mg/kg (in combination with insulin)Intraperitoneal injectionEnhanced insulin-induced lowering of plasma glucose.

STZ: Streptozotocin, T1DM: Type 1 Diabetes Mellitus, T2DM: Type 2 Diabetes Mellitus, IR: Insulin Receptor, Akt: Protein Kinase B, GLUT2: Glucose Transporter 2.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) with Borapetol B

This protocol is adapted from a study on Wistar and Goto-Kakizaki rats.

Objective: To assess the effect of orally administered Borapetol B on glucose tolerance.

Materials:

  • Borapetol B

  • Vehicle (e.g., water)

  • Glucose solution (e.g., 20% w/v)

  • Oral gavage needles

  • Glucometer and test strips

  • Animals: Wistar and Goto-Kakizaki rats (n=5 per group)

Procedure:

  • Fast the rats overnight (14-15 hours) with free access to water.

  • Record the baseline blood glucose level (t = -30 min) via a tail-prick.

  • Administer Borapetol B (10 µ g/100 g body weight) or vehicle orally by gavage.

  • At t = 0 min, administer a glucose challenge (0.2 g/100 g body weight) orally.

  • Measure blood glucose levels at 30, 60, and 120 minutes post-glucose administration.

  • (Optional) Collect blood samples at 0 and 30 minutes for plasma insulin analysis.

Hypoglycemic Activity Assessment of Borapetoside A and C

This protocol is based on studies in normal and streptozotocin-induced diabetic mice.

Objective: To determine the effect of Borapetoside A and C on plasma glucose levels.

Materials:

  • Borapetoside A or Borapetoside C

  • Vehicle (e.g., saline or a suitable solvent)

  • Streptozotocin (STZ) for induction of diabetes (if applicable)

  • Syringes and needles for intraperitoneal injection

  • Glucometer and test strips

  • Animals: Mice

Procedure for Acute Study:

  • Fast the mice for a predetermined period (e.g., 6 hours).

  • Record the baseline blood glucose level.

  • Administer Borapetoside A or C (5 mg/kg) or vehicle via intraperitoneal injection.

  • Monitor and record blood glucose levels at specified time points post-injection (e.g., 1, 2, 4, 6 hours).

Procedure for Chronic Study (Example with Borapetoside C):

  • Administer Borapetoside C (5 mg/kg) or vehicle intraperitoneally twice daily for 7 days.

  • At the end of the treatment period, collect blood and tissue samples for analysis of plasma glucose, insulin levels, and protein expression (e.g., IR, Akt, GLUT2) in target tissues like the liver.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Borapetoside C in Diabetic Mice

The following diagram illustrates the proposed mechanism of action for Borapetoside C in improving insulin sensitivity based on available data.

Borapetoside_C_Signaling cluster_cell Hepatocyte IR Insulin Receptor (IR) Akt Akt (Protein Kinase B) IR->Akt Phosphorylation GLUT2 GLUT2 Akt->GLUT2 Increased Expression Glycogen Glycogen Synthesis Akt->Glycogen Stimulation Glucose_uptake Glucose Uptake GLUT2->Glucose_uptake Borapetoside_C Borapetoside C Borapetoside_C->IR Enhances Insulin-induced Phosphorylation Insulin Insulin Insulin->IR Binds to

Caption: Proposed signaling pathway of Borapetoside C in enhancing insulin sensitivity.

Experimental Workflow for In Vivo Hypoglycemic Screening

This diagram outlines a general workflow for screening compounds like Borapetosides for hypoglycemic activity in vivo.

experimental_workflow start Start: Compound Selection (e.g., this compound) animal_model Animal Model Selection (e.g., Normal or Diabetic Mice/Rats) start->animal_model grouping Animal Grouping & Acclimatization (Treatment, Vehicle Control, Positive Control) animal_model->grouping treatment Compound Administration (Specify Dose, Route, Frequency) grouping->treatment monitoring Monitoring & Data Collection (Blood Glucose, Body Weight, etc.) treatment->monitoring end_point End-Point Analysis (e.g., OGTT, Tissue Collection) monitoring->end_point biochemical Biochemical & Molecular Analysis (Plasma Insulin, Western Blot, qPCR) end_point->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis conclusion Conclusion on Hypoglycemic Activity data_analysis->conclusion

Caption: General experimental workflow for in vivo hypoglycemic studies.

Conclusion

While this compound has been identified as inactive in hypoglycemic studies, the research on its structural analogs, Borapetol B, Borapetoside A, and Borapetoside C, provides a solid foundation for further investigation into the therapeutic potential of diterpenoids from Tinospora crispa. The detailed protocols and signaling pathway information presented here offer a starting point for designing robust in vivo experiments for novel compounds from this class. Researchers are encouraged to consider the stereochemical properties of these molecules, as they appear to be a critical determinant of their biological activity.

References

Application Notes and Protocols for Borapetoside B Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating conditions like diabetes. Within the same chemical family, related compounds such as Borapetoside A and C have demonstrated hypoglycemic effects. Specifically, Borapetoside A is suggested to mediate its effects through both insulin-dependent and insulin-independent pathways, while Borapetoside C has been shown to enhance insulin (B600854) sensitivity via the IR-Akt-GLUT2 signaling pathway.[1] Notably, the stereochemistry at the C-8 position is thought to be a critical determinant of the hypoglycemic activity, with the 8R-chirality of Borapetosides A and C conferring activity, whereas this compound, possessing 8S-chirality, is reported to be inactive.

These application notes provide a detailed protocol for a cell-based assay to assess the effects of this compound on insulin secretion, a key mechanism for regulating blood glucose levels. The protocol is designed to enable researchers to investigate and confirm the reported inactivity of this compound, potentially in comparison to active controls from the same family. The primary assay detailed here is an in vitro insulin secretion assay using a pancreatic beta-cell line, which is a common and effective method for screening compounds for antidiabetic properties.

Data Presentation

As this compound is reported to be inactive, quantitative data on its biological effects are not available in the literature. However, for context and comparative purposes, the following table summarizes the reported effects of a related active compound, Borapetol B, on insulin secretion from isolated pancreatic islets.

CompoundCell/Tissue TypeGlucose ConcentrationCompound ConcentrationFold Increase in Insulin Secretion (vs. Control)Reference
Borapetol BWistar Rat Islets3.3 mM10 µg/mL~2.5-fold[2]
Borapetol BWistar Rat Islets16.7 mM10 µg/mL~2-fold[2]
Borapetol BGoto-Kakizaki Rat Islets3.3 mM10 µg/mL~2.5-fold
Borapetol BGoto-Kakizaki Rat Islets16.7 mM10 µg/mL~4.7-fold

Experimental Protocols

Cell-Based Insulin Secretion Assay

This protocol is designed to evaluate the direct effect of this compound on insulin secretion from pancreatic beta-cells. An insulin-secreting cell line such as INS-1 or HIT-T15 is recommended.

Materials:

  • INS-1 or HIT-T15 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • This compound (and/or active control like Borapetoside A/C or Glibenclamide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glucose solutions (3.3 mM and 16.7 mM in KRBH buffer)

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture INS-1 or HIT-T15 cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to attach and grow for 48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in KRBH buffer to final concentrations (e.g., 0.1, 1, 10 µg/mL). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Insulin Secretion Assay:

    • Pre-incubation: Gently wash the cells twice with KRBH buffer containing 3.3 mM glucose. Then, pre-incubate the cells in KRBH buffer with 3.3 mM glucose for 1 hour at 37°C to allow the basal insulin secretion to stabilize.

    • Incubation: After pre-incubation, remove the buffer and add fresh KRBH buffer containing:

      • Basal Glucose Control: 3.3 mM glucose.

      • Stimulated Glucose Control: 16.7 mM glucose.

      • Positive Control: 16.7 mM glucose with a known insulin secretagogue (e.g., 100 µM Glibenclamide).

      • Test Wells (this compound): 3.3 mM glucose with varying concentrations of this compound.

      • Test Wells (this compound): 16.7 mM glucose with varying concentrations of this compound.

    • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, collect the supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 5 minutes to remove any detached cells.

    • Measure the insulin concentration in the supernatant using a commercial Insulin ELISA kit, following the manufacturer's instructions.

    • To normalize the data, lyse the cells in each well and determine the total protein content using a BCA or Bradford protein assay.

  • Data Analysis:

    • Express the insulin secretion as ng of insulin per mg of total protein.

    • Compare the insulin secretion in the presence of this compound to the basal and stimulated glucose controls.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed effects.

Visualizations

Experimental Workflow: Insulin Secretion Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Seed INS-1/HIT-T15 cells in 24-well plate Pre_incubation Pre-incubate cells with 3.3 mM glucose KRBH buffer Cell_Culture->Pre_incubation Compound_Prep Prepare this compound working solutions Incubation Incubate with test compounds and controls (basal/stimulated glucose) Compound_Prep->Incubation Pre_incubation->Incubation Collection Collect supernatant Incubation->Collection ELISA Measure insulin concentration (ELISA) Collection->ELISA Protein_Assay Normalize to total protein content ELISA->Protein_Assay Data_Analysis Statistical Analysis and Comparison Protein_Assay->Data_Analysis

Caption: Workflow for the cell-based insulin secretion assay.

Signaling Pathway of Active Borapetosides

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) Akt Akt (PKB) IR->Akt phosphorylates/activates GLUT2 GLUT2 Glucose_Metabolism Increased Glucose Metabolism GLUT2->Glucose_Metabolism facilitates glucose uptake Akt->GLUT2 promotes translocation Borapetoside_AC Borapetoside A/C Borapetoside_AC->IR enhances sensitivity Insulin Insulin Insulin->IR binds

Caption: Putative IR-Akt-GLUT2 signaling pathway activated by active borapetosides.

References

Application Notes and Protocols for Analytical Standards: Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant widely used in traditional medicine.[1] This compound, along with other related diterpenoids from Tinospora species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.[1][2] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in research and drug development. These application notes provide detailed protocols for the analysis of this compound using modern chromatographic and spectroscopic techniques.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₁₂[3]
Molecular Weight 552.6 g/mol [3]
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[3]
CAS Number 104901-05-5[1]
Appearance White to off-white powder
Solubility Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water.[2]
Storage Store at 10°C - 25°C in a well-closed container.[1]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a validated Reverse Phase HPLC (RP-HPLC) method for the quantification of this compound.[4]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A system equipped with a photodiode array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Acetonitrile and water.
Elution Mode Gradient or isocratic, to be optimized based on the specific column and system.
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled (e.g., 25°C).
Detection UV detection at 210 nm.

Validated Method Performance:

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.49 - 3.71 µg/mL
Limit of Quantification (LOQ) 1.48 - 11.23 µg/mL
Recovery 92.34 - 96.19%

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound analytical standard.

  • Dissolve the standard in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.

Sample Preparation (from Tinospora crispa stems):

  • Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Accurately weigh a known amount of the powdered plant material (e.g., 1 g).

  • Extract the powder with a suitable solvent such as methanol or ethanol using techniques like sonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

  • For further purification, the crude extract can be subjected to column chromatography using silica (B1680970) gel.

  • Dissolve a known amount of the final extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow start Tinospora crispa Stems drying Drying and Grinding start->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolve in Mobile Phase crude_extract->dissolution filtering 0.45 µm Syringe Filtration dissolution->filtering hplc HPLC-PDA Analysis filtering->hplc data_analysis Data Acquisition and Quantification hplc->data_analysis

Fig. 1: Experimental workflow for the quantification of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

¹H and ¹³C NMR Spectral Data:

The structural identity of this compound can be confirmed by comparing its ¹H and ¹³C NMR spectra with published data. Key characteristic signals should be verified.

(Note: Detailed spectral data with specific chemical shifts and coupling constants should be referenced from relevant scientific literature for accurate structural confirmation.)

Mass Spectrometry (MS) for Identification

High-resolution mass spectrometry (HRMS) coupled with a chromatographic system (e.g., LC-MS) is highly effective for the identification and confirmation of this compound.

Typical MS Parameters:

ParameterExample Setting (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Capillary Temp. 350 °C
Sheath Gas Flow 30 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Spray Voltage 3.0 kV
Capillary Voltage -35 V
Tube Lens Voltage -110 V
MS² Fragmentation Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.

In negative ion mode, this compound typically forms a deprotonated molecule [M-H]⁻. Further fragmentation (MS²) can provide characteristic product ions for structural confirmation.

Application in Biological Assays

This compound and other clerodane diterpenoids from Tinospora crispa have been reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators.

Anti-inflammatory Signaling Pathway:

The anti-inflammatory effects of clerodane diterpenoids are believed to be mediated through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of inflammatory enzymes and cytokines.

Clerodane diterpenoids, including this compound, may inhibit this pathway, resulting in the reduced production of:

  • Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

signaling_pathway cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Gene Transcription NFkB->Gene iNOS_COX2 iNOS and COX-2 Expression Gene->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines BorapetosideB This compound BorapetosideB->IKK Inhibits

References

Application Notes and Protocols for Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. While its isomers, Borapetoside A and C, have been reported to exhibit hypoglycemic effects by modulating the insulin (B600854) signaling pathway, this compound is considered inactive, likely due to its differing stereochemistry at the C-8 position (8S-chirality). This makes this compound an ideal negative control for studying the biological activities of its active counterparts and for investigating the structure-activity relationships of clerodane diterpenoids. These application notes provide detailed information on the solubility of this compound and protocols for its use in experimental settings.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating high-concentration stock solutions for in vitro assays.
EthanolSolubleCan be used for both in vitro and in vivo preparations, though attention to final concentration is needed to avoid toxicity.
MethanolSolublePrimarily used for analytical purposes and less commonly for cell-based assays due to potential toxicity.
PyridineSolubleA less common solvent for biological experiments due to its toxicity.
WaterSparingly solubleAs a glycoside, it may have some water solubility, but it is generally considered hydrophobic.

Recommendation for Determining Quantitative Solubility: Due to the lack of precise solubility values, it is highly recommended that researchers empirically determine the solubility of this compound in the desired solvent before preparing high-concentration stock solutions. This can be achieved by preparing a saturated solution and quantifying the dissolved compound using methods such as HPLC or UV-Vis spectroscopy.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 454.5 g/mol . For 1 mL of a 10 mM stock solution, 4.545 mg of this compound is needed.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage.

Note on Final Assay Concentration: When diluting the DMSO stock solution in aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

In Vitro Experiment: Use of this compound as a Negative Control

This protocol outlines the use of this compound as a negative control in an experiment investigating the effect of Borapetoside C on glucose uptake in a relevant cell line (e.g., L6 myotubes or HepG2 hepatocytes).

Materials:

  • Differentiated L6 myotubes or HepG2 cells

  • This compound stock solution (10 mM in DMSO)

  • Borapetoside C stock solution (10 mM in DMSO)

  • Insulin (positive control)

  • Vehicle control (DMSO)

  • Cell culture medium

  • Glucose uptake assay kit (e.g., fluorescently labeled glucose analog)

Protocol:

  • Plate and differentiate L6 myotubes or plate HepG2 cells in 96-well plates.

  • Prepare working solutions of this compound, Borapetoside C, and insulin in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control. Typical treatment concentrations for borapetosides can range from 1 µM to 50 µM.

  • Starve the cells in serum-free medium for 2-4 hours before treatment.

  • Remove the starvation medium and add the prepared working solutions to the respective wells:

    • Vehicle control (medium with DMSO)

    • This compound (at various concentrations)

    • Borapetoside C (at various concentrations)

    • Insulin (positive control, e.g., 100 nM)

  • Incubate the cells for the desired treatment period (e.g., 30 minutes to 24 hours).

  • Perform the glucose uptake assay according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Normalize the data to the vehicle control and analyze the results. It is expected that Borapetoside C will stimulate glucose uptake, while this compound will show no significant effect compared to the vehicle control.

Signaling Pathways and Experimental Workflow

Insulin Signaling Pathway Modulated by Active Borapetosides

The active isomers of this compound, namely Borapetoside A and C, have been shown to enhance insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway. This compound, being inactive, would not be expected to significantly influence this pathway.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR Binds & Activates Akt Akt (PKB) IR->Akt Phosphorylates & Activates GLUT2 GLUT2 Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Facilitates Akt->GLUT2 Promotes Translocation Borapetoside_B This compound (Inactive Control) Borapetoside_B->IR No significant interaction

Caption: Insulin signaling pathway activated by Borapetoside C.

General Experimental Workflow for Investigating this compound

The following diagram illustrates a typical workflow for characterizing the biological activity (or lack thereof) of this compound in comparison to an active compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Testing cluster_analysis Data Analysis & Conclusion Solubility Determine Solubility Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solubility->Stock_Solution Treatment Treat Cells: - Vehicle (DMSO) - this compound - Borapetoside C (Active Control) - Insulin (Positive Control) Stock_Solution->Treatment Cell_Culture Culture & Differentiate Cells (e.g., L6 Myotubes) Cell_Culture->Treatment Assay Perform Functional Assay (e.g., Glucose Uptake) Treatment->Assay Data_Collection Collect & Quantify Data Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions on Activity Analysis->Conclusion

Caption: Experimental workflow for this compound.

Conclusion

This compound serves as a valuable inactive control for elucidating the specific mechanisms of action of its active isomers, Borapetoside A and C. While quantitative solubility data is limited, the protocols provided herein offer a practical guide for researchers to prepare and utilize this compound in a controlled experimental setting. The provided diagrams of the relevant signaling pathway and a general experimental workflow can aid in the design and interpretation of these studies. It is imperative for researchers to empirically verify the solubility and optimal working concentrations of this compound for their specific experimental systems.

Application Notes and Protocols: Investigating the Mechanism of Action of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. This plant has a history of traditional use in treating diabetes and other ailments. Research into the chemical constituents of Tinospora crispa has identified several structurally related compounds, including Borapetoside A, Borapetoside C, Borapetoside E, and Borapetol B, which have demonstrated significant antidiabetic properties.[1] Notably, the hypoglycemic effects of these related compounds are attributed to mechanisms such as stimulation of insulin (B600854) release, enhancement of insulin sensitivity, increased glucose utilization, and regulation of lipid metabolism.[1][2][3][4]

Interestingly, comparative studies have suggested that the stereochemistry at the C-8 position is critical for the hypoglycemic activity of these diterpenoids. Borapetosides A and C, which possess an 8R-chirality, exhibit hypoglycemic effects, whereas this compound, with an 8S-chirality, is considered inactive in this regard.[4] This presents a unique opportunity to use this compound as a negative control in hypoglycemic studies or to investigate alternative mechanisms of action that may not be dependent on this specific stereochemical configuration.

These application notes provide a comprehensive overview of the established experimental protocols for investigating the antidiabetic effects of borapetosides, which can be adapted to further probe the biological activities of this compound.

Data Presentation

Table 1: In Vivo Effects of Borapetol B (C1) on Glucose Metabolism
Animal ModelTreatmentParameterMeasurement TimePlacebo GroupTreated GroupP-valueReference
Wistar RatsOral Glucose Tolerance Test (OGTT)Area Under Curve (AUC) for Blood Glucose (0-120 min)120 min344 ± 10 mmol/L72 ± 17 mmol/L< 0.001[2][5]
Goto-Kakizaki (GK) RatsOral Glucose Tolerance Test (OGTT)Area Under Curve (AUC) for Blood Glucose (0-120 min)120 min862 ± 55 mmol/L492 ± 63 mmol/L< 0.01[2][5]
Wistar RatsOral Glucose Tolerance Test (OGTT)Plasma Insulin30 min-2-fold increase< 0.05[2][5]
Goto-Kakizaki (GK) RatsOral Glucose Tolerance Test (OGTT)Plasma Insulin30 min-2-fold increase< 0.05[2][5]
Table 2: In Vitro Effects of Borapetol B (C1) on Insulin Secretion from Isolated Pancreatic Islets
Islet SourceGlucose ConcentrationBorapetol B (C1) ConcentrationInsulin Secretion Fold Increase vs. ControlP-valueReference
Wistar Rat Islets3.3 mM0.1 µg/mL6.3-fold< 0.01[2]
Wistar Rat Islets3.3 mM1 µg/mL8.1-fold< 0.05[2]
Wistar Rat Islets3.3 mM10 µg/mL9.1-fold< 0.001[2]
Wistar Rat Islets16.7 mM0.1 µg/mL1.5-fold< 0.05[2]
Wistar Rat Islets16.7 mM1 µg/mL1.9-fold< 0.05[2]
Wistar Rat Islets16.7 mM10 µg/mL5.0-fold< 0.001[2]
Table 3: Effects of Borapetoside E on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
ParameterHFD + VehicleHFD + Borapetoside E (40 mg/kg)P-value vs. HFDReference
LDL-c (mmol/L)2.54 ± 0.871.65 ± 0.50P < 0.05[3]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of a compound on glucose tolerance in vivo.[2][5]

Animals:

  • Male normoglycemic Wistar rats.

  • Male type 2 diabetic Goto-Kakizaki (GK) rats.

Procedure:

  • Fast the rats overnight.

  • Administer this compound or vehicle (placebo) orally.

  • After 30 minutes, administer a glucose solution (0.2 g/100 g body weight) orally.

  • Collect blood samples at 0 (before glucose load), 30, 60, and 120 minutes after glucose administration.

  • Measure blood glucose levels at each time point.

  • Measure plasma insulin levels, typically at 0 and 30 minutes, using a radioimmunoassay (RIA).

Data Analysis:

  • Plot blood glucose levels against time.

  • Calculate the Area Under the Curve (AUC) for the glucose tolerance test.

  • Compare the AUC and plasma insulin levels between the treated and placebo groups using a paired t-test.

Batch Incubation of Isolated Pancreatic Islets

This in vitro assay evaluates the direct effect of a compound on insulin secretion from pancreatic islets.[2]

Procedure:

  • Isolate pancreatic islets from Wistar or GK rats.

  • Pre-incubate groups of islets in a buffer containing a low glucose concentration (e.g., 3.3 mM).

  • Incubate the islets with different concentrations of this compound (e.g., 0.1, 1, and 10 µg/mL) or vehicle at both low (3.3 mM) and high (16.7 mM) glucose concentrations.

  • After the incubation period, collect the supernatant.

  • Measure the insulin content in the supernatant using an insulin RIA.

Data Analysis:

  • Compare the amount of insulin secreted in the presence of this compound to the control group at both low and high glucose concentrations.

  • Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Perifusion of Isolated Pancreatic Islets

This dynamic in vitro assay assesses the kinetics of insulin secretion in response to a compound.[2]

Procedure:

  • Place isolated islets in perifusion chambers.

  • Perifuse the islets with a buffer containing a basal glucose concentration (3.3 mM) to establish a stable baseline of insulin secretion.

  • Switch the perifusion medium to one containing this compound (e.g., 10 µg/mL) at the basal glucose concentration.

  • Subsequently, increase the glucose concentration in the perifusion medium to a stimulatory level (16.7 mM) while maintaining the presence of this compound.

  • Finally, switch back to the basal glucose concentration without the compound to observe the return to baseline.

  • Collect fractions of the perifusate at regular intervals (e.g., every 2 minutes).

  • Measure the insulin concentration in each fraction by RIA.

Data Analysis:

  • Plot insulin secretion rate over time.

  • Compare the insulin secretion profiles between the this compound-treated and control groups. A non-toxic secretagogue effect should be reversible.

Investigation of Molecular Signaling Pathways

Based on the mechanisms identified for related compounds, the following pathways are relevant for investigation.[1][6]

a) Insulin Signaling Pathway:

  • Objective: To determine if this compound affects key proteins in the insulin signaling cascade.

  • Method: Treat insulin-sensitive cell lines (e.g., HepG2 liver cells, C2C12 myotubes) or tissues from treated animals with this compound. Analyze the phosphorylation status of Insulin Receptor (IR) and Akt, and the expression levels of Glucose Transporter 2 (GLUT2) using Western blotting.

b) Lipid Metabolism Pathway:

  • Objective: To assess the impact of this compound on pathways related to lipid synthesis, as has been shown for Borapetoside E.[3]

  • Method: In an appropriate in vivo model (e.g., high-fat diet-induced obese mice), treat with this compound. Analyze the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes in the liver and adipose tissue using qPCR and Western blotting.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Insulin Signaling Pathway Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Phosphorylation Akt Akt pIR->Akt pAkt p-Akt Akt->pAkt Phosphorylation GLUT2 GLUT2 Expression pAkt->GLUT2 GlucoseUptake Glucose Uptake GLUT2->GlucoseUptake

Caption: Proposed insulin signaling pathway activated by active borapetosides.

G cluster_1 Lipid Metabolism Regulation BorapetosideE Borapetoside E SREBPs SREBPs BorapetosideE->SREBPs Suppresses Expression LipidSynthesisGenes Lipid Synthesis Genes SREBPs->LipidSynthesisGenes Activates LipidSynthesis Lipid Synthesis LipidSynthesisGenes->LipidSynthesis

Caption: Lipid metabolism pathway regulated by Borapetoside E.

G cluster_2 OGTT Experimental Workflow Start Fasted Animal AdministerCompound Administer this compound (or Vehicle) Start->AdministerCompound Wait Wait 30 min AdministerCompound->Wait GlucoseLoad Oral Glucose Load Wait->GlucoseLoad BloodSampling Blood Sampling (0, 30, 60, 120 min) GlucoseLoad->BloodSampling Analysis Measure Glucose & Insulin BloodSampling->Analysis

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

The available evidence strongly suggests that the hypoglycemic activity of borapetosides from Tinospora crispa is dependent on the C-8 stereochemistry, with this compound being inactive in this context.[4] Therefore, its primary utility in antidiabetic research may be as a negative control to confirm the specificity of action of its active stereoisomers, Borapetoside A and C.

However, the lack of hypoglycemic activity does not preclude other potential biological effects. Terpenoids as a class are known to possess a wide range of bioactivities, including anti-inflammatory and anticancer properties.[7] Future investigations into the mechanism of action of this compound could explore these alternative therapeutic areas. Researchers are encouraged to adapt the provided protocols and employ broader screening approaches to fully elucidate the pharmacological profile of this compound.

References

Application Notes & Protocols: Utilizing Borapetoside B as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Borapetoside B is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa.[1] Structurally, it is an isomer of the biologically active Borapetoside A and C.[2][3][4] This structural difference, specifically the stereochemistry at the C-8 position (8S-chirality in this compound versus 8R-chirality in the active forms), renders this compound inactive in assays where Borapetosides A and C show significant hypoglycemic effects.[2] This inherent lack of activity in specific pathways makes this compound an ideal negative control for studying the biological effects of its active isomers and other compounds acting on the same pathways. These application notes provide detailed protocols for using this compound as a negative control in the context of insulin (B600854) signaling and glucose uptake assays.

Chemical Properties and Storage:

PropertyValueSource
CAS Number 104901-05-5
Molecular Formula C27H36O12
Molecular Weight 552.6 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage Store at 10°C - 25°C in a well-closed container. For long-term storage in solvent, -80°C is recommended.

Rationale for Use as a Negative Control:

The primary utility of this compound as a negative control stems from its structural similarity but functional dissimilarity to its active isomers, Borapetoside A and C. This allows researchers to:

  • Attribute biological effects specifically to the active compound: By demonstrating that this compound does not elicit the same response as the active compound, researchers can more confidently attribute the observed effects to the specific chemical features of the active molecule.

  • Control for off-target effects: The use of a structurally similar but inactive compound helps to rule out non-specific or off-target effects that might be caused by the general chemical class of the molecule.

  • Validate assay specificity: Including this compound in an assay designed to detect the activity of Borapetoside A or C helps to validate that the assay is specific for the active conformation.

Potential Limitation:

While this compound is inactive in hypoglycemic pathways, one report suggests it may modulate inflammatory pathways. Therefore, its use as a negative control in studies focused on inflammation should be approached with caution and may not be appropriate.

Experimental Protocols:

Herein are detailed protocols for utilizing this compound as a negative control in a common in vitro assay for assessing insulin signaling and glucose uptake.

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol details the use of this compound as a negative control alongside the active compound Borapetoside A to assess effects on glucose uptake in a muscle cell line.

Materials:

  • C2C12 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin (B12071052) solution

  • Borapetoside A (active compound)

  • This compound (negative control)

  • Insulin (positive control)

  • DMSO (vehicle control)

  • 2-Deoxy-D-[³H]glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cytochalasin B

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Once confluent, induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • Compound Preparation:

    • Prepare stock solutions of Borapetoside A and this compound in DMSO. A typical stock concentration is 10 mM.

    • Prepare working solutions by diluting the stock solutions in serum-free DMEM. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Treatment:

    • Serum starve the differentiated C2C12 myotubes for 3 hours in serum-free DMEM.

    • Treat the cells with the following for 1 hour:

      • Vehicle control (DMSO in serum-free DMEM)

      • Borapetoside A (e.g., 10 µM)

      • This compound (e.g., 10 µM)

      • Insulin (positive control, e.g., 100 nM)

  • Glucose Uptake Assay:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing 0.5 µCi/mL 2-Deoxy-D-[³H]glucose and treat for 10 minutes.

    • To determine non-specific uptake, treat a parallel set of wells with cytochalasin B (an inhibitor of glucose transport) for 20 minutes prior to the addition of radiolabeled glucose.

    • Stop the assay by washing the cells three times with ice-cold PBS.

  • Data Analysis:

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity of the cell lysates using a scintillation counter.

    • Normalize the data to the protein concentration of each well.

    • Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other measurements.

    • Express the results as a fold change relative to the vehicle control.

Expected Results (Hypothetical):

Treatment GroupGlucose Uptake (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
Insulin (100 nM)2.5 ± 0.3
Borapetoside A (10 µM)1.8 ± 0.2
This compound (10 µM)1.1 ± 0.1

Visualizations:

Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle inhibition removed GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Borapetoside_A Borapetoside A (Activator) Borapetoside_A->Akt potentiates Borapetoside_B This compound (Inactive Control) Borapetoside_B->Akt no effect

Caption: Insulin signaling pathway leading to glucose uptake, with hypothetical points of action for Borapetoside A and the inert nature of this compound.

Experimental Workflow

Experimental_Workflow start Start: Differentiated C2C12 Myotubes serum_starve Serum Starvation (3 hours) start->serum_starve vehicle Vehicle (DMSO) serum_starve->vehicle positive Positive Control (Insulin) serum_starve->positive active Active Compound (Borapetoside A) serum_starve->active negative Negative Control (this compound) serum_starve->negative glucose_uptake [³H] 2-Deoxyglucose Uptake (10 min) wash_lyse Wash and Lyse Cells glucose_uptake->wash_lyse scintillation Scintillation Counting wash_lyse->scintillation analysis Data Analysis and Normalization scintillation->analysis end End: Compare Glucose Uptake analysis->end

Caption: Workflow for an in vitro glucose uptake assay using this compound as a negative control.

References

Application Notes and Protocols for Borapetoside B in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a long history of use in traditional medicine across Asia for treating conditions such as diabetes, hypertension, and fever. While extracts of Tinospora crispa have demonstrated a range of pharmacological activities, research into its individual components is ongoing. This document provides a comprehensive overview of the current state of research concerning this compound and its closely related analogues, offering valuable protocols and data for researchers.

Notably, direct research on the bioactivity of this compound is limited. Comparative studies have suggested that this compound is inactive as a hypoglycemic agent. This inactivity is attributed to its stereochemistry, specifically its 8S-chirality, which contrasts with the active 8R-chirality of its analogues, Borapetoside A and C.[1][2][3] Currently, there is a significant lack of published data regarding the anti-inflammatory or anti-cancer properties of this compound.

These application notes, therefore, focus on the established methodologies and signaling pathways elucidated for the active compounds from Tinospora crispa. These protocols and pathways serve as a foundational resource for researchers aiming to investigate this compound, explore its potential for chemical modification, or conduct comparative studies.

Comparative Quantitative Data

To provide a clear reference for the bioactivity of compounds structurally related to this compound, the following tables summarize key quantitative data from studies on Borapetosides A, C, E, and Borapetol B.

Table 1: In Vivo Hypoglycemic and Antidiabetic Effects

CompoundModel OrganismDosageEffectReference
Borapetol B Wistar Rats10 µ g/100g b.w. (oral)Area Under Glucose Curve (0-120 min) reduced to 72 ± 17 mmol/L from 344 ± 10 mmol/L in placebo group.[4][4]
Borapetol B Goto-Kakizaki Rats10 µ g/100g b.w. (oral)Area Under Glucose Curve (0-120 min) reduced to 492 ± 63 mmol/L from 862 ± 55 mmol/L in placebo group.
Borapetoside A STZ-induced T1DM Mice5 mg/kg (i.p., twice daily for 7 days)Significantly reduced fasting blood glucose.
Borapetoside C T2DM Mice5 mg/kg (i.p.)Attenuated the elevation of plasma glucose in an oral glucose tolerance test.
Borapetoside C T1DM Mice5 mg/kg (i.p., twice daily for 7 days)Increased phosphorylation of Insulin (B600854) Receptor (IR) and Akt.
Borapetoside C T1DM Mice0.1 mg/kg (i.p.) + InsulinEnhanced insulin-induced lowering of plasma glucose.
Borapetoside E HFD-induced Obese Mice40 mg/kgSignificantly improved hyperglycemia and insulin resistance.

Table 2: In Vitro Effects on Insulin Secretion and Cellular Pathways

CompoundAssay/Cell LineConcentrationKey FindingReference
Borapetol B Isolated Wistar Rat Islets10 µg/mLDose-dependently increased insulin secretion at 3.3 mM and 16.7 mM glucose.
Borapetol B Isolated GK Rat Islets10 µg/mLStimulated insulin secretion by 2.5-fold at 3.3 mM glucose.
Borapetoside A C2C12 MyotubesNot specifiedIncreased glycogen (B147801) synthesis.
Borapetoside C T1DM Mouse Liver5 mg/kgIncreased expression of glucose transporter-2 (GLUT2).
Borapetoside E HFD-induced Obese Mouse Liver40 mg/kgSuppressed the expression of Sterol Regulatory Element-Binding Proteins (SREBPs).

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the active compounds from Tinospora crispa. These serve as a reference for potential mechanisms to investigate for this compound.

Insulin_Signaling_Pathway cluster_akt_effects Downstream Effects of Akt Insulin Insulin or Borapetoside A/C IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) Phosphorylation PDK1->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Inhibits GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Promotes GS Glycogen Synthase Glycogen Glycogen Synthesis (Increase) GS->Glycogen Catalyzes Glucose_Uptake Glucose Uptake (Increase) GLUT4->Glucose_Uptake Facilitates

Caption: Insulin signaling pathway activated by Borapetosides A and C.

SREBP_Inhibition_Pathway Borapetoside_E Borapetoside E SREBP_pre pre-SREBP-1 (in ER) Borapetoside_E->SREBP_pre Suppresses Expression SREBP_n n-SREBP-1 (active form) SREBP_pre->SREBP_n Cleavage & Activation Gene_Expression Target Gene Expression (e.g., FAS, SCD1) SREBP_n->Gene_Expression Upregulates Lipid_Synthesis Lipid Synthesis (Decrease) Gene_Expression->Lipid_Synthesis Leads to

Caption: SREBP-1 pathway inhibited by Borapetoside E in liver tissue.

BorapetolB_Insulin_Secretion Borapetol_B Borapetol B Beta_Cell Pancreatic β-cell Borapetol_B->Beta_Cell Acts on KATP_Channel K-ATP Channel Closure Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel L-type Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Experimental_Workflow Start Compound Isolation (this compound from T. crispa) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Insulin_Secretion Insulin Secretion Assay (Protocol 2) In_Vitro->Insulin_Secretion Cell_Culture Cell-based Assays (e.g., Glucose Uptake) In_Vitro->Cell_Culture Animal_Model Animal Model Treatment (e.g., OGTT - Protocol 1) In_Vivo->Animal_Model Mechanism Mechanism of Action Studies Insulin_Secretion->Mechanism Cell_Culture->Mechanism Tissue_Collection Tissue Collection (Liver, Adipose, Muscle) Animal_Model->Tissue_Collection Tissue_Collection->Mechanism Gene_Protein Gene/Protein Analysis (qPCR, Western Blot - Protocol 3) Mechanism->Gene_Protein Conclusion Data Analysis & Conclusion Gene_Protein->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Improving Borapetoside B Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Borapetoside B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many diterpenoid glycosides, has very low intrinsic aqueous solubility. Here are the initial steps to take:

  • Verify Solvent Choice: For initial stock solutions, it is highly recommended to use an organic co-solvent. Commercial suppliers suggest that this compound is soluble in DMSO, pyridine, methanol (B129727), and ethanol[1][2]. Prepare a concentrated stock solution in one of these solvents first.

  • Gentle Heating and Agitation: Warming the solution gently (e.g., to 37°C) and using a vortex mixer or sonicator can help overcome the initial energy barrier for dissolution.

  • Particle Size Reduction: Ensure your this compound is a fine powder. Grinding the solid material can increase the surface area and improve the dissolution rate.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue when a compound is poorly soluble in the final aqueous system. The key is to maintain the compound's solubility during and after dilution.

  • Decrease Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.

  • Optimize Co-solvent Percentage: You may need to increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent. It is crucial to run a vehicle control to account for any effects of the co-solvent itself.

  • Use a Solubility Enhancer: Consider incorporating a solubility-enhancing excipient into your aqueous medium before adding the this compound stock solution. Common enhancers for glycosides include cyclodextrins and surfactants.

Q3: My experimental results are inconsistent, and I suspect it's due to poor solubility. How can I confirm this?

A3: Inconsistent results are a hallmark of solubility issues, as the amount of dissolved, active compound can vary between experiments.

  • Visual Inspection: Check for any visible precipitate or cloudiness in your solutions, especially after they have been sitting for some time or if the temperature has changed.

  • Filtration and Quantification: Prepare your final solution as you would for an experiment. Pass it through a 0.22 µm filter to remove any undissolved particles. Then, quantify the concentration of this compound in the filtrate using a suitable analytical method like HPLC-UV. This will tell you the actual concentration of the dissolved compound.

  • Phase Solubility Studies: To be more systematic, you can perform a phase solubility study. This involves adding excess this compound to your aqueous medium (with and without potential enhancers), allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the most effective methods for enhancing the solubility of glycosides like this compound?

A2: Several techniques are effective for improving the solubility of glycosides and other natural products[4]:

  • Co-solvency: Using a mixture of water and a miscible organic solvent (e.g., ethanol (B145695), DMSO) is a common and effective initial approach.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the diterpene core of this compound, forming water-soluble inclusion complexes[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. Methods like solvent evaporation or melt extrusion can be used to create an amorphous form of the drug, which typically has higher solubility and a faster dissolution rate.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Q3: Will solubility enhancement techniques affect the biological activity of this compound?

A3: This is a critical consideration. While this compound is reported to be inactive in hypoglycemic assays compared to its isomers Borapetoside A and C, the chosen solubility enhancement method should not interfere with its chemical structure or any other potential biological activity being investigated.

  • Co-solvents: At high concentrations, solvents like DMSO can have their own biological effects. It is essential to use the lowest effective concentration and always include a vehicle control.

  • Cyclodextrins: These are generally considered inert excipients. However, the complexation is a reversible equilibrium. The free drug is released from the complex to interact with its target. It is unlikely to alter the intrinsic activity of the compound.

  • Solid Dispersions: The goal of this method is to enhance dissolution. Once dissolved, the drug is in its free form and should exhibit its normal activity. The polymer carrier should be chosen for its inertness.

Data Presentation: Solubility Enhancement Strategies

The following tables present illustrative quantitative data on the potential improvements in this compound's aqueous solubility using various techniques.

Note: The baseline aqueous solubility of this compound is assumed to be approximately 0.05 mg/mL for illustrative purposes, based on data for similar diterpenoid glycosides.

Table 1: Effect of Co-solvents on this compound Solubility

Co-solvent System (in Water)Illustrative Solubility (mg/mL)Fold Increase
1% Ethanol0.153
5% Ethanol0.6012
1% DMSO0.255
5% DMSO1.1022

Table 2: Effect of Cyclodextrins on this compound Solubility

Cyclodextrin (in Water)Concentration (mM)Illustrative Solubility (mg/mL)Fold Increase
HP-β-CD50.459
HP-β-CD100.8517
SBE-β-CD50.7014
SBE-β-CD101.3527

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This protocol describes the preparation of a solid this compound-cyclodextrin complex, which can be readily dissolved in aqueous solutions.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly 1:1 or 1:2.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with stirring.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Mixing: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal (Optional but Recommended): If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Freeze-Drying (Lyophilization): Freeze the aqueous solution (e.g., at -80°C) and then lyophilize it for 48 hours or until a dry, fluffy powder is obtained.

  • Storage: Store the resulting complex in a desiccator at room temperature. The powder can now be weighed and dissolved directly into your aqueous experimental buffer.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method creates a solid matrix with the drug dispersed at a molecular level, enhancing its dissolution rate.

  • Carrier and Drug Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and determine the drug-to-carrier ratio (e.g., 1:5 w/w).

  • Dissolution: Dissolve both this compound and the PVP K30 in a common volatile solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). A thin film of the solid dispersion will form on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, and gently grind it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powder through a fine-mesh sieve to ensure uniformity and store it in a tightly sealed container in a desiccator.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue q1 Is the compound dissolving in the initial solvent? start->q1 step1 Use Organic Co-solvent (DMSO, Ethanol) + Gentle Heat/Sonication q1->step1 No q2 Does it precipitate upon dilution in aqueous buffer? q1->q2 Yes a1_yes Yes a1_no No step1->q1 step2 1. Lower Final Concentration 2. Optimize Co-solvent % 3. Add Solubility Enhancer q2->step2 Yes end_success Problem Solved q2->end_success No a2_yes Yes a2_no No step2->q2 q3 Are results still inconsistent? step2->q3 step3 Perform Advanced Enhancement: - Cyclodextrin Complexation - Solid Dispersion q3->step3 Yes q3->end_success No a3_yes Yes a3_no No end_fail Consult Formulation Specialist step3->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) Akt Akt (Protein Kinase B) IR->Akt Phosphorylates Insulin Insulin / Borapetoside C Insulin->IR Binds & Activates GLUT2 GLUT2 Transporter Akt->GLUT2 Promotes Expression/ Translocation Cellular_Response Increased Glucose Uptake Enhanced Insulin Sensitivity GLUT2->Cellular_Response Mediates Glucose Glucose Glucose->GLUT2 Note Borapetoside C activates this pathway. This compound is reported to be inactive.

Caption: Insulin signaling pathway relevant to Borapetoside C.

Experimental_Workflow cluster_methods Solubility Enhancement Methods start Poorly Soluble This compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Co-Solvent System start->method3 analysis Characterization: - Solubility Assay (HPLC) - Dissolution Rate - Physical State (DSC/XRD) method1->analysis method2->analysis method3->analysis result Optimized Soluble Formulation analysis->result

Caption: Experimental workflow for solubility enhancement.

References

Technical Support Center: Borapetoside B Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of Borapetoside B from Tinospora crispa.

Troubleshooting Guide

Question: I am experiencing very low yields of this compound in my extract. What are the potential causes and solutions?

Answer:

Low yields of this compound are a significant challenge. Several factors throughout the extraction and purification process can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Solution
Suboptimal Plant Material Ensure the correct plant part (stems) of Tinospora crispa is used. The concentration of secondary metabolites can vary based on geographical location, harvest time, and post-harvest processing. It is advisable to source plant material from a reputable supplier or perform a small-scale pilot extraction to assess the quality.
Inefficient Initial Extraction The choice of solvent is critical. While methanol (B129727) is commonly reported for the extraction of diterpenoids from Tinospora crispa, a sequential extraction starting with a nonpolar solvent like n-hexane can help in removing lipids and other nonpolar compounds that may interfere with subsequent steps. Ensure a sufficient solvent-to-sample ratio and adequate extraction time. Sonication can also enhance extraction efficiency.
Loss During Liquid-Liquid Partitioning This compound, being a glycoside, has moderate polarity. During partitioning between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), it may not completely transfer to the organic layer, leading to significant loss. To mitigate this, perform multiple extractions (3-4 times) with the organic solvent and pool the extracts. Adjusting the pH of the aqueous layer can sometimes improve partitioning, but care must be taken to avoid hydrolysis of the glycosidic bond.
Degradation During Processing This compound may be susceptible to degradation under harsh conditions. Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C. Exposure to strong acids or bases should also be minimized to prevent structural changes.
Co-elution with Other Compounds Tinospora crispa is rich in structurally similar clerodane diterpenoids, including stereoisomers of this compound such as the biologically active Borapetosides A and C.[1] These compounds may have very similar retention times in chromatographic separations, leading to impure fractions and apparent low yields of the target compound.

Question: I am struggling to separate this compound from other closely related compounds. How can I improve the resolution of my chromatographic separation?

Answer:

The separation of this compound from its isomers and other related diterpenoids is a primary challenge due to their structural similarities. The key difference between the inactive this compound and the active Borapetosides A and C lies in the stereochemistry at the C-8 position.[1] Achieving good resolution requires careful optimization of your chromatographic conditions.

Strategies for Improved Chromatographic Resolution:

Technique Parameters to Optimize Recommendations
Column Chromatography (Silica Gel) Stationary Phase: Use high-quality silica (B1680970) gel with a small particle size for better resolution.
Mobile Phase: A gradient elution is generally more effective than isocratic elution. Start with a nonpolar solvent system (e.g., chloroform (B151607) or dichloromethane) and gradually increase the polarity by adding methanol. A shallow gradient will provide better separation of closely eluting compounds. Monitor the fractions closely using Thin Layer Chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC) Stationary Phase: A reversed-phase C18 column is a common choice. For challenging separations, consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl stationary phase.
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically used. Optimize the gradient slope and flow rate. Isocratic elution with a carefully selected mobile phase composition may also provide the necessary resolution. The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape.
Thin Layer Chromatography (TLC) for Monitoring Visualization: Use a combination of UV light (if the compounds are UV active) and a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating) to visualize the separated compounds. This will help in identifying fractions containing this compound and assessing their purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from Tinospora crispa?

A1: The literature does not provide a precise yield specifically for this compound. However, the yields of individual diterpenoids from medicinal plants are often in the range of 0.01% to 0.1% of the dry plant material. The actual yield will depend on the factors mentioned in the troubleshooting guide, such as plant material quality and extraction efficiency.

Q2: How can I confirm the identity and purity of my isolated this compound?

A2: A combination of analytical techniques is necessary for unambiguous identification and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which can be compared with literature data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation. 2D NMR techniques like COSY, HSQC, and HMBC will be required to assign all the protons and carbons and confirm the stereochemistry.

Q3: Is this compound stable? What are the optimal storage conditions?

A3: While specific stability data for this compound is scarce, glycosides, in general, can be susceptible to hydrolysis under acidic or basic conditions. Diterpenoids can also be sensitive to heat and light. Therefore, it is recommended to:

  • Store the purified compound in a cool, dark, and dry place.

  • For long-term storage, keeping it at -20°C is advisable.

  • Avoid repeated freeze-thaw cycles.

  • Store solutions of the compound in a suitable solvent (e.g., methanol or DMSO) at low temperatures.

Experimental Protocols

Detailed Methodology for the Isolation of Clerodane Diterpenoids from Tinospora crispa (Adapted from related compound isolations):

  • Extraction:

    • Air-dried and powdered stems of Tinospora crispa are subjected to extraction with methanol or 70% ethanol (B145695) at room temperature.

    • The extraction is typically repeated three times to ensure maximum recovery of the compounds.

    • The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate.

    • The fractions are collected separately and evaporated to dryness. Clerodane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography:

    • The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

    • A gradient mobile phase is employed, starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol.

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled together.

  • Further Purification:

    • The fractions containing the compound of interest are further purified using repeated column chromatography or by preparative HPLC on a C18 column with a water/methanol or water/acetonitrile gradient.

Visualizations

experimental_workflow start Dried & Powdered Tinospora crispa Stems extraction Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Lipids, Nonpolar Compounds) partitioning->hexane_fraction Discard or for other analysis dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction aq_fraction Aqueous Fraction partitioning->aq_fraction Discard or for other analysis column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography EtOAc_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc prephplc Preparative HPLC tlc->prephplc Pool relevant fractions pure_borapetoside_b Pure this compound prephplc->pure_borapetoside_b

Caption: A generalized workflow for the isolation of this compound from Tinospora crispa.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of this compound plant_material Poor Quality Plant Material? start->plant_material inefficient_extraction Inefficient Extraction Method? start->inefficient_extraction partitioning_loss Loss During Partitioning? start->partitioning_loss degradation Compound Degradation? start->degradation coelution Co-elution with Isomers? start->coelution solution1 Source High-Quality Material plant_material->solution1 solution2 Optimize Solvent & Method inefficient_extraction->solution2 solution3 Perform Multiple Extractions partitioning_loss->solution3 solution4 Use Mild Conditions (Low Temp, Neutral pH) degradation->solution4 solution5 Optimize Chromatography (Shallow Gradient, Prep HPLC) coelution->solution5

Caption: Troubleshooting logic for addressing low yields in this compound isolation.

References

Borapetoside B stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into handling, storage, and troubleshooting to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in several common organic solvents, including DMSO, pyridine, methanol, and ethanol.[1] The choice of solvent will depend on the specific requirements of your experimental assay.

Q3: Are there any known stability issues with this compound in experimental assays?

A3: While there is limited specific data in the public domain on the degradation pathways of this compound, as a clerodane diterpenoid glycoside, it may be susceptible to certain stability issues. Potential degradation pathways could include hydrolysis of the glycosidic bond or the ester functional groups, particularly under non-neutral pH conditions. Oxidation is another potential concern for complex natural products. Researchers should be mindful of these possibilities and take precautions to minimize degradation.

Q4: How can I assess the stability of this compound in my specific assay conditions?

A4: To assess the stability of this compound in your experimental setup, you can perform a simple time-course experiment. This involves incubating the compound under your assay conditions (e.g., in your specific buffer, at the experimental temperature) and analyzing its concentration at different time points using a suitable analytical method like HPLC-UV. A significant decrease in the concentration of the parent compound over time would indicate instability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Potential Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

      • Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to the minimum required to observe the desired effect.

      • Conduct a Stability Check: As described in FAQ 4, perform a stability study of this compound in your cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Analyze samples at time zero and after the maximum incubation period of your experiment.

  • Potential Cause 2: Adsorption to plasticware.

    • Troubleshooting Steps:

      • Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.

      • Pre-treatment of Plasticware: Consider pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.

Issue 2: Variable results in in-vivo studies.
  • Potential Cause 1: Instability in the formulation vehicle.

    • Troubleshooting Steps:

      • Vehicle Selection: Choose a vehicle in which this compound is both soluble and stable. If using an aqueous-based vehicle, ensure the pH is close to neutral and consider the use of stabilizing excipients if necessary.

      • Formulation Stability Test: Before initiating animal studies, assess the stability of the this compound formulation over the intended duration of use and storage.

  • Potential Cause 2: Metabolic degradation.

    • Troubleshooting Steps:

      • Pharmacokinetic Studies: If significant in-vivo degradation is suspected, conducting preliminary pharmacokinetic studies can provide insights into the compound's metabolic fate and help in designing more effective dosing regimens.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the stability of this compound under various experimental conditions. Researchers are encouraged to generate their own stability data for their specific assay systems. A template for presenting such data is provided below.

Table 1: Stability of this compound in Different Solvents at Room Temperature (Example)

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining
DMSO109.898%
Ethanol109.595%
PBS (pH 7.4)107.272%

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions

  • Bring the vial of this compound powder to room temperature.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the desired solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).

  • Vortex briefly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C for up to two weeks.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a standard curve of this compound in the relevant solvent/matrix to enable accurate quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experimental Assay cluster_troubleshooting Troubleshooting start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_stock Store Aliquots at -20°C prep_stock->store_stock prep_working Prepare Working Solution (Dilute stock in assay buffer) store_stock->prep_working run_assay Perform Assay prep_working->run_assay check_stability Inconsistent Results? run_assay->check_stability check_stability->run_assay No, continue stability_test Conduct Stability Test (HPLC analysis over time) check_stability->stability_test Yes analyze_data Analyze Degradation stability_test->analyze_data logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low/Inconsistent Bioactivity degradation Compound Degradation problem->degradation adsorption Adsorption to Plastic problem->adsorption precipitation Precipitation in Aqueous Buffer problem->precipitation fresh_solutions Use Freshly Prepared Solutions degradation->fresh_solutions stability_check Perform Stability Check (HPLC) degradation->stability_check low_binding_ware Use Low-Binding Plasticware adsorption->low_binding_ware solubility_check Check Solubility in Assay Buffer precipitation->solubility_check

References

Optimizing Borapetoside B Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing Borapetoside B in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices for optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad range of concentrations should be tested initially. Based on studies of related compounds and general practices with plant-derived molecules, a starting range of 1 µM to 100 µM is recommended.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound, as a glycoside, may have limited aqueous solubility. The most common solvent for such compounds is dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%, as the solvent itself can be cytotoxic.[1] Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.[1][2]

Q3: My cells are dying even at low concentrations of this compound. What could be the cause?

A3: Cell death at low concentrations can be due to several factors:

  • Inherent Cytotoxicity: this compound may be cytotoxic to your specific cell line. Extracts from Tinospora crispa, the plant source of this compound, have shown cytotoxic effects against some cancer cell lines.[3]

  • Solvent Toxicity: As mentioned, the solvent used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations. Ensure your vehicle control confirms the solvent is not the cause.

  • Contamination: Microbial contamination can rapidly lead to cell death. Visually inspect your cultures for any signs of bacteria, fungi, or yeast.

  • Compound Instability: The compound may degrade in the culture medium, producing toxic byproducts.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: A lack of response could be due to several reasons:

  • Inactive Compound: this compound has been reported as inactive in terms of hypoglycemic effects compared to its stereoisomers, Borapetoside A and C. It is possible that it is also inactive for your specific biological question.

  • Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to elicit a response. Consider increasing the concentration range and performing a time-course experiment.

  • Compound Precipitation: The compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the culture wells for any precipitate.

  • Cell Line Specificity: The targeted pathway may not be active or relevant in your chosen cell line.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Unexpected Cell Death or Poor Cell Health Solvent toxicityPerform a solvent toxicity test to determine the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.
Contamination (bacterial, fungal, yeast)Immediately isolate and discard contaminated cultures. Review and reinforce aseptic techniques.
High concentration of active compoundsPerform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Compound Precipitation in Culture Medium Poor solubility at tested concentrationLower the final concentration of this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a different solvent if compatible with your cells, though DMSO is standard.
Inconsistent or Irreproducible Results Variability in compound preparationAlways prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Cell passage number and confluencyUse cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.
Edge effects in multi-well platesTo minimize evaporation and temperature gradients, avoid using the outer wells of the plate for treatments. Fill outer wells with sterile PBS or medium.
Browning of the Culture Medium Phenolic compound oxidationThis is more common with crude plant extracts but can occur with purified compounds. If this occurs, consider using antioxidants in your medium or changing the medium more frequently. Activated charcoal can also be used to adsorb these compounds.

Experimental Protocols

Determining the IC50 Value using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

General Workflow for Optimizing this compound Concentration

This workflow outlines the steps to systematically determine the optimal working concentration of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refined Concentration Range cluster_2 Phase 3: Functional Assays A Determine Maximum Non-Toxic Solvent Concentration B Broad Range Dose-Response (e.g., 0.1 - 100 µM) A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Narrow Range Dose-Response (around active/toxic concentration) C->D Analyze Results E Time-Course Experiment (e.g., 24h, 48h, 72h) D->E F Select Optimal Concentration(s) and Incubation Time E->F G Perform Target-Specific Functional Assays F->G Proceed to Experimentation H Validate Observations G->H

Caption: A workflow for optimizing this compound concentration.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, its structurally related and more active counterparts, Borapetoside A and C, have been shown to influence insulin (B600854) signaling pathways. Borapetoside C, for instance, has been shown to enhance insulin sensitivity through the activation of the IR-Akt-GLUT2 pathway. Should this compound exhibit any activity, it might interact with similar pathways.

Hypothesized Insulin Signaling Pathway Interaction

The following diagram illustrates a simplified insulin signaling pathway that could be a starting point for investigating the effects of Borapetosides.

G cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor (IR) Akt Akt IR->Akt Phosphorylation Cascade GLUT2 GLUT2 pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT2 Translocation to Membrane Glucose Glucose Glucose->GLUT2 Uptake Insulin Insulin / Borapetoside C Insulin->IR

Caption: Simplified insulin signaling pathway potentially affected by Borapetosides.

References

avoiding Borapetoside B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Borapetoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

There are conflicting recommendations for the storage of solid this compound. Some suppliers suggest storage at 10°C to 25°C with the container tightly sealed, while for a structurally similar compound, Borapetoside F, storage at -20°C for up to three years is recommended.[1] Given that this compound is a diterpenoid glycoside with functional groups susceptible to degradation, a conservative approach is recommended. For long-term storage, maintaining the powder at -20°C in a tightly sealed container, protected from moisture and light, is the best practice to ensure maximum stability. For short-term use, storage at 2-8°C is acceptable.

Q2: How should I store this compound in solution?

For solutions of this compound, it is crucial to minimize the risk of hydrolysis. Based on recommendations for the similar compound Borapetoside F, storing solutions at -80°C for up to one year is advised.[1] The choice of solvent is also important. Aprotic solvents like DMSO or DMF are preferable to protic solvents like methanol (B129727) or water to reduce the risk of solvolysis. If aqueous buffers are necessary for experimental reasons, they should be prepared fresh and used immediately. The pH of the solution should be kept near neutral, as acidic or strongly alkaline conditions can accelerate the degradation of the glycosidic and ester linkages, respectively.

Q3: What are the potential degradation pathways for this compound?

This compound, a clerodane diterpenoid glycoside, possesses both an ester and a glycosidic bond, which are the primary sites for degradation. The main degradation pathways are likely to be:

  • Hydrolysis of the Glycosidic Bond: This can be catalyzed by acidic conditions, leading to the cleavage of the sugar moiety from the diterpenoid backbone.[2][3][4]

  • Hydrolysis of the Ester Bond: The ester linkage is susceptible to hydrolysis, which can be accelerated by both acidic and basic conditions.

  • Oxidation: While less common for this class of molecules, oxidation of certain functional groups could occur upon prolonged exposure to air and light.

Q4: Are there any visible signs of this compound degradation?

Visual inspection may not be a reliable indicator of degradation, as degradation products may be colorless and degradation can occur without any obvious change in the appearance of the solid or solution. The most reliable way to assess the purity and integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in bioassays or other experiments can often be attributed to the degradation of this compound. If you suspect degradation, consider the following troubleshooting steps.

Table 1: Troubleshooting Inconsistent Results

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Review your storage conditions for both solid and solution forms of this compound.For long-term storage, use -20°C for powder and -80°C for solutions in aprotic solvents. Avoid repeated freeze-thaw cycles.
Hydrolysis in Solution Assess the pH and composition of your experimental buffers.Prepare aqueous solutions fresh for each experiment. If possible, maintain a pH between 6 and 8.
Photodegradation Evaluate the exposure of your samples to light during storage and experiments.Store this compound in amber vials or protect it from light by wrapping containers in aluminum foil.
Contamination Consider the possibility of enzymatic or microbial contamination of your solutions.Use sterile techniques when preparing solutions and filter-sterilize if necessary.
Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210 nm for similar compounds).[5]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For stability studies, dilute the stock solution in the desired stress condition matrix (e.g., acidic, basic, or oxidative solutions) to a final concentration within the linear range of the assay.

  • Forced Degradation Study:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to the working concentration.

    • Inject the samples onto the HPLC system and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Visualizations

degradation_pathway Borapetoside_B This compound Aglycone Diterpenoid Aglycone Borapetoside_B->Aglycone Acid Hydrolysis (Glycosidic Bond Cleavage) Sugar Sugar Moiety Borapetoside_B->Sugar Acid Hydrolysis (Glycosidic Bond Cleavage) Hydrolyzed_Ester Hydrolyzed Diterpenoid Glycoside Borapetoside_B->Hydrolyzed_Ester Acid/Base Hydrolysis (Ester Bond Cleavage) Diterpenoid_Acid Diterpenoid Carboxylic Acid Hydrolyzed_Ester->Diterpenoid_Acid Further Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Stock_Solution Prepare this compound Stock Solution Stress_Samples Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples HPLC_Analysis HPLC-UV/LC-MS Analysis at Time Points Stress_Samples->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Identify Degradants HPLC_Analysis->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile Recommendations Formulate Storage & Handling Recommendations Stability_Profile->Recommendations

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Borapetoside B HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Borapetoside B. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is a clerodane diterpenoid glycoside, a class of natural products isolated from plants of the Tinospora genus.[1] In quantitative HPLC analysis, a symmetrical, sharp peak is crucial for accurate and reproducible results. Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised data quality.[2]

Q2: What are the primary chemical properties of this compound that might contribute to peak tailing?

This compound (Chemical Formula: C₂₇H₃₆O₁₂) is a relatively polar molecule due to the presence of a glycosidic moiety and multiple hydroxyl groups.[3] Polar compounds, especially those with hydroxyl or other functional groups capable of hydrogen bonding, can exhibit secondary interactions with the stationary phase in reversed-phase HPLC, which is a common cause of peak tailing.

Q3: What are the most common causes of peak tailing for a polar glycoside like this compound?

Peak tailing for polar analytes like this compound is often a result of one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the polar functional groups of this compound and residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][4] These interactions create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups on the stationary phase. While this compound does not have strongly acidic or basic functional groups, subtle changes in polarity due to pH can affect its interaction with the stationary phase. For acidic silanol groups (pKa ~3.5-4.5), a mobile phase pH below 3 is often used to suppress their ionization and reduce unwanted interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This degradation can expose more active silanol sites or create voids in the column packing, both of which contribute to peak tailing.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the analytical column. These include excessive tubing length or diameter between the injector, column, and detector, as well as dead volumes in fittings and connections.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, perform a quick assessment of your system and recent changes.

  • Review Recent Changes: Did the peak tailing start suddenly? If so, consider any recent changes to the system, such as a new batch of mobile phase, a new column, or a new sample preparation procedure.

  • Check for System Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Examine All Peaks in the Chromatogram: If all peaks in your chromatogram are tailing, it is likely an issue with the system setup before the column, such as a partially blocked column inlet frit. If only the this compound peak is tailing, the issue is more likely related to chemical interactions with the column.

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving good peak shape.

  • pH Adjustment:

    • Recommendation: Acidify the aqueous component of your mobile phase. A common practice for improving the peak shape of polar compounds is to add a small amount of acid, such as 0.1% formic acid or 0.1% acetic acid. This helps to suppress the ionization of residual silanol groups on the stationary phase.

    • Action: Prepare a fresh mobile phase with 0.1% formic acid in the aqueous portion. Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Buffer Addition:

    • Recommendation: If pH adjustment alone is insufficient, consider using a buffer to maintain a consistent pH throughout the analysis.

    • Action: Prepare an aqueous mobile phase with a 10-25 mM phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 3.5. Ensure the buffer is soluble in the organic modifier.

Step 3: Column Evaluation and Mitigation of Secondary Interactions

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.

  • Column Flushing and Regeneration:

    • Recommendation: The column may be contaminated with strongly retained compounds from previous injections.

    • Action: Disconnect the column from the detector and flush it with a series of strong solvents. A typical flushing sequence for a C18 column is:

      • Water

      • Methanol (B129727)

      • Acetonitrile

      • Isopropanol

      • Hexane (if compatible with your system)

      • Isopropanol

      • Methanol

      • Water

      • Re-equilibrate with your mobile phase.

  • Consider a Different Column Chemistry:

    • Recommendation: If you are using a standard C18 column, especially an older one, it may have a high level of residual silanol activity.

    • Action: Switch to a modern, end-capped C18 column, which has a much lower concentration of free silanol groups. Alternatively, a column with a polar-embedded stationary phase can provide a "shielding" effect for polar analytes, reducing their interaction with the silica (B1680970) surface.

Step 4: Injection and Sample Preparation

The way the sample is introduced to the column can also affect peak shape.

  • Sample Concentration:

    • Recommendation: Column overload can cause peak tailing.

    • Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent:

    • Recommendation: The solvent in which your sample is dissolved should ideally be the same as, or weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Action: If your sample is dissolved in a strong organic solvent, try to evaporate it to dryness and reconstitute it in the initial mobile phase.

Experimental Protocols

General HPLC Method for Diterpenoid Glycosides

While a specific method for this compound is not widely published, the following is a general starting point for the analysis of similar compounds from Tinospora species.

ParameterRecommendation
Column C18, 4.6 x 250 mm, 5 µm particle size (end-capped)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210-230 nm
Protocol for Sample Preparation from Plant Material
  • Extraction: Extract the dried and powdered plant material with ethanol (B145695) or methanol using sonication or maceration.

  • Filtration: Filter the extract to remove particulate matter.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

  • Final Preparation: Dissolve a known amount of the extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting this compound HPLC peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks_tail Do all peaks tail? start->all_peaks_tail check_system Check for System Issues: - Blocked inlet frit - Extra-column volume - Leaks all_peaks_tail->check_system Yes chemical_issue Chemical Interaction Issue all_peaks_tail->chemical_issue No optimize_mp Optimize Mobile Phase: - Add 0.1% Formic Acid - Use a buffer (pH 2.5-3.5) check_system->optimize_mp chemical_issue->optimize_mp eval_column Evaluate Column: - Flush and regenerate - Switch to an end-capped  or polar-embedded column optimize_mp->eval_column check_sample Check Sample and Injection: - Dilute sample - Dissolve in mobile phase eval_column->check_sample resolution Peak Shape Improved? check_sample->resolution resolution->start No, reconsider causes end Problem Solved resolution->end Yes

Figure 1. Troubleshooting workflow for this compound HPLC peak tailing.

Summary of Causes and Solutions for Peak Tailing

The table below provides a quick reference for the common causes of peak tailing and their corresponding solutions.

CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions Polar groups on this compound interact with active silanol groups on the silica stationary phase.- Add 0.1% formic or acetic acid to the mobile phase.- Use a mobile phase buffer at pH 2.5-3.5.- Switch to a modern, end-capped C18 column.- Use a column with a polar-embedded stationary phase.
Column Overload Injecting too much sample saturates the stationary phase, leading to peak distortion.- Dilute the sample and re-inject.- Reduce the injection volume.
Column Contamination/Degradation Accumulation of strongly retained compounds or degradation of the stationary phase.- Flush the column with a series of strong solvents.- Replace the column if it is old or has been used extensively with aggressive mobile phases.
Extra-Column Volume Excessive volume in tubing and fittings causes band broadening.- Use tubing with a smaller internal diameter (e.g., 0.005").- Ensure all fittings are properly connected to minimize dead volume.
Inappropriate Sample Solvent Sample is dissolved in a solvent significantly stronger than the mobile phase.- Evaporate the sample and reconstitute in the initial mobile phase composition.

By systematically working through these troubleshooting steps, you can identify the root cause of your this compound peak tailing and take the necessary actions to improve your chromatographic results.

References

Borapetoside B interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges and interferences that may arise when working with this clerodane diterpenoid glycoside in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. While several related compounds from this plant, such as Borapetoside A and C, have demonstrated hypoglycemic effects, this compound, which possesses an 8S-chirality, is considered inactive in this regard.[1][2] This highlights the critical role of stereochemistry in the biological activity of this class of compounds.

Q2: I am observing unexpected cytotoxicity with this compound in my cell-based assay. Is this a known activity?

While the primary focus of research on borapetosides has been on metabolic activity, other clerodane diterpenes and terpenoid glycosides have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4][5] Therefore, observed cytotoxicity may be an on-target effect depending on the cell line and concentration used. However, it is also crucial to rule out non-specific cytotoxicity or assay artifacts.

Q3: My results with this compound are not consistent. What could be the cause?

Inconsistent results can stem from the physicochemical properties of this compound. As a diterpenoid glycoside, its solubility and stability in cell culture media can be limiting factors. According to its PubChem entry, this compound has a molecular weight of 552.6 g/mol and an XLogP3 value of -0.1, suggesting it is relatively polar. However, it is sparingly soluble in water and best dissolved in organic solvents like DMSO, methanol, or ethanol. Poor solubility can lead to precipitation and aggregation in aqueous assay buffers, causing variable effective concentrations.

Troubleshooting Guides

Issue 1: Unexpected or High Background Signal in Colorimetric/Fluorometric Assays

Problem: You are observing a high background signal, or your results suggest that this compound is interfering with the assay's optical reading (e.g., MTT, XTT, resazurin, or fluorescence-based assays).

Possible Causes and Solutions:

  • Direct Chemical Interference: Natural products can sometimes directly reduce colorimetric reagents or possess intrinsic fluorescence, leading to false-positive signals.

    • Solution: Run a cell-free control with this compound at the same concentrations as your experimental wells. This will help you quantify any direct effect of the compound on the assay reagents.

  • Autofluorescence: this compound, like many natural products, may exhibit autofluorescence, which can interfere with fluorescence-based assays.

    • Solution: Measure the fluorescence of this compound alone in the assay buffer using the same filter set as your experiment. If significant, consider using a different fluorescent probe with a non-overlapping spectrum or switch to a non-fluorescent assay format, such as a luminescence-based assay (e.g., CellTiter-Glo®).

  • Light Scattering: Poor solubility can lead to the formation of a precipitate that scatters light, affecting absorbance readings.

    • Solution: Visually inspect the wells under a microscope for any precipitate. If observed, optimize the solubility of this compound in your assay medium.

Issue 2: Poor Solubility and Compound Precipitation

Problem: this compound is precipitating out of the cell culture medium during your experiment.

Possible Causes and Solutions:

  • Solvent Choice: While this compound is soluble in DMSO, methanol, and ethanol, the final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent and perform serial dilutions in the culture medium. Ensure thorough mixing at each dilution step.

  • Aggregation: At higher concentrations, molecules can self-aggregate, leading to precipitation.

    • Solution: If you suspect aggregation, especially at higher concentrations leading to a bell-shaped dose-response curve, consider performing dynamic light scattering (DLS) to assess the aggregation state of this compound in your assay buffer.

Issue 3: Unexpected Biological Readouts in Signaling Pathway Analysis

Problem: You are observing modulation of a signaling pathway that is not consistent with the known targets of related borapetosides.

Possible Causes and Solutions:

  • Off-Target Effects: Clerodane diterpenes are known to have a wide range of biological activities, and the potential for off-target effects exists. These off-target interactions could lead to the modulation of unexpected signaling pathways.

    • Solution: To investigate potential off-target effects, consider using techniques such as thermal shift assays or affinity-based proteomics to identify interacting proteins. Computational approaches can also be used to predict potential off-target interactions.

  • Non-Specific Cellular Stress: High concentrations of a compound or the presence of impurities can induce cellular stress responses, leading to the activation of stress-related signaling pathways (e.g., MAPK pathways).

    • Solution: Ensure the purity of your this compound sample. Titrate the concentration of this compound to use the lowest effective concentration. Include appropriate positive and negative controls for the signaling pathway of interest.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₁₂
Molecular Weight552.6 g/mol
XLogP3-0.1
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol. Sparingly soluble in water.

Table 2: Summary of Potential Assay Interferences and Mitigation Strategies

Type of InterferencePotential CauseRecommended Action
Colorimetric/Fluorometric Direct reduction of assay reagents (e.g., MTT, resazurin).Run cell-free controls with this compound.
Autofluorescence of this compound.Measure the fluorescence of the compound alone. Consider alternative assays (e.g., luminescence-based).
Light scattering due to precipitation.Visually inspect for precipitate; optimize solubility.
Solubility/Aggregation Poor solubility in aqueous media.Use a suitable organic solvent for stock solution and maintain a low final solvent concentration.
Compound aggregation at high concentrations.Perform dose-response curves to identify potential bell-shaped curves. Consider DLS for aggregation analysis.
Biological Readouts Off-target protein binding.Use orthogonal assays to confirm findings. Consider target identification methods.
Induction of cellular stress.Verify compound purity. Use the lowest effective concentration.

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Unexpected Cytotoxicity

This protocol outlines a general workflow to determine if observed cytotoxicity is a true biological effect or an assay artifact.

  • Visual Inspection: After treating cells with this compound, inspect the wells using a microscope to check for signs of precipitation or changes in cell morphology.

  • Cell-Free Assay Control:

    • Prepare a 96-well plate with cell culture medium.

    • Add this compound at the same concentrations used in the cell-based assay.

    • Add the cytotoxicity assay reagent (e.g., MTT, resazurin) and incubate for the same duration.

    • Measure the absorbance/fluorescence. A significant signal in the absence of cells indicates direct interference.

  • Alternative Cytotoxicity Assay: If interference is detected, switch to an orthogonal assay method. For example, if you are using an MTT (absorbance-based) assay, consider trying an ATP-based luminescence assay (e.g., CellTiter-Glo®) which is less prone to colorimetric and fluorescence interference.

Protocol 2: Insulin (B600854) Secretion Assay from Pancreatic Islets

This protocol is adapted from studies on related compounds and can be used to assess the effect of this compound on insulin secretion.

  • Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., rat) by collagenase digestion followed by density gradient centrifugation. Culture the isolated islets overnight.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Pre-incubate batches of size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

    • Transfer the islets to a multi-well plate containing KRB buffer with low glucose or high glucose (e.g., 16.7 mM), with or without various concentrations of this compound.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for insulin measurement.

    • Quantify the insulin concentration in the supernatant using an insulin ELISA kit.

Visualizations

G cluster_0 Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Visual_Inspect Visually inspect wells for precipitate Start->Visual_Inspect Cell_Free Run cell-free assay with this compound Visual_Inspect->Cell_Free No precipitate Artifact Conclude assay artifact Visual_Inspect->Artifact Precipitate observed Interference Interference Detected? Cell_Free->Interference Orthogonal_Assay Perform orthogonal cytotoxicity assay (e.g., ATP-based) Interference->Orthogonal_Assay Yes True_Cytotoxicity Conclude true cytotoxicity Interference->True_Cytotoxicity No Orthogonal_Assay->True_Cytotoxicity Cytotoxicity confirmed Orthogonal_Assay->Artifact No cytotoxicity

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

G cluster_1 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

G cluster_2 Experimental Workflow for Investigating this compound Activity Compound_Prep Prepare this compound stock solution (e.g., in DMSO) Solubility_Check Check solubility in final assay medium Compound_Prep->Solubility_Check Cell_Treatment Treat cells with serial dilutions Solubility_Check->Cell_Treatment Primary_Assay Perform primary biological assay (e.g., GSIS, Glucose Uptake) Cell_Treatment->Primary_Assay Data_Analysis Analyze results Primary_Assay->Data_Analysis Unexpected_Result Unexpected Result? Data_Analysis->Unexpected_Result Troubleshoot Follow troubleshooting guide (e.g., check for interference) Unexpected_Result->Troubleshoot Yes Confirm_Activity Confirm biological activity Unexpected_Result->Confirm_Activity No Troubleshoot->Primary_Assay Re-evaluate with controls

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Purification of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Borapetoside B from complex mixtures.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental workflow for this compound purification.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

    Answer: Low yield is a common challenge in natural product purification. Several factors throughout the extraction and purification process can contribute to this issue. Here’s a systematic approach to troubleshooting:

    • Extraction Efficiency:

      • Incomplete Extraction: The initial extraction from the plant material might be inefficient. Ensure the plant material is finely powdered to maximize surface area. The duration of sonication or maceration should be sufficient to allow for effective mass transfer of the compound into the solvent. Consider performing multiple extraction cycles.

      • Solvent Polarity: The choice of extraction solvent is critical. While a methanol-water mixture is commonly used for clerodane diterpenoids, the ratio may need optimization. A gradient extraction with solvents of increasing polarity might be beneficial.

    • Degradation of this compound:

      • pH Instability: this compound, being a glycoside, may be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH during extraction and purification wherever possible.

      • Thermal Degradation: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 40°C).

    • Losses During Purification Steps:

      • Macroporous Resin Chromatography: The adsorption and desorption parameters may not be optimal. Screen different types of macroporous resins to find one with the best capacity and selectivity for this compound. Optimize the sample loading concentration, flow rate, and the ethanol (B145695) concentration for elution.

      • Liquid-Liquid Partitioning: Inefficient partitioning between immiscible solvents can lead to significant loss of the target compound. Ensure vigorous mixing and adequate phase separation time. Perform multiple extractions of the aqueous phase to maximize recovery.

      • HPLC Purification: Suboptimal HPLC conditions, such as an inappropriate mobile phase or gradient, can lead to poor separation and loss of product. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.

Issue 2: Poor Purity of the Final Product

  • Question: My purified this compound shows the presence of significant impurities in the final analysis (e.g., by HPLC or NMR). How can I improve the purity?

    Answer: Achieving high purity is the primary goal of the purification process. Contamination with structurally similar compounds is a common problem.

    • Co-elution in Chromatography:

      • Macroporous Resin: While effective for initial enrichment, macroporous resin chromatography may not separate closely related diterpenoids. The elution with a step gradient of ethanol in water can help in fractionating compounds with different polarities.

      • Silica (B1680970) Gel Chromatography: This can be a valuable intermediate step. A carefully optimized gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) can effectively separate compounds based on polarity.

      • Preparative HPLC: This is the final and most crucial step for achieving high purity.

        • Optimize Selectivity: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, acetic acid, or trifluoroacetic acid) to improve the separation of this compound from its impurities.

        • Gradient Optimization: A shallow gradient around the elution time of this compound can significantly improve resolution.

        • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. Determine the loading capacity of your preparative column and inject an appropriate amount.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step for achieving high purity, especially if the product is crystalline.

Issue 3: HPLC-Specific Problems

  • Question: I am facing issues with peak shape, such as peak tailing or fronting, during the HPLC analysis and purification of this compound. What could be the cause and solution?

    Answer: Poor peak shape in HPLC can be attributed to several factors, including interactions with the stationary phase, column issues, or mobile phase incompatibility.

    • Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the silica-based stationary phase (silanol groups).

      • Mobile Phase pH: For acidic or basic compounds, adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can suppress ionization and reduce tailing.

      • Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine (B128534) for basic compounds or a volatile acid like formic acid for acidic compounds, can mask the active sites on the stationary phase.

      • Column Choice: Use a well-end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

    • Peak Fronting: This is typically a sign of column overloading. Reduce the sample concentration or injection volume.

    • Split Peaks: This can indicate a partially blocked column frit, a void at the column inlet, or that the sample solvent is too strong compared to the mobile phase.

      • Column Maintenance: Reverse flush the column (if the manufacturer's instructions permit) to remove particulates from the inlet frit. If a void has formed, the column may need to be replaced.

      • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.

Data Presentation

The following table provides an illustrative example of the quantitative data that could be expected during the purification of a clerodane diterpenoid like this compound from Tinospora crispa. The data is based on a typical purification process for a related compound, Borapetol B, due to the lack of specific step-by-step quantitative data for this compound in the available literature.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanol-Water Extract5000 (dried stems)250,0005.0 (crude)< 5
Liquid-Liquid Partitioning (Chloroform Fraction)25050,00020.0~10-15
Macroporous Resin Chromatography5010,00020.0~30-40
Silica Gel Column Chromatography101,50015.0~70-80
Preparative HPLC1.545030.0> 98
Overall Yield 5000 450 0.009 > 98

Experimental Protocols

1. Extraction and Preliminary Purification

This protocol describes a general method for the extraction and initial fractionation of this compound from Tinospora crispa stems.

  • Materials:

  • Procedure:

    • Defatting: Macerate or sonicate the powdered plant material (e.g., 5 kg) with n-hexane (e.g., 3 x 20 L) to remove nonpolar constituents. Discard the hexane extract.

    • Extraction: Extract the defatted plant material with a mixture of methanol and water (e.g., 80:20 v/v, 3 x 20 L) at room temperature with sonication or stirring.

    • Concentration: Combine the methanol-water extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude syrup.

    • Acid-Base Partitioning:

      • Dilute the crude syrup with deionized water.

      • Acidify the aqueous solution to approximately pH 2-3 with dilute sulfuric acid.

      • Partition the acidified aqueous solution with chloroform (e.g., 4 x volume of aqueous phase).

      • Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the chloroform fraction.

    • Macroporous Resin Chromatography:

      • Dissolve the chloroform fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the sample onto a pre-equilibrated macroporous resin column.

      • Wash the column with deionized water to remove highly polar impurities.

      • Elute the column with a stepwise gradient of increasing ethanol concentrations in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

      • Combine the this compound-rich fractions and evaporate the solvent.

2. Final Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

  • Materials:

    • Partially purified this compound fraction

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • HPLC-grade formic acid or acetic acid (optional mobile phase modifier)

    • Preparative HPLC system with a suitable detector (e.g., UV-Vis or DAD)

    • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Procedure:

    • Sample Preparation: Dissolve the enriched fraction from the previous step in a suitable solvent, preferably the initial mobile phase composition, and filter through a 0.45 µm syringe filter.

    • Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system first. A typical starting point for a gradient method is:

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a shallow gradient (e.g., 20-50% B over 30 minutes) and adjust based on the separation profile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 210 nm or 230 nm).

    • Scale-up to Preparative HPLC:

      • Transfer the optimized method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.

      • Inject the prepared sample onto the preparative column.

    • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from the analytical run.

    • Purity Analysis and Final Processing:

      • Analyze the purity of the collected fractions using analytical HPLC.

      • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualization

Experimental Workflow for this compound Purification

BorapetosideB_Purification_Workflow Start Dried & Powdered Tinospora crispa Stems Defatting Defatting with n-Hexane Start->Defatting Extraction Extraction with Methanol-Water Defatting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Chloroform) Concentration->Partitioning MacroporousResin Macroporous Resin Chromatography Partitioning->MacroporousResin SilicaGel Silica Gel Column Chromatography (Optional) MacroporousResin->SilicaGel PrepHPLC Preparative HPLC MacroporousResin->PrepHPLC Direct to HPLC SilicaGel->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: A generalized workflow for the purification of this compound.

Signaling Pathway: Potential Mechanism of Action of this compound

Based on the known antidiabetic properties of structurally similar compounds like Borapetoside A and C, this compound is hypothesized to exert its effects through the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.

BorapetosideB_Signaling_Pathway BorapetosideB This compound InsulinReceptor Insulin Receptor BorapetosideB->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Phosphorylates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Membrane GLUT4 Translocation to Cell Membrane GLUT4_Vesicle->GLUT4_Membrane GlucoseUptake Increased Glucose Uptake GLUT4_Membrane->GlucoseUptake

Caption: Hypothesized PI3K/Akt signaling pathway for this compound.

Technical Support Center: Scaling Up Borapetoside B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the extraction and purification of Borapetoside B, particularly when scaling up the process from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a clerodane diterpenoid glycoside.[1] It is a natural compound that has been isolated from the stems of plants such as Tinospora crispa and Tinospora cordifolia, which belong to the Menispermaceae family.[1][2][3] These plants are widely used in traditional medicine.[1]

Q2: What are the main challenges when scaling up the extraction of this compound?

Scaling up natural product extraction presents several challenges:

  • Maintaining Efficiency: Techniques that work well on a lab scale may not be as efficient when scaled up, potentially leading to lower yields.[4][5]

  • Economic Viability: The costs associated with large volumes of solvents, energy consumption, and specialized equipment can be significant.[4][5]

  • Consistency: The chemical composition of plant material can vary based on genetics, harvest time, and environmental factors, making it difficult to achieve consistent product quality across large batches.[6]

  • Solvent Handling and Recovery: Using large quantities of organic solvents raises safety and environmental concerns, requiring investment in solvent recovery systems.[7]

  • Purification Complexity: Isolating the target glycoside from a complex mixture of structurally similar compounds becomes more challenging and costly at a larger scale.[8]

Q3: Which solvents are recommended for the initial extraction of this compound?

Polar solvents are generally used for extracting glycosides. For this compound, common starting solvents include:

  • Methanol or Ethanol (B145695): These are frequently used for the initial extraction from plant material.[3][9] An ethanol-water mixture (e.g., 70-95% ethanol) is often a good choice as it can efficiently extract glycosides while minimizing the extraction of some unwanted non-polar compounds.[9]

  • Water: Aqueous extraction is also a possibility, sometimes followed by partitioning with other solvents like n-butanol to concentrate the glycosides.[3]

Q4: My crude extract is a dark, sticky resin. What causes this and how can I fix it?

This is a common issue caused by the co-extraction of various contaminants.[10]

  • Likely Contaminants:

    • Pigments (e.g., Chlorophyll): Give the extract a dark green or brown color.

    • Lipids and Waxes: Contribute to the sticky, resinous consistency.

    • Phenolic Compounds and Tannins: These are polar compounds that are often co-extracted.

    • Polysaccharides: High molecular weight sugars can also be present.[10]

  • Troubleshooting Strategy:

    • Pre-Extraction Defatting: Before the main extraction, wash the dried, powdered plant material with a non-polar solvent like hexane (B92381). This will remove a significant portion of the lipids and waxes.[10][11]

    • Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be suspended in water and partitioned against solvents of increasing polarity (e.g., ethyl acetate (B1210297), then n-butanol) to separate compounds based on their polarity. Glycosides are often enriched in the n-butanol fraction.[3]

    • Solid-Phase Extraction (SPE): Use SPE cartridges to perform a preliminary cleanup and fractionation of the crude extract.[10]

Q5: What are the most effective methods for purifying this compound?

Due to the presence of structurally similar compounds, a multi-step purification strategy is typically required.

  • Column Chromatography: This is a standard method for purification. Silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a solvent gradient, such as chloroform-methanol or ethyl acetate-methanol.[10]

  • Macroporous Resin Adsorption: This technique is effective for capturing and concentrating glycosides from aqueous solutions and is well-suited for large-scale operations.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is often the final step. It offers high resolution for separating closely related compounds like different borapetosides.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Extraction: Solvent polarity, extraction time, or temperature may be suboptimal. 2. Degradation of Glycoside: Presence of acids or enzymes in the plant material can cause hydrolysis.[12] High temperatures can also degrade thermolabile compounds.[7] 3. Loss During Purification: Each purification step can result in product loss.[10]1. Optimize Extraction: Experiment with different solvent systems (e.g., varying ethanol/water ratios). Increase the number of extraction cycles. Consider alternative methods like ultrasound-assisted or microwave-assisted extraction for better efficiency.[7] 2. Control Conditions: Ensure the extraction is performed at a neutral pH. Briefly heating the plant material in the solvent can help deactivate hydrolytic enzymes.[12] Use a rotary evaporator at low temperatures (<50°C) for solvent removal. 3. Streamline Purification: Minimize the number of purification steps. Ensure complete transfer of material between stages.
Co-elution of Impurities during Chromatography 1. Poor Resolution: The chosen chromatographic system (stationary and mobile phase) may not be selective enough. 2. Overloaded Column: Applying too much crude extract to the column can lead to broad, overlapping peaks. 3. Presence of Isomers: this compound may have isomers or closely related structural analogs that are difficult to separate.[8]1. Optimize Chromatography: Test different solvent gradients and stationary phases. Consider using reverse-phase chromatography if normal-phase is ineffective. 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column relative to the column volume. 3. Use High-Resolution Techniques: Employ preparative HPLC with a high-efficiency column for the final polishing step.
Difficulty Removing Water from Final Product 1. High Polarity of Glycosides: The sugar moieties make glycosides highly polar and retain water. 2. Inefficient Drying Method: Air drying or low-vacuum drying may not be sufficient.1. Use Lyophilization (Freeze-Drying): This is the most effective method for removing water from polar, heat-sensitive compounds without causing degradation. The n-butanol soluble material can be lyophilized to obtain a dry powder.[3] 2. Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene (B28343) can be used to remove residual water, though care must be taken to avoid thermal degradation.

Quantitative Data Summary

The optimal parameters for extraction can vary based on the specific batch of plant material and the scale of the operation. The following tables provide typical ranges for key experimental variables during a lab-scale extraction process.

Table 1: Solvent Extraction Parameters

ParameterTypical RangeRationale
Plant Material Particle Size 0.5 - 2.0 mmSmaller particles increase surface area, improving extraction efficiency, but very fine powders can hinder solvent flow.[13]
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)Ensures complete wetting of the plant material and provides a sufficient concentration gradient for diffusion.
Extraction Temperature 25°C - 60°CHigher temperatures can increase extraction kinetics but may also increase the extraction of impurities and risk degrading the target compound.[7]
Extraction Time (per cycle) 2 - 24 hoursDepends on the method (e.g., maceration vs. sonication). Multiple shorter extractions are generally more effective than one long extraction.
Number of Extraction Cycles 2 - 4Repeating the extraction ensures maximum recovery of the target compound from the plant residue.[10]

Table 2: Column Chromatography Purification Parameters

ParameterTypical Value / RangeRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating compounds of medium polarity like glycosides.
Mobile Phase Gradient Ethyl Acetate / Methanol (e.g., 100:0 to 80:20)A gradient of increasing polarity is used to first elute less polar impurities and then the target glycoside.
Sample Load 1:20 to 1:50 (Sample:Silica w/w)Prevents column overloading and ensures good separation.
Fraction Volume 0.5 - 1.0 x Column VolumeSmaller fractions provide better resolution for separating closely eluting compounds.

Experimental Protocols & Visualizations

Protocol 1: Lab-Scale Extraction and Purification of this compound

This protocol describes a general method for isolating this compound from dried Tinospora crispa stems.

1. Preparation of Plant Material:

  • Air-dry the stems of Tinospora crispa at room temperature until brittle.

  • Grind the dried stems into a coarse powder (approx. 1-2 mm particle size).

2. Pre-Extraction Defatting:

  • Soak the stem powder in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and discard the hexane fraction (which contains lipids and waxes).

  • Air-dry the defatted plant material to remove residual hexane.

3. Primary Extraction:

  • Macerate the defatted powder in 80% ethanol (1:15 w/v) for 48 hours at room temperature.

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all ethanolic filtrates.

4. Solvent Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

5. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water (e.g., 200 mL).

  • Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of: a. Ethyl acetate (3 times) b. n-butanol (3 times)

  • Combine the respective fractions. This compound is expected to be enriched in the n-butanol fraction.

  • Concentrate the n-butanol fraction to dryness under reduced pressure.

6. Chromatographic Purification:

  • Subject the dried n-butanol fraction to column chromatography over silica gel.

  • Pack the column using a slurry of silica gel in ethyl acetate.

  • Load the sample onto the column.

  • Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure compound and concentrate to yield purified this compound.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

While the specific signaling pathway for this compound is not fully elucidated, related compounds from Tinospora have been shown to impact metabolic pathways. Borapetoside C, for example, improves insulin (B600854) sensitivity.[14][15] The following diagram illustrates this related mechanism.

Insulin_Signaling_Pathway cluster_cell Hepatocyte (Liver Cell) IR Insulin Receptor (IR) Akt Akt (Protein Kinase B) IR->Akt Activates GLUT2 GLUT2 Transporter Akt->GLUT2 Promotes Translocation to Membrane Glycogen Glycogen Synthesis (Glucose Storage) ↑ Akt->Glycogen Stimulates Gluco Gluconeogenesis (Glucose Production) ↓ Akt->Gluco Inhibits Insulin Insulin Insulin->IR Binds & Activates BC Borapetoside C (Related Compound) BC->IR Enhances Sensitivity (Phosphorylation)

Caption: Potential mechanism of a related compound, Borapetoside C.

References

Technical Support Center: Borapetoside B Analysis Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Borapetoside B analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: The most common and robust analytical method for the quantification of this compound and related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers good separation, sensitivity, and reproducibility.

Q2: What are the key parameters to consider during HPLC method validation for this compound?

A2: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What should I do?

A3: Poor peak shape can be caused by several factors. First, ensure your mobile phase pH is appropriate for this compound. Adjusting the pH can improve peak symmetry. Second, check the health of your HPLC column. A contaminated or old column can lead to peak tailing. Consider flushing the column or replacing it if necessary. Finally, ensure your sample is fully dissolved in the mobile phase before injection.

Q4: I am observing inconsistent retention times for this compound. What is the likely cause?

A4: Fluctuations in retention time are often related to the stability of the chromatographic system. Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and verify that the column temperature is stable and controlled. Inconsistent mobile phase composition can also lead to shifts in retention time, so ensure accurate preparation.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?

A5: The LOD and LOQ can be determined using several methods. A common approach is the signal-to-noise ratio method, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[1] Alternatively, you can use the standard deviation of the response and the slope of the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak for this compound - Incorrect wavelength setting on the UV detector.- Sample concentration is too low.- Injection error.- this compound degradation.- Verify the UV maximum absorbance for this compound and set the detector accordingly.- Prepare a more concentrated sample or a fresh standard.- Check the autosampler and injection syringe for proper functioning.- Ensure proper sample storage conditions and use fresh samples.
Baseline noise or drift - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Fluctuating temperature.- Degas the mobile phase thoroughly.- Purge the pump and detector.- Use fresh, HPLC-grade solvents.- Flush the column with a strong solvent.- Use a column oven to maintain a constant temperature.
Extra or unexpected peaks - Sample contamination.- Carryover from previous injections.- Mobile phase contamination.- Use clean glassware and high-purity solvents for sample preparation.- Run a blank injection to check for carryover and implement a needle wash step if necessary.- Prepare fresh mobile phase.
Poor linearity of the calibration curve - Inaccurate standard dilutions.- Detector saturation at high concentrations.- Sample instability.- Carefully prepare fresh calibration standards.- Narrow the concentration range of your calibration curve.- Analyze samples promptly after preparation.

Experimental Protocols

RP-HPLC Method for Analysis of this compound and Related Compounds

This protocol is based on a validated method for similar compounds and may require optimization for this compound.[1]

1. Chromatographic Conditions:

  • Column: Waters X-Bridge, C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of 5 mM ammonium (B1175870) acetate (B1210297) in 10% methanol (B129727) (A) and acetonitrile (B52724) (B)

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 274 nm (dual wavelength may be beneficial for specificity)

  • Injection Volume: 10 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

3. Sample Preparation:

  • The extraction method for this compound from the sample matrix (e.g., plant material, formulation) needs to be developed and validated. A common approach is ultrasonication or maceration with a suitable solvent like methanol or ethanol.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

The following tables summarize typical acceptance criteria for method validation based on a similar compound analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity and Range

ParameterAcceptance CriteriaExample Data
Correlation Coefficient (r²)≥ 0.999> 0.999
Concentration RangeTo be determined based on expected sample concentration25 to 200% of the nominal concentration

Table 3: Accuracy (Recovery)

Concentration LevelAcceptance Criteria (% Recovery)Example Data (% Recovery)
Low80 - 120%100.0 - 106.0%
Medium80 - 120%100.0 - 106.0%
High80 - 120%100.0 - 106.0%

Table 4: Precision (% RSD)

Precision TypeAcceptance Criteria (% RSD)Example Data (% RSD)
Repeatability (Intra-day)≤ 2.0%< 5.0%
Intermediate Precision (Inter-day)≤ 2.0%< 5.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodExample Data (for a related compound)
LODSignal-to-Noise Ratio of 3:10.010 µg/mL
LOQSignal-to-Noise Ratio of 10:10.04 µg/mL

Visualizations

MethodValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Finalize Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis Specificity->DataAnalysis Collect Data Linearity->DataAnalysis Collect Data Accuracy->DataAnalysis Collect Data Precision->DataAnalysis Collect Data LOD_LOQ->DataAnalysis Collect Data Robustness->DataAnalysis Collect Data ValidationReport Validation Report DataAnalysis->ValidationReport Summarize Results

Caption: Workflow for Analytical Method Validation.

TroubleshootingLogic cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_solutions start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline_noise Baseline Noise/Drift? start->baseline_noise solution_peak_shape Check Mobile Phase pH Inspect/Replace Column Ensure Sample Dissolution peak_shape->solution_peak_shape Yes solution_retention_time Check for Leaks Degas Mobile Phase Control Column Temp retention_time->solution_retention_time Yes solution_baseline Degas Mobile Phase Flush System Use Column Oven baseline_noise->solution_baseline Yes

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Overcoming Low Yield of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of Borapetoside B from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from natural sources low?

This compound is a clerodane diterpenoid glycoside, a type of secondary metabolite, isolated from plants of the Tinospora genus, particularly Tinospora crispa and Tinospora cordifolia.[1][2][3] The low yield is attributed to several factors:

  • Secondary Metabolite Nature: Plants produce secondary metabolites, like this compound, in small quantities as they are not essential for primary growth and development but rather for defense and environmental adaptation.[4]

  • Genetic and Environmental Variability: The concentration of this compound can vary significantly depending on the plant's genetic makeup, geographical location, climate, and soil conditions.[5]

  • Complex Structure: The intricate chemical structure of this compound makes its chemical synthesis challenging and costly.

Q2: What are the primary strategies to overcome the low yield of this compound?

There are three main approaches to address the low yield of this compound:

  • Optimization of Extraction from Tinospora crispa: This involves refining the methods used to extract the compound from the plant material to maximize efficiency.

  • Biotechnological Production: This approach utilizes plant cell and tissue culture techniques, such as cell suspension or hairy root cultures, to produce this compound in a controlled laboratory environment.[4][6][7] This can be further enhanced through metabolic engineering and elicitation.

  • Chemical Synthesis and Semi-Synthesis: While total synthesis is complex, semi-synthesis, which involves modifying a more abundant natural precursor, can be a viable option.[8]

Q3: How can I optimize the extraction of this compound from Tinospora crispa?

Optimizing extraction involves careful selection of solvents and extraction techniques. A recent study on the extraction of a related compound, Borapetoside C, from T. crispa found that a 20% ethanol-water mixture at 40°C achieved complete extraction after 60 minutes.[9] This suggests that aqueous ethanol (B145695) mixtures are promising for this compound extraction. Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient than traditional methods for extracting secondary metabolites.[10][11]

Q4: What is elicitation and how can it increase this compound yield in cell cultures?

Elicitation is a technique used in plant cell culture to enhance the production of secondary metabolites by introducing stress-inducing agents (elicitors) into the culture medium.[4][5][12] These elicitors trigger the plant's defense responses, which often include the increased synthesis of compounds like this compound.

  • Biotic Elicitors: Derived from biological sources, such as fungal extracts (e.g., yeast extract) and polysaccharides (e.g., chitosan).[4][6]

  • Abiotic Elicitors: Non-biological factors, including plant growth regulators (e.g., gibberellic acid, methyl jasmonate), heavy metal salts, and physical stresses like UV radiation.[4][6][13] For Tinospora cordifolia, treatment with gibberellic acid has been shown to significantly increase the total alkaloid and phenol (B47542) content in cell cultures.[13]

Q5: What are the prospects of metabolic engineering for this compound production?

Metabolic engineering offers a powerful strategy to enhance the yield of terpenoids like this compound.[7][14][15] This involves genetically modifying the plant or a host microorganism to:

  • Overexpress key enzymes in the this compound biosynthetic pathway.

  • Suppress competing metabolic pathways to redirect precursor molecules towards this compound synthesis.[7]

  • Introduce regulatory genes that upregulate the entire pathway. While specific metabolic engineering strategies for this compound are still under research, the general principles have been successfully applied to increase the production of other valuable terpenoids.[14]

Troubleshooting Guides

Issue 1: Low Yield from Solvent Extraction of Tinospora crispa
Potential Cause Troubleshooting Step
Inappropriate Solvent The polarity of the extraction solvent is critical. While pure ethanol or methanol (B129727) can be used, studies on the related Borapetoside C suggest that a 20% ethanol-water mixture can be highly effective.[9] Experiment with a gradient of ethanol or methanol concentrations in water (e.g., 20%, 50%, 80%) to find the optimal polarity for this compound.
Inefficient Extraction Method Traditional methods like maceration or Soxhlet extraction can be time-consuming and yield less.[10] Consider using modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[10][11]
Poor Quality Plant Material The concentration of this compound can vary based on the age of the plant, time of harvest, and drying conditions. Ensure you are using high-quality, properly identified, and well-preserved Tinospora crispa stems.
Incomplete Extraction Ensure a sufficient solvent-to-solid ratio and adequate extraction time. For a 20% ethanol-water mixture, an extraction time of at least 60 minutes at 40°C has been shown to be effective for a similar compound.[9]
Issue 2: Poor Growth of Tinospora crispa Cell Suspension Cultures
Potential Cause Troubleshooting Step
Suboptimal Culture Medium The nutrient and hormone composition of the culture medium is crucial. Start with a standard plant tissue culture medium like Murashige and Skoog (MS) medium and systematically test different concentrations and combinations of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, Kinetin) to find the optimal balance for callus induction and cell growth.
Contamination Strict aseptic techniques are paramount. Ensure all equipment and media are properly sterilized. If contamination occurs, discard the culture and review your sterilization and handling procedures.
Inadequate Subculturing Frequency Subculturing too frequently or not frequently enough can stress the cells. Establish a regular subculturing schedule based on the growth curve of your specific cell line (typically every 2-4 weeks).
Unfavorable Physical Conditions Maintain optimal temperature, light, and agitation conditions. Typically, plant cell cultures are maintained at 25 ± 2°C with a 16-hour photoperiod and continuous agitation on an orbital shaker at 100-120 rpm.
Issue 3: Low this compound Production in Tinospora crispa Cell Cultures
Potential Cause Troubleshooting Step
Undifferentiated Cells The production of secondary metabolites is often higher in differentiated tissues. If your cell suspension culture is not producing sufficient this compound, consider inducing differentiation or establishing a hairy root culture, which is known for stable and high-level production of secondary metabolites.
Lack of Elicitation Even with good cell growth, secondary metabolite production can be low. Implement an elicitation strategy. Start with commonly used elicitors like methyl jasmonate (MeJA) or salicylic (B10762653) acid (SA) at various concentrations and exposure times. Based on studies with Tinospora cordifolia, gibberellic acid is also a promising elicitor.[13]
Suboptimal Timing of Harvest The production of secondary metabolites often varies with the growth phase of the culture. Harvest cells at different time points (e.g., early stationary phase, late stationary phase) to determine the optimal harvest time for maximum this compound accumulation.
Precursor Limitation The biosynthesis of this compound may be limited by the availability of precursor molecules. Consider feeding the culture with known precursors of the diterpenoid pathway, such as geranylgeranyl pyrophosphate (GGPP) or its earlier precursors from the MEP or MVA pathway.

Quantitative Data Summary

Table 1: Extraction of Borapetoside C from Tinospora crispa (as a proxy for this compound)

SolventTemperature (°C)Extraction Time (min)ExtractabilityReference
20% Ethanol:Water4060Complete[9]
Pure Ethanol40100High[9]
WaterBoiling8 hours (5 cycles)Basis for comparison[9]

Table 2: Elicitation-Enhanced Production of Secondary Metabolites in Tinospora cordifolia

ElicitorConcentrationCompound ClassMaximum Yield (mg/g DW)Reference
Gibberellic Acid3 mg/LTotal Alkaloids9.454[13]
Gibberellic Acid3 mg/LTotal Phenols20.5[13]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Tinospora crispa Stems

This protocol is adapted from methods optimized for the closely related Borapetoside C.[9]

  • Preparation of Plant Material:

    • Oven-dry the stems of Tinospora crispa at 50°C for 72 hours.

    • Grind the dried stems into a uniform powder (e.g., 2 mm granule diameter).

  • Extraction:

    • Prepare a 20% (v/v) ethanol-water solution.

    • Add the powdered plant material to the solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Incubate the mixture at 40°C for 60 minutes with continuous agitation.

    • For comparison, perform extractions with pure ethanol and water under their optimal conditions (e.g., boiling for water).

  • Purification and Quantification:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system to isolate this compound.

    • Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: Establishment and Elicitation of Tinospora crispa Cell Suspension Culture
  • Callus Induction:

    • Sterilize explants (e.g., young leaves or stems) of Tinospora crispa.

    • Culture the explants on Murashige and Skoog (MS) medium supplemented with an appropriate combination of auxin (e.g., 2,4-D) and cytokinin (e.g., BAP).

    • Incubate in the dark at 25 ± 2°C until callus is formed.

  • Establishment of Suspension Culture:

    • Transfer friable callus to liquid MS medium with a similar hormone composition.

    • Incubate on an orbital shaker (110-120 rpm) at 25 ± 2°C under a 16-hour photoperiod.

    • Subculture every 3-4 weeks.

  • Elicitation:

    • Grow the cell suspension culture to the late logarithmic or early stationary phase.

    • Prepare a stock solution of the chosen elicitor (e.g., methyl jasmonate in ethanol or gibberellic acid in a suitable solvent).

    • Add the elicitor to the cell culture flasks to achieve the desired final concentration (e.g., 50-200 µM for methyl jasmonate, 1-5 mg/L for gibberellic acid).

    • Continue the incubation for a specified period (e.g., 24-96 hours).

  • Harvesting and Analysis:

    • Separate the cells from the medium by filtration.

    • Dry the cells and extract the secondary metabolites using a suitable solvent (e.g., methanol).

    • Analyze the extract for this compound content using HPLC.

Visualizations

experimental_workflow cluster_extraction Optimized Extraction cluster_biotech Biotechnological Production cluster_synthesis Synthetic Approaches A Tinospora crispa Stems B Drying and Grinding A->B C Solvent Extraction (20% EtOH, 40°C, 60 min) B->C D Filtration and Concentration C->D E Purification (Column Chromatography) D->E F Quantification (HPLC) E->F G Tinospora crispa Explant H Callus Induction (MS Medium) G->H I Cell Suspension Culture H->I J Elicitation (e.g., Methyl Jasmonate) I->J K Harvesting and Extraction J->K L Quantification (HPLC) K->L M Precursor Molecule N Semi-synthesis M->N O Total Chemical Synthesis M->O P Purification and Analysis N->P O->P Start Overcoming Low Yield of this compound Start->A Natural Source Start->G Biotechnology Start->M Synthesis signaling_pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Signal Signal Transduction Cascade (e.g., MAPK, Calcium influx) Receptor->Signal TF Transcription Factors (e.g., WRKY, MYC) Signal->TF Genes Biosynthetic Gene Expression (e.g., Terpene Synthases) TF->Genes Activation Pathway Clerodane Diterpenoid Biosynthesis Pathway Genes->Pathway Enzymatic Catalysis Precursors Primary Metabolism Precursors (GPP, GGPP) Precursors->Pathway BorapetosideB This compound Accumulation Pathway->BorapetosideB troubleshooting_logic Start Low this compound Yield Q1 Which method is being used? Start->Q1 Extraction Solvent Extraction Q1->Extraction Extraction Biotech Cell Culture Q1->Biotech Biotechnology Q_Ext Check Solvent & Method Extraction->Q_Ext Solvent Optimize Solvent (e.g., 20% EtOH) Q_Ext->Solvent Solvent Issue Method Use UAE/MAE Q_Ext->Method Method Inefficient Q_Bio Good Growth? Biotech->Q_Bio Growth Optimize Medium & Conditions Q_Bio->Growth No Prod Low Production Q_Bio->Prod Yes Elicit Apply Elicitors Prod->Elicit

References

Borapetoside B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Borapetoside B

Welcome to the technical support resource for researchers working with this compound. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to address experimental variability and reproducibility. A key factor in experiments involving this compound is understanding its stereochemistry relative to its more active isomers.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is showing no biological effect. Is this expected?

Yes, this is the expected outcome in many biological assays. Published research indicates that this compound is often inactive, unlike its stereoisomers Borapetoside A and C. The key difference lies in the stereochemistry at the C-8 position of the molecule. This compound possesses an 8S-chirality, which renders it inactive in hypoglycemic assays, whereas the active forms (A and C) have an 8R-chirality[1]. Therefore, a lack of activity is a reproducible result for a pure sample of this compound.

Q2: I am observing a weak or inconsistent hypoglycemic effect with my this compound sample. What is the likely cause?

Observing an unexpected biological effect from this compound is a significant reproducibility issue. The most probable cause is that your this compound sample is contaminated with its active stereoisomers, Borapetoside A or Borapetoside C. Due to their structural similarity, separation can be challenging. Inconsistent results may stem from batch-to-batch variations in the purity of the compound. We recommend verifying the purity and stereochemical identity of your sample via analytical methods.

Q3: What are the known biological activities of the clerodane diterpene family?

Clerodane diterpenes are a large class of natural compounds isolated from numerous plant species, as well as fungi, bacteria, and marine sponges[2][3]. They exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, anti-mycobacterial, and insect antifeedant properties[2][3]. The specific activity is highly dependent on the precise structure and stereochemistry of the individual compound.

Q4: What is the established mechanism of action for the active isomers of this compound?

The active related compounds, Borapetoside A and C, exert their hypoglycemic effects through multiple mechanisms. They have been shown to activate the insulin (B600854) signaling pathway by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), which leads to greater expression and translocation of glucose transporter-2 (GLUT2). These actions enhance glucose utilization in peripheral tissues and reduce glucose production in the liver. Additionally, related compounds like Borapetol B directly stimulate the secretion of insulin from pancreatic islet cells.

Troubleshooting Guide

If you are encountering unexpected or inconsistent results with this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound cluster_1 Pure Sample Path cluster_2 Contaminated Sample Path start Start: Unexpected or Inconsistent Results check_purity 1. Verify Sample Purity & Identity - LC-MS for contaminants - Chiral chromatography for stereoisomers - NMR for structural confirmation start->check_purity is_pure Is the sample pure This compound (8S-chirality)? check_purity->is_pure pure_result Result: No biological effect is expected. This confirms the compound's inactivity. Consider using Borapetoside A or C as a positive control. is_pure->pure_result Yes impure_result Result: Observed activity is likely due to contaminating active isomers (e.g., Borapetoside A/C). is_pure->impure_result No check_protocol Review Experimental Protocol: - Solvent choice & stability? - Cell line passage number? - Assay conditions correct? pure_result->check_protocol If some minor, erratic effect is still seen action_impure Action: Source a new, certified pure batch of the compound or purify the existing stock. impure_result->action_impure

Caption: Troubleshooting flowchart for unexpected this compound results.

Quantitative Data Summary

Since quantitative data for the inactive this compound is not available, the table below summarizes the reported effects of the related active compound, Borapetol B (referred to as C1) , on insulin secretion from isolated rat pancreatic islets. This data serves as a positive control benchmark.

CompoundAnimal ModelGlucose LevelConcentration (µg/mL)Fold Increase in Insulin Secretion (vs. Control)Reference
Borapetol B (C1)Wistar (W) Rats3.3 mM0.16.3-fold (P < 0.01)
Borapetol B (C1)Wistar (W) Rats3.3 mM1.08.1-fold (P < 0.05)
Borapetol B (C1)Wistar (W) Rats3.3 mM10.09.1-fold (P < 0.001)
Borapetol B (C1)Wistar (W) Rats16.7 mM0.11.5-fold (P < 0.05)
Borapetol B (C1)Wistar (W) Rats16.7 mM1.01.9-fold (P < 0.05)
Borapetol B (C1)Wistar (W) Rats16.7 mM10.05.0-fold (P < 0.001)

Reference Experimental Protocols

The following are summarized protocols for the active compounds related to this compound. These are provided for reference, particularly for researchers aiming to design experiments with appropriate positive controls.

Protocol 1: In Vitro Insulin Secretion Assay (from Borapetol B studies)

This protocol assesses the ability of a compound to stimulate insulin secretion from pancreatic islets.

  • Islet Isolation : Pancreatic islets are isolated from Wistar (W) or Goto-Kakizaki (GK) rats.

  • Batch Incubation :

    • Groups of isolated islets are pre-incubated for 30 minutes in Krebs-Ringer bicarbonate buffer (KRBB) with 3.3 mM glucose.

    • The islets are then transferred to tubes containing KRBB, glucose (either 3.3 mM for basal or 16.7 mM for stimulated conditions), and the test compound (e.g., Borapetol B at 0.1, 1, and 10 µg/mL) or vehicle control.

    • Incubation is carried out for 60 minutes at 37°C.

  • Insulin Measurement : After incubation, aliquots of the supernatant are collected and stored at -20°C. The insulin content is then quantified using a radioimmunoassay (RIA).

Protocol 2: In Vivo Hypoglycemic Action (from Borapetoside C studies)

This protocol evaluates the effect of a compound on blood glucose levels in diabetic mouse models.

  • Animal Models : Type 1 diabetic mice (induced by streptozotocin) or Type 2 diabetic mice are used.

  • Compound Administration : Borapetoside C is administered via intraperitoneal (i.p.) injection. For acute studies, a single dose (e.g., 5 mg/kg) is used. For continuous treatment, doses are given twice daily for 7 days.

  • Glucose Measurement : Blood glucose levels are monitored to assess the compound's effect. An oral glucose tolerance test can also be performed where plasma glucose is measured after an oral glucose load.

  • Tissue Analysis : After the treatment period, tissues like the liver and skeletal muscle can be harvested to analyze protein expression (e.g., IR, Akt, GLUT2) via Western blotting or to measure glycogen (B147801) content.

Signaling Pathway Visualization

The diagram below illustrates the insulin signaling pathway activated by the active borapetosides (A and C), leading to enhanced glucose uptake and utilization.

G cluster_pathway Insulin Signaling Pathway Modulated by Active Borapetosides (A/C) Borapetoside_AC Borapetoside A / C IR Insulin Receptor (IR) Borapetoside_AC->IR Activates pIR Phosphorylated IR (p-IR) IR->pIR Phosphorylation Akt Protein Kinase B (Akt) pIR->Akt pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation GLUT2_exp Increased GLUT2 Expression pAkt->GLUT2_exp Glucose_Uptake Enhanced Glucose Uptake & Utilization GLUT2_exp->Glucose_Uptake

Caption: IR-Akt-GLUT2 signaling pathway activated by Borapetoside A/C.

References

Validation & Comparative

A Comparative Guide to the Hypoglycemic Activities of Borapetoside B and Borapetoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypoglycemic properties of two closely related diterpenoid glycosides, Borapetoside B and Borapetoside A, isolated from Tinospora crispa. While structurally similar, these compounds exhibit a stark contrast in their biological activity, offering valuable insights into the structure-activity relationships of this class of natural products. This document synthesizes available experimental data to highlight these differences, detailing the established mechanisms of the active compound and the structural reasons for the inactivity of the other.

At a Glance: Key Differences in Hypoglycemic Activity

FeatureBorapetoside AThis compoundReference(s)
Hypoglycemic Activity ActiveInactive[1][2]
Stereochemistry at C-8 8R-chirality8S-chirality[1][2]
Effect on Plasma Glucose Decreases plasma glucose levels in a dose-dependent manner.No significant effect on plasma glucose levels.[1][2]
Mechanism of Action Mediated through both insulin-dependent and insulin-independent pathways.Not applicable due to inactivity.[1][2]

The Decisive Role of Stereochemistry

The fundamental difference in the hypoglycemic activity between Borapetoside A and this compound lies in their stereochemistry.[1][2] Research has consistently shown that the spatial arrangement at the C-8 position is a critical determinant of biological function in this class of compounds. Borapetoside A, along with another active analogue, Borapetoside C, possesses an 8R-chirality.[1][2] In contrast, this compound has an 8S-chirality, which renders it inactive as a hypoglycemic agent.[1][2] This stereochemical difference likely affects the molecule's ability to bind to and modulate its biological target(s).

In-Depth Look at Borapetoside A: The Active Compound

Borapetoside A has been identified as the most active hypoglycemic agent among the major diterpenoids isolated from Tinospora crispa.[1][2] Its glucose-lowering effects are multifaceted and have been demonstrated in various in vitro and in vivo models.

Mechanism of Action

The hypoglycemic effects of Borapetoside A are comprehensive, involving actions on peripheral tissues and the liver through both insulin-dependent and independent signaling pathways.[1][2]

  • Increased Glucose Utilization: Borapetoside A enhances the uptake and utilization of glucose in peripheral tissues, such as skeletal muscle.[1][2]

  • Reduced Hepatic Gluconeogenesis: It suppresses the production of glucose in the liver by downregulating the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1][2]

  • Enhanced Insulin (B600854) Signaling: Borapetoside A activates the insulin signaling pathway, which plays a central role in glucose homeostasis.[1][2]

  • Increased Glycogen (B147801) Synthesis: The compound promotes the storage of glucose as glycogen in both muscle and liver cells.[1][2]

  • Stimulation of Insulin Secretion: In normal and type 2 diabetic models, Borapetoside A has been shown to increase plasma insulin levels.[1][2]

BorapetosideA_Signaling cluster_cell Peripheral Cell (e.g., Muscle) cluster_liver Liver Cell Glucose Glucose Glucose_in Glucose Insulin Insulin IR Insulin Receptor Insulin->IR Akt Akt IR->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation GLUT4->Glucose_in facilitates uptake Glycogen Glycogen Glucose_in->Glycogen synthesis PEPCK PEPCK Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis promotes Gluconeogenesis->Glucose releases Borapetoside A Borapetoside A Borapetoside A->Insulin stimulates secretion Borapetoside A->PEPCK inhibits

Caption: Signaling pathways affected by Borapetoside A.

Experimental Protocols

The hypoglycemic activity of borapetosides has been evaluated using a range of established experimental models. The methodologies described below are based on the study by Ruan et al. (2013), which investigated the effects of Borapetoside A.[1][2]

In Vivo Models
  • Animal Models:

    • Normal Mice: To assess the effect on baseline glucose levels.

    • Streptozotocin (STZ)-induced Type 1 Diabetic Mice: A model of insulin deficiency.

    • High-Fat Diet-induced Type 2 Diabetic Mice: A model of insulin resistance.

  • Drug Administration: Borapetoside A or vehicle control was administered to the different mouse groups.

  • Key Assessments:

    • Plasma Glucose Levels: Measured at various time points after administration to determine the glucose-lowering effect.

    • Plasma Insulin Levels: Measured to assess the effect on insulin secretion.

    • Intraperitoneal Glucose Tolerance Test (IPGTT): To evaluate the ability to handle a glucose load.

In Vitro Models
  • Cell Lines:

    • C2C12 Myotubes: A mouse muscle cell line used to study glucose uptake and glycogen synthesis in peripheral tissues.

    • Hep3B Hepatoma Cells: A human liver cell line used to investigate effects on hepatic glucose production.

  • Key Assessments:

    • Glycogen Synthesis: Measured to determine the rate of glucose storage.

    • Protein Expression Analysis: Western blotting was used to measure the levels of key proteins in the insulin signaling and gluconeogenesis pathways (e.g., PEPCK).

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Models Mouse Models (Normal, Type 1 & Type 2 Diabetes) Treatment_Vivo Administration of Borapetoside A/B or Vehicle Animal_Models->Treatment_Vivo Assessment_Vivo - Plasma Glucose - Plasma Insulin - IPGTT Treatment_Vivo->Assessment_Vivo Data_Analysis Data Analysis and Comparison Assessment_Vivo->Data_Analysis Cell_Lines Cell Lines (C2C12 Muscle, Hep3B Liver) Treatment_Vitro Treatment with Borapetoside A/B Cell_Lines->Treatment_Vitro Assessment_Vitro - Glycogen Synthesis - Protein Expression (Western Blot) Treatment_Vitro->Assessment_Vitro Assessment_Vitro->Data_Analysis Conclusion Conclusion on Hypoglycemic Activity Data_Analysis->Conclusion

Caption: General experimental workflow for assessing hypoglycemic activity.

Conclusion

The comparison between Borapetoside A and this compound provides a clear example of the importance of stereochemistry in medicinal chemistry. Borapetoside A is a promising hypoglycemic agent with a multi-target mechanism of action, making it a subject of interest for the development of new anti-diabetic therapies. Conversely, the inactivity of this compound, differing only in the orientation of a single chiral center, underscores the high degree of specificity required for biological activity. Future research in this area will likely focus on elucidating the precise molecular targets of Borapetoside A and exploring synthetic modifications to enhance its potency and pharmacokinetic profile.

References

Comparative Analysis of the Anti-inflammatory Effects of Borapetosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetosides, a class of clerodane diterpenoid glycosides isolated from Tinospora crispa, have garnered significant interest for their diverse pharmacological activities. While extensively studied for their hypoglycemic effects, emerging evidence suggests a potential role for these compounds in modulating inflammatory responses. This guide provides a comparative overview of the anti-inflammatory effects of Borapetosides and related compounds, presenting available experimental data to aid in research and development.

It is important to note that while the anti-inflammatory properties of Tinospora crispa extracts are recognized, direct comparative studies on the anti-inflammatory efficacy of individual Borapetosides (A, B, C, E, F) are limited in the current scientific literature. Much of the available data pertains to newly identified clerodane diterpenoids from the same plant, which offer valuable insights into the potential activities of this compound class.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of various clerodane diterpenoids isolated from Tinospora crispa. The primary endpoint reported in these studies is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2), a common in vitro model for neuroinflammation.

CompoundAssayCell LineIC₅₀ (µM) for NO InhibitionPositive Control
Tinopanoid K NO Production InhibitionBV-2> 50Minocycline (IC₅₀ = 22.9 µM)
Tinopanoid L NO Production InhibitionBV-2> 50Minocycline (IC₅₀ = 22.9 µM)
Tinopanoid M NO Production InhibitionBV-25.6Minocycline (IC₅₀ = 22.9 µM)
Tinopanoid Q NO Production InhibitionBV-213.8Minocycline (IC₅₀ = 22.9 µM)
Compound 5 ¹NO Production InhibitionBV-27.5Minocycline
Compound 7 ¹NO Production InhibitionBV-210.6Minocycline

¹Note: "Compound 5" and "Compound 7" are clerodane diterpenoids isolated from Tinospora crispa in a separate study and are not yet assigned common names like Borapetoside or Tinopanoid.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay is a widely used method to screen for potential anti-inflammatory agents. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • BV-2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Tinopanoids) for a defined period (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A positive control, such as minocycline, and a vehicle control are included.

  • The cells are incubated for a further 24 hours.

Measurement of Nitric Oxide:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Western Blot Analysis for Inflammatory Mediators

Western blotting is employed to determine the effect of the compounds on the protein expression levels of key inflammatory enzymes and signaling proteins.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-p38).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Clerodane diterpenoids from Tinospora crispa have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Some clerodane diterpenoids have been found to inhibit the activation of this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Signaling Cascade NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Activates IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Phosphorylation & Degradation of IκBα Borapetosides Borapetosides Borapetosides->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Borapetosides.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Certain clerodane diterpenoids have demonstrated inhibitory effects on the phosphorylation of key MAPK proteins like p38.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Signaling Cascade MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Borapetosides Borapetosides Borapetosides->MKK3_6 Inhibits Genes Pro-inflammatory Genes AP1->Genes Induces Transcription

Caption: Inhibition of the p38 MAPK signaling pathway by Borapetosides.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anti-inflammatory effects of Borapetosides.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Isolation Isolation of Borapetosides from Tinospora crispa Pretreatment Pre-treatment with Borapetosides Isolation->Pretreatment CellCulture Cell Culture (e.g., BV-2 Macrophages) CellCulture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant->Cytokine_Assay WesternBlot Western Blot (iNOS, COX-2, p-p65, p-p38) CellLysate->WesternBlot Data Data Analysis (IC₅₀ Calculation, Densitometry) NO_Assay->Data Cytokine_Assay->Data WesternBlot->Data

Caption: In vitro workflow for assessing anti-inflammatory effects.

Conclusion

The available data, primarily from clerodane diterpenoids structurally related to Borapetosides, indicate a promising anti-inflammatory potential by inhibiting key inflammatory mediators and signaling pathways such as NF-κB and MAPK. Tinopanoid M, with an IC₅₀ of 5.6 µM for NO inhibition, stands out as a particularly potent compound. However, there remains a significant gap in the literature regarding a direct comparative analysis of the anti-inflammatory effects of the commonly known Borapetosides A, B, C, E, and F. Further research is warranted to isolate these specific compounds and evaluate their anti-inflammatory activities in a comparative manner to fully elucidate their therapeutic potential. This will be crucial for guiding future drug discovery and development efforts in the field of inflammatory diseases.

Stereochemistry Dictates Hypoglycemic Activity of Borapetoside Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic disorders has intensified the search for novel therapeutic agents. Among the natural products under investigation, clerodane diterpenoids from the genus Tinospora have shown significant promise. This guide provides a detailed comparison of the stereochemistry-activity relationship of Borapetoside isomers, focusing on their hypoglycemic effects. Experimental data from various studies are summarized to offer a clear perspective on their potential as antidiabetic agents.

Crucial Role of C-8 Stereochemistry

The spatial arrangement of atoms, or stereochemistry, at the C-8 position of the Borapetoside core structure is a critical determinant of its biological activity. Studies comparing Borapetoside A, B, and C have revealed that isomers with an 8R-chirality, namely Borapetoside A and C, exhibit hypoglycemic effects.[1][2][3] In stark contrast, Borapetoside B, which possesses an 8S-chirality, is reported to be inactive.[2][3] This distinct structure-activity relationship underscores the importance of stereospecificity in the interaction of these compounds with their biological targets.

Comparative Biological Activities of Borapetoside Isomers

The primary biological activity investigated for Borapetoside isomers is their ability to lower blood glucose levels. The following table summarizes the observed hypoglycemic effects and mechanistic insights for key isomers.

IsomerC-8 ChiralityKey Hypoglycemic ActivitiesMechanism of Action
Borapetoside A 8R- Increases glycogen (B147801) content in a dose-dependent manner in vitro and in vivo.- Decreases plasma glucose concentration.- Attenuates the elevation of plasma glucose in glucose tolerance tests.- Reverses elevated protein expression of phosphoenolpyruvate (B93156) carboxykinase.- Mediated through both insulin-dependent and insulin-independent pathways.- Increases glucose utilization in peripheral tissues.- Reduces hepatic gluconeogenesis.- Activates the insulin (B600854) signaling pathway.
This compound 8S- Inactive.- Not applicable due to lack of activity.
Borapetoside C 8R- Attenuates elevated plasma glucose in normal and type 2 diabetic mice.- Increases glycogen content in skeletal muscle.- Enhances insulin sensitivity and delays the development of insulin resistance.- Activates the IR-Akt-GLUT2 signaling pathway.- Increases phosphorylation of the insulin receptor (IR) and protein kinase B (Akt).- Increases the expression of glucose transporter-2 (GLUT2).
Borapetoside E Not Specified- Markedly improves hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in obese mice.- Suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.

Signaling Pathways and Experimental Workflows

The hypoglycemic effects of active Borapetoside isomers are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.

G cluster_0 Borapetoside A & C Action Insulin Insulin / Borapetoside A / C IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Activation Akt Akt (Protein Kinase B) (Phosphorylation) PI3K->Akt Activation GLUT2 GLUT2 Expression Akt->GLUT2 Glucose_Uptake Increased Glucose Uptake & Glycogen Synthesis GLUT2->Glucose_Uptake

Fig. 1: Proposed IR-Akt-GLUT2 signaling pathway activated by Borapetoside A and C.

G cluster_1 Borapetoside E Action Borapetoside_E Borapetoside E SREBPs SREBPs Borapetoside_E->SREBPs Suppression Lipid_Synthesis_Genes Downstream Lipid Synthesis Genes SREBPs->Lipid_Synthesis_Genes Activation Lipid_Synthesis Decreased Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Fig. 2: Proposed suppression of the SREBP pathway by Borapetoside E.

Experimental Methodologies

The following are generalized protocols based on the cited literature for evaluating the hypoglycemic activity of Borapetoside isomers.

In Vivo Studies in Diabetic Mouse Models
  • Animal Models: Streptozotocin-induced type 1 diabetes mellitus mice and diet-induced type 2 diabetes mellitus mice are commonly used.

  • Administration: Borapetosides are typically administered via intraperitoneal (i.p.) injection. For example, Borapetoside C was administered at 5 mg/kg.

  • Glucose Tolerance Test: Mice are fasted, and a baseline blood glucose level is measured. A glucose solution is then administered orally or intraperitoneally. Blood glucose levels are subsequently measured at various time points to assess glucose clearance.

  • Measurement of Plasma Insulin and Glycogen Content: Blood samples are collected to measure plasma insulin levels using appropriate assay kits. Liver and muscle tissues are harvested to determine glycogen content.

  • Western Blot Analysis: Liver or muscle tissue lysates are used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., IR, Akt, GLUT2) via Western blotting.

In Vitro Cell-Based Assays
  • Cell Lines: Mouse myoblast C2C12 cells and human hepatocellular carcinoma Hep3B cells are frequently used to study glucose uptake and glycogen synthesis.

  • Glycogen Synthesis Assay: Cells are treated with different concentrations of Borapetoside isomers. The amount of glycogen synthesized is then quantified using a commercially available kit.

  • Glucose Uptake Assay: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of Borapetoside isomers. The uptake of the fluorescent glucose is measured using a fluorescence plate reader or flow cytometry.

Conclusion

The stereochemistry at the C-8 position of Borapetosides is a critical determinant of their hypoglycemic activity, with the 8R configuration being essential for effect. Borapetosides A and C have demonstrated significant potential in lowering blood glucose through the activation of the IR-Akt-GLUT2 signaling pathway. Borapetoside E presents an alternative mechanism by modulating lipid metabolism via the SREBP pathway. These findings highlight the potential of specific Borapetoside isomers as lead compounds for the development of novel antidiabetic therapies. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate their therapeutic potential.

References

Confirming the Inactivity of Borapetoside B in Diabetes Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Borapetoside B's activity in established diabetes models, contrasting it with its structurally related and active counterparts, Borapetoside A and C. The experimental data cited herein collectively suggest that this compound is inactive in conferring hypoglycemic effects. This is attributed to its unique stereochemistry, which differs from the active compounds.

Comparative Analysis of Borapetoside Activity

Experimental evidence has demonstrated that while several compounds from the Borapetoside family exhibit significant anti-diabetic properties, this compound consistently shows a lack of activity. The key difference lies in the stereochemistry at the C-8 position. Active compounds like Borapetoside A and C possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality[1][2]. This structural variance appears to be critical for the hypoglycemic effect.

In contrast to the inactivity of this compound, other related compounds have shown promising results. Borapetoside A, for instance, exerts its hypoglycemic effects through both insulin-dependent and insulin-independent pathways[1][2]. It has been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin (B600854) signaling pathway[1]. Similarly, Borapetoside C has been found to improve insulin sensitivity and delay the development of insulin resistance. Another related compound, Borapetol B, demonstrates antidiabetic properties primarily by stimulating insulin release.

The following table summarizes the observed activities of these compounds in various diabetes models.

CompoundActivity in Diabetes ModelsKey Mechanism of Action
This compound Inactive Not applicable due to inactivity. The 8S-chirality is suggested to be the reason for the lack of a hypoglycemic effect.
Borapetoside AActiveMediated through both insulin-dependent and insulin-independent pathways. Increases glucose utilization and reduces hepatic gluconeogenesis.
Borapetoside CActiveImproves insulin sensitivity and enhances glucose utilization. Delays the development of insulin resistance.
Borapetol BActiveStimulates insulin secretion from pancreatic islets.
Borapetoside EActiveImproves hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes models.

Experimental Protocols

The assessment of anti-diabetic compounds typically involves a combination of in vivo and in vitro models to elucidate their mechanisms of action.

In Vivo Diabetes Models
  • Streptozotocin (STZ)-Induced Type 1 Diabetes Model : STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rodents induces a state of hyperglycemia that mimics Type 1 diabetes. This model is useful for studying compounds that may protect or regenerate beta cells, or that act through insulin-independent mechanisms.

  • High-Fat Diet (HFD)-Induced Type 2 Diabetes Model : Rodents fed a high-fat diet develop insulin resistance and obesity, which are characteristic features of Type 2 diabetes. This model is suitable for evaluating compounds that improve insulin sensitivity or have beneficial effects on lipid metabolism.

  • Genetically Diabetic Models : Spontaneously diabetic models like the db/db mouse or the Goto-Kakizaki (GK) rat are also widely used. The db/db mouse has a mutation in the leptin receptor gene, leading to obesity and diabetes. The GK rat is a non-obese model of spontaneous type 2 diabetes.

In Vitro Diabetes Models
  • Pancreatic Islet/Beta-Cell Line Studies : Isolated pancreatic islets or insulin-secreting cell lines (e.g., INS-1, MIN6) are used to directly assess the effect of a compound on insulin secretion.

  • Glucose Uptake Assays : Cell lines such as 3T3-L1 adipocytes or C2C12 myotubes are used to measure the effect of a compound on glucose uptake into fat and muscle cells, respectively. This provides insight into the compound's effect on insulin sensitivity at the cellular level.

  • Enzyme Inhibition Assays : The inhibitory activity of a compound on carbohydrate-digesting enzymes like α-amylase and α-glucosidase can be assessed in vitro. Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.

experimental_workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Models cluster_analysis Analysis stz STZ-Induced T1D glucose Blood Glucose Measurement stz->glucose insulin Plasma Insulin Measurement stz->insulin hfd HFD-Induced T2D hfd->glucose hfd->insulin genetic Genetic Models (db/db, GK rat) genetic->glucose genetic->insulin islet Pancreatic Islets / Beta-Cell Lines islet->insulin uptake Glucose Uptake Assays (3T3-L1, C2C12) molecular Molecular Analysis (Western Blot, qPCR) uptake->molecular enzyme Enzyme Inhibition (α-amylase, α-glucosidase) enzyme->molecular

Caption: A typical experimental workflow for evaluating anti-diabetic compounds.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin Insulin ir Insulin Receptor insulin->ir irs IRS ir->irs Phosphorylation glut4 GLUT4 glucose_uptake Glucose Uptake glut4->glucose_uptake pi3k PI3K irs->pi3k Activation akt Akt pi3k->akt Activation vesicle GLUT4 Vesicle akt->vesicle Translocation vesicle->glut4 Fusion

Caption: A simplified diagram of the insulin signaling pathway leading to glucose uptake.

References

A Comparative Guide to Borapetoside B as a Stereochemical Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the specificity of a compound's biological activity is paramount. The use of stereochemical controls, particularly inactive enantiomers or diastereomers, is a rigorous method to demonstrate that the observed effects are genuinely due to the specific three-dimensional structure of the active compound. This guide provides a comprehensive comparison of Borapetoside B as a stereochemical control, its performance against its active isomers, and other common stereochemical controls, supported by experimental data and detailed protocols.

The Critical Role of Stereochemistry in Drug Action

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[1][2] In the chiral environment of the body, different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties.[1][3] One isomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to off-target effects.[3] Therefore, employing the inactive distomer as a negative control is a powerful tool to validate that the biological activity is specifically linked to the eutomer's stereochemistry.

This compound: A Prime Example of an Inactive Stereoisomer

This compound is a furanoid diterpene glycoside found in the medicinal plant Tinospora crispa. It shares the same chemical formula as its isomers, Borapetoside A and Borapetoside C, which are known for their hypoglycemic (blood glucose-lowering) properties.[4][5][6] The crucial distinction lies at the C-8 position of the molecule. The active compounds, Borapetoside A and C, possess an 8R-chirality, whereas this compound has an 8S-chirality, rendering it biologically inactive in the context of glucose metabolism.[4][5][6] This specific structural difference makes this compound an excellent and highly specific negative control for investigating the antidiabetic effects of Borapetosides A and C.

Comparative Biological Activity Data

The following table summarizes the differential effects of Borapetoside stereoisomers on blood glucose levels, as demonstrated in preclinical studies.

CompoundStereochemistry (at C-8)In-Vivo Hypoglycemic ActivityMechanism of Action
Borapetoside A 8RActive Increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[4][6]
This compound 8SInactive Serves as a negative control, showing no significant effect on blood glucose.[4][6]
Borapetoside C 8RActive Enhances insulin (B600854) sensitivity and glucose utilization.[5][7]

Table 1: Comparison of the biological activities of Borapetoside stereoisomers.

Broader Context: Other Stereochemical Control Compounds

The principle of using an inactive stereoisomer as a control is a well-established practice in pharmacology. Below are other examples that highlight the importance of stereochemical specificity.

Active Compound (Eutomer)Inactive Stereoisomer (Distomer)Primary Biological Activity of Eutomer
(S)-Ibuprofen (R)-IbuprofenAnti-inflammatory action through inhibition of cyclooxygenase enzymes.
(S)-Citalopram (R)-CitalopramSelective serotonin (B10506) reuptake inhibitor (SSRI) with antidepressant effects.
Levo-Bupivacaine Dextro-BupivacaineLocal anesthetic with reduced cardiotoxicity compared to the racemate.

Table 2: Examples of other stereoisomers used for stereochemical control in drug development.

Experimental Protocols

Protocol: In-Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol provides a detailed methodology for comparing the hypoglycemic effects of Borapetoside stereoisomers in a mouse model of type 2 diabetes.

1. Animal Model and Acclimatization:

  • Species: Male C57BL/6J mice, 8 weeks old.

  • Diabetes Induction: Feed mice a high-fat diet (60% kcal from fat) for 10-12 weeks to induce insulin resistance.

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment.

2. Experimental Groups (n=8 per group):

  • Group 1 (Vehicle Control): Administered with 10% DMSO in saline.

  • Group 2 (Active Compound A): Administered with Borapetoside A (5 mg/kg body weight).[5]

  • Group 3 (Stereochemical Control): Administered with this compound (5 mg/kg body weight).

  • Group 4 (Active Compound C): Administered with Borapetoside C (5 mg/kg body weight).[5][7]

  • Group 5 (Positive Control): Administered with Metformin (200 mg/kg body weight).[8][9]

3. Experimental Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.[10][11]

  • Baseline Glucose: Measure blood glucose from the tail vein (t=0 min) using a glucometer.

  • Compound Administration: Administer the assigned treatment to each group via intraperitoneal (i.p.) injection.

  • Glucose Challenge: At t=30 min, administer a 2 g/kg body weight glucose solution orally via gavage.[12][13]

  • Blood Glucose Monitoring: Measure blood glucose levels at t=60, 90, and 120 min post-glucose administration.[10][12]

4. Data Presentation and Analysis:

  • Plot the mean blood glucose concentration versus time for each group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes.

  • Perform statistical analysis using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Visualizations

Diagram 1: Insulin Signaling Pathway

G1 cluster_0 Cell Membrane IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Phosphorylation GLUT2 GLUT2 Glucose_uptake Glucose Uptake GLUT2->Glucose_uptake Insulin Insulin or Borapetoside A/C Insulin->IR Akt Akt PI3K->Akt Akt->GLUT2 Translocation Glucose_in Extracellular Glucose Glucose_in->GLUT2

Caption: The IR-Akt-GLUT2 signaling pathway, which is activated by Borapetosides A and C, leading to increased glucose uptake.

Diagram 2: Experimental Workflow

G2 A Induce Diabetes in Mice (High-Fat Diet) B Group Allocation (Vehicle, Borapetosides A, B, C, Metformin) A->B C 6-Hour Fasting B->C D Administer Compounds (i.p.) C->D E Oral Glucose Challenge (OGTT) D->E F Measure Blood Glucose (0, 30, 60, 90, 120 min) E->F G Data Analysis (AUC, ANOVA) F->G

Caption: A streamlined workflow for the in-vivo evaluation of Borapetoside stereoisomers' hypoglycemic effects.

Diagram 3: Logical Relationship of Stereochemistry and Activity

G3 cluster_c Compounds cluster_s Stereochemistry cluster_a Activity BA Borapetoside A R 8R-chirality BA->R BB This compound S 8S-chirality BB->S BC Borapetoside C BC->R Active Hypoglycemic R->Active Inactive Inactive S->Inactive

Caption: The direct relationship between the C-8 stereochemistry of Borapetosides and their resulting hypoglycemic activity.

References

Comparative Analysis of Diterpenoids from Tinospora crispa: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diterpenoids isolated from Tinospora crispa, a plant with a rich history in traditional medicine across Southeast Asia. The focus is on presenting objective performance data of these compounds in various biological assays, supported by detailed experimental protocols to aid in research and development.

Diterpenoids from Tinospora crispa and Their Bioactivities

Tinospora crispa is a rich source of various diterpenoids, primarily belonging to the clerodane and furanoclerodane classes. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antidiabetic effects. This section provides a comparative summary of the biological activities of selected diterpenoids from this plant.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of various diterpenoids isolated from Tinospora crispa.

Table 1: Anti-inflammatory Activity of Diterpenoids from Tinospora crispa

CompoundAssayCell LineIC50 (µM)Reference
Tinopanoid KNO InhibitionBV-2> 50[1]
Tinopanoid LNO InhibitionBV-2> 50[1]
Tinopanoid M NO Inhibition BV-2 5.6 [1]
Tinopanoid NNO InhibitionBV-2> 50[1]
Tinopanoid ONO InhibitionBV-2> 50[1]
Tinopanoid PNO InhibitionBV-2> 50
Tinopanoid QNO InhibitionBV-2> 50
Tinopanoid R NO Inhibition BV-2 13.8
Tinopanoid SNO InhibitionBV-2> 50
Tinopanoid TNO InhibitionBV-2> 50
Borapetoside CNO InhibitionRAW 264.775.3
Crispenoid BNO InhibitionRAW 264.783.5
Crispenoid CNO InhibitionRAW 264.757.6
Crispenoid ENO InhibitionRAW 264.778.1
Crispenoid GNO InhibitionRAW 264.774.7

Table 2: Cytotoxic Activity of Diterpenoids from Tinospora crispa

CompoundCell LineAssayIC50 (µg/mL)Reference
TinocrisposideH1299 (Lung Carcinoma)MTT70.9
TinocrisposideMCF-7 (Breast Cancer)MTT>100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the extraction and isolation of diterpenoids, and the primary biological assays used to evaluate their activity.

Extraction and Isolation of Diterpenoids

A general workflow for the extraction and isolation of diterpenoids from the stems of Tinospora crispa is outlined below. This protocol is a synthesis of methods described in the literature.

Diagram 1: Experimental Workflow for Diterpenoid Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Isolation and Purification p1 Collect and wash T. crispa stems p2 Air-dry and powder the stems p1->p2 e1 Macerate powdered stems in methanol (B129727) at room temperature p2->e1 e2 Filter and concentrate the extract under reduced pressure e1->e2 f1 Suspend the crude extract in water e2->f1 f2 Partition successively with n-hexane, ethyl acetate, and n-butanol f1->f2 f3 Concentrate each fraction f2->f3 i1 Subject the active fraction to column chromatography (Silica Gel) f3->i1 i2 Further purify fractions using Sephadex LH-20 and preparative HPLC i1->i2 i3 Elucidate structure using NMR, MS, etc. i2->i3

Caption: General workflow for the extraction and isolation of diterpenoids.

Nitric Oxide (NO) Inhibition Assay

This protocol is based on the Griess assay performed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test diterpenoids for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of diterpenoids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed the desired cancer cells (e.g., H1299, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test diterpenoids and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway Modulation

Diterpenoids from Tinospora crispa have been shown to modulate key signaling pathways involved in inflammation and metabolic diseases.

NF-κB Signaling Pathway

Several diterpenoids from T. crispa exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

Diagram 2: Inhibition of NF-κB Pathway by T. crispa Diterpenoids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits p_IkB p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IkB->IkB degradation Diterpenoids T. crispa Diterpenoids Diterpenoids->IKK inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by T. crispa diterpenoids.

Insulin (B600854) Signaling Pathway

Certain diterpenoids, particularly borapetosides, have demonstrated hypoglycemic effects by enhancing the insulin signaling pathway, which is crucial for glucose uptake and metabolism. Borapetoside A and C have been shown to mediate their hypoglycemic effects through both insulin-dependent and insulin-independent pathways.

Diagram 3: Enhancement of Insulin Signaling by Borapetosides

G cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake facilitates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates p_Akt p-Akt p_Akt->GLUT4 translocation to membrane Borapetosides Borapetosides (e.g., A & C) Borapetosides->Akt promotes phosphorylation

Caption: Enhancement of the insulin signaling pathway by borapetosides from T. crispa.

This guide serves as a starting point for researchers interested in the therapeutic potential of diterpenoids from Tinospora crispa. The provided data and protocols are intended to facilitate further investigation into these promising natural compounds.

References

A Comparative Spectroscopic Analysis of Borapetosides A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances of three closely related clerodane diterpenoid glycosides from Tinospora crispa. This guide provides a side-by-side comparison of their ¹H and ¹³C NMR spectroscopic data, outlines detailed experimental protocols for their isolation and analysis, and visualizes their structural relationships.

Borapetosides A, B, and C, furanoid diterpene glycosides isolated from the medicinal plant Tinospora crispa, have garnered significant interest in the scientific community for their potential therapeutic properties. Understanding the subtle structural differences between these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide presents a comprehensive comparison of the spectroscopic data of Borapetosides A, B, and C to aid researchers in their identification and characterization.

Spectroscopic Data Comparison

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data provide a detailed fingerprint of the molecular structure of each Borapetoside. The chemical shifts (δ) are recorded in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). All spectra were recorded in pyridine-d₅ (C₅D₅N).

Position Borapetoside A Borapetoside B Borapetoside C
δ_C δ_H (J in Hz) δ_C
Aglycone Moiety
136.11.65 (m), 2.10 (m)36.0
226.21.80 (m)26.1
338.42.35 (m)38.3
472.94.95 (d, 8.5)72.8
543.52.50 (m)43.4
678.14.10 (dd, 11.5, 5.0)78.0
736.91.90 (m), 2.20 (m)36.8
835.12.60 (m)34.9
944.22.15 (m)44.1
1046.51.85 (m)46.4
1170.13.80 (t, 8.0)70.0
12175.4-175.3
13125.57.20 (s)125.4
14108.06.30 (s)107.9
15143.87.40 (s)143.7
16139.07.35 (s)138.9
1719.50.95 (d, 7.0)19.4
1828.11.15 (s)28.0
1917.50.85 (s)17.4
2025.91.05 (d, 6.5)25.8
Glucosyl Moiety
1'102.54.80 (d, 7.5)102.4
2'74.83.90 (m)74.7
3'78.24.15 (m)78.1
4'71.53.85 (m)71.4
5'77.93.95 (m)77.8
6'62.84.25 (m), 4.40 (m)62.7

Experimental Protocols

Isolation and Purification of Borapetosides A, B, and C

A representative protocol for the isolation and purification of Borapetosides from the stems of Tinospora crispa is as follows:

  • Extraction: Air-dried and powdered stems of Tinospora crispa (1 kg) are exhaustively extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours. The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude ethanolic extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoid glycosides, is subjected to column chromatography on silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 80:20).

  • Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Purification by Preparative HPLC: Fractions containing the compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase to yield pure Borapetosides A, B, and C.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 500 MHz spectrometer. Samples are dissolved in pyridine-d₅. Chemical shifts are referenced to the residual solvent signals (δ_H 8.74, 7.58, 7.22; δ_C 150.3, 135.9, 123.9).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition and exact mass of the compounds.

Structural Relationships

The primary structural differences between Borapetoside A, B, and C lie in the stereochemistry at the C-8 position and the attachment point of the glucose moiety.

Borapetoside_Structures cluster_A Borapetoside A cluster_B This compound cluster_C Borapetoside C A 8R-chirality Glycoside at C-6 B 8S-chirality Glycoside at C-6 A->B Epimers at C-8 C 8R-chirality Glycoside at C-2 A->C Positional Isomers (Glycoside)

Caption: Structural relationships between Borapetosides A, B, and C.

A Comparative Analysis of Borapetoside Isomers and Their Differential Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of Borapetoside isomers—Borapetoside A, B, C, and E—on key cellular signaling pathways. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.

Introduction

Borapetosides are clerodane diterpenoid glucosides isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating conditions such as diabetes and hypertension. Structural variations among the Borapetoside isomers lead to distinct pharmacological activities, primarily influencing metabolic signaling pathways. This guide will delve into the specific effects of each isomer on insulin (B600854) signaling, glucose metabolism, and lipid metabolism.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the effects of Borapetoside isomers on various cellular processes and signaling molecules.

Table 1: Effects of Borapetoside Isomers on Glucose Metabolism and Insulin Signaling

Parameter Borapetoside A Borapetoside B Borapetoside C References
Primary Hypoglycemic Activity YesNo (in terms of direct glucose lowering)Yes[1]
Mechanism of Action Insulin-dependent and -independent pathwaysStimulates insulin releaseEnhances insulin sensitivity[1]
Insulin Receptor (IR) Phosphorylation IncreasesNot reportedIncreases
Akt Phosphorylation IncreasesNot reportedIncreases[2]
Glucose Transporter (GLUT) Expression Increases GLUT2Not reportedIncreases GLUT2
Glucose Uptake in Muscle Cells (e.g., C2C12) IncreasesNot reportedIncreases
Hepatic Gluconeogenesis ReducesNot reportedReduces (indicated by decreased PEPCK)
α-Glucosidase Inhibition (IC50) Not reportedNot reported0.0527 mg/mL

Table 2: Effects of Borapetoside Isomers on Insulin Secretion and Lipid Metabolism

Parameter Borapetoside A This compound (as Borapetol B) Borapetoside E References
Insulin Secretion Increases plasma insulin in vivoStimulates insulin release from pancreatic isletsNot reported
Fold Increase in Insulin Secretion (in vitro) Not reported3.9 to 8.8-fold at 3.3 mM glucose (0.1 to 10 µg/mL)Not reported
Lipid Metabolism Regulation Not a primary reported effectNot a primary reported effectSuppresses SREBPs and downstream targets
Key Molecular Targets Insulin signaling pathway componentsPancreatic β-cellsSREBP-1c, FASN

Differential Effects on Cell Signaling Pathways

The primary distinction among the active Borapetoside isomers lies in their stereochemistry at the C-8 position. Borapetoside A and C possess an 8R-chirality, which is associated with their hypoglycemic activity, while the inactive this compound has an 8S-chirality.

Borapetoside A: Dual-Action Glucose Lowering

Borapetoside A demonstrates a robust hypoglycemic effect through both insulin-dependent and independent mechanisms. It enhances glucose utilization in peripheral tissues and curtails hepatic gluconeogenesis by reducing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK). Its ability to increase plasma insulin levels in vivo further contributes to its glucose-lowering effects.

This compound: An Insulin Secretagogue

In contrast to its isomers, this compound's primary antidiabetic action is the stimulation of insulin secretion from pancreatic β-cells. Studies on its aglycone, Borapetol B, have shown a significant, dose-dependent increase in insulin release, which is independent of its effect on glucose uptake or insulin sensitivity in peripheral tissues.

Borapetoside C: The Insulin Sensitizer

Borapetoside C improves insulin sensitivity, making it a potential therapeutic agent for insulin resistance. It enhances the phosphorylation of the insulin receptor and its downstream effector, Akt, leading to increased expression of GLUT2 and consequently, greater glucose uptake. It also exhibits α-glucosidase inhibitory activity, which can help in managing postprandial hyperglycemia.

Borapetoside E: A Regulator of Lipid Metabolism

Borapetoside E's main reported activity is in the regulation of lipid homeostasis. It has been shown to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are crucial for lipid synthesis.

Mandatory Visualizations

Signaling Pathways

Insulin_Signaling_Pathway cluster_Borapetoside_AC Borapetoside A & C cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA_BC Borapetoside A / C IR Insulin Receptor (IR) BA_BC->IR Activates IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Gluconeogenesis_Genes Gluconeogenesis Genes (e.g., PEPCK) Akt->Gluconeogenesis_Genes Inhibits transcription GLUT4_vesicle->IR Glucose Uptake

Caption: Insulin signaling pathway activated by Borapetoside A and C.

Lipid_Metabolism_Pathway Borapetoside_E Borapetoside E SREBP_precursor SREBP Precursor (in ER) Borapetoside_E->SREBP_precursor Inhibits maturation/transport SREBP_active Active SREBP (in Nucleus) SREBP_precursor->SREBP_active Maturation & Translocation Lipogenic_Genes Lipogenic Gene Expression (e.g., FASN, SREBP-1c) SREBP_active->Lipogenic_Genes Activates transcription Lipid_Synthesis Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis

Caption: Inhibition of SREBP pathway by Borapetoside E.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., C2C12, HepG2) with Borapetosides Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (p-Akt/total Akt ratio) Detection->Analysis

Caption: Western Blot workflow for analyzing protein phosphorylation.

Experimental Protocols

Western Blotting for Phosphorylated Proteins (p-IR, p-Akt)
  • Cell Culture and Treatment: Plate C2C12 myotubes or HepG2 cells and grow to 80-90% confluency. Starve cells in serum-free DMEM for 4-6 hours. Treat cells with desired concentrations of Borapetoside isomers or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IR, IR, p-Akt (Ser473), and Akt overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay (C2C12 cells)
  • Cell Culture and Differentiation: Seed C2C12 myoblasts in 24-well plates. Upon reaching confluency, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Starve differentiated myotubes in serum-free, low-glucose DMEM for 2 hours. Treat the cells with Borapetoside isomers or insulin (positive control) for 30 minutes.

  • Glucose Uptake Measurement: Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes. Stop the uptake by washing the cells with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS. Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well.

Hepatic Gluconeogenesis Assay (HepG2 cells)
  • Cell Culture and Treatment: Plate HepG2 cells in 24-well plates and grow to confluency. Wash the cells with PBS and incubate in glucose-free DMEM supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate) and the desired concentrations of Borapetoside isomers for 6 hours.

  • Glucose Measurement: Collect the culture medium and measure the glucose concentration using a glucose oxidase assay kit.

  • Data Analysis: Normalize the glucose production to the total cellular protein content.

Conclusion

The Borapetoside isomers exhibit distinct and specific effects on cellular signaling pathways, primarily related to metabolism. Borapetoside A and C emerge as potent modulators of the insulin signaling pathway, enhancing glucose uptake and reducing hepatic glucose production, albeit with potentially different potencies. This compound acts as an insulin secretagogue, while Borapetoside E regulates lipid metabolism by targeting the SREBP pathway. The structural differences, particularly the stereochemistry at C-8, are critical determinants of their biological activity.

Further research is warranted to fully elucidate the quantitative differences in the potency of Borapetoside A and C and to explore their potential synergistic effects. While the primary effects of these isomers appear to be on metabolic pathways, investigation into their effects on other signaling cascades, such as those related to inflammation or cellular stress, could reveal additional therapeutic applications. This comparative guide provides a foundation for such future investigations and aids in the rational design of novel therapeutics for metabolic disorders.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of clerodane diterpenoids and their biological activity is paramount for the discovery of novel therapeutics. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental methodologies.

Clerodane diterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of pharmacological properties.[1][2] These bicyclic diterpenes, isolated from various terrestrial and marine organisms, exhibit potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][3] The structural diversity within this class, characterized by the clerodane skeleton, offers a rich scaffold for investigating structure-activity relationships (SAR), paving the way for the design of more effective and selective therapeutic agents.[1][4]

Anticancer Activity: Targeting Cellular Proliferation

Clerodane diterpenoids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6][7] The SAR studies in this area have revealed several key structural features crucial for their anticancer potential.

A seminal review of clerodane diterpenes highlights that the presence and nature of the side chain at the C-9 position, the stereochemistry of the decalin ring, and the oxidation pattern of the molecule are critical for cytotoxicity.[1] For instance, many neo-clerodane diterpenes isolated from Scutellaria barbata have shown significant cytotoxic activity against human cancer cell lines, with IC50 values ranging from 2.0 to 8.1 μM.[1]

Compound ClassKey Structural FeaturesCell Line(s)IC50 (µM)Reference
CasearinsPresence of a specific lactone ringV-79 Chinese Hamster lung cellsNot specified in abstract[8][9]
Neo-clerodane diterpene alkaloidsSpecific substitutions on the clerodane skeletonHONE-1, KB, HT292.0–8.1[1]
Intrapetacins A and BNovel clerodane diterpenoid structuresKBModerate cytotoxicity[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of clerodane diterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the clerodane diterpenoids and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Below is a workflow diagram illustrating the MTT assay protocol.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Clerodane Diterpenoids B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

Several clerodane diterpenoids have exhibited promising antimicrobial activity against a range of bacteria and fungi.[10][11] The structural features influencing this activity often differ from those required for anticancer effects.

For example, two diterpenoids isolated from Polyalthia longifolia, 16α-hydroxy-cleroda-3,13(14)-Z-diene-15,16-olide and 16-oxo-cleroda-3,13(14)-E-diene-15-oic acid, demonstrated significant antibacterial and antifungal activities.[10] A study on neo-clerodane diterpenoids from Lamiaceae species showed that scutalpin A was particularly effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[12]

CompoundSourceTarget Organism(s)MIC (µg/mL)Reference
16α-hydroxy-cleroda-3,13(14)-Z-diene-15,16-olidePolyalthia longifoliaBacteria and FungiNot specified[10]
16-oxo-cleroda-3,13(14)-E-diene-15-oic acidPolyalthia longifoliaBacteria and FungiNot specified[10]
Scutalpin AScutellaria and Salvia speciesStaphylococcus aureus25[12]
SolidagodiolSolidago giganteaClavibacter michiganensis5.1 µM[13]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of clerodane diterpenoids against various microorganisms is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The clerodane diterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The logical relationship for determining antimicrobial activity is depicted below.

Antimicrobial_Activity_Logic cluster_logic Antimicrobial Activity Determination Compound Clerodane Diterpenoid Assay Broth Microdilution Assay Compound->Assay Microorganism Pathogenic Microbe Microorganism->Assay Result MIC Value Assay->Result NO_Inhibition_Pathway cluster_pathway LPS-Induced NO Production and Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Clerodane Clerodane Diterpenoid Clerodane->NFkB Inhibition

References

Safety Operating Guide

Proper Disposal of Borapetoside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential procedural information for the proper disposal of Borapetoside B, a diterpenoid glycoside isolated from Tinospora crispa.

The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) guidelines, as these may vary.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • This compound should be treated as a hazardous chemical waste. While some studies on the crude extract of Tinospora crispa suggest low acute toxicity, other reports indicate potential for toxic hepatitis with high doses or chronic use.[1] Some diterpenoid glycosides have also been shown to exhibit cytotoxic properties.

    • Do not mix this compound waste with non-hazardous materials.[2][3]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and any spill cleanup materials in a designated, leak-proof, and chemically compatible solid waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, leak-proof liquid waste container. The container must be compatible with the solvent used.

      • Segregate halogenated and non-halogenated solvent waste streams, as they often require different disposal treatments.[4]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[5]

      • The full chemical name: "this compound"

      • The solvent(s) and their approximate concentrations

      • The date the waste was first added to the container

      • An appropriate hazard warning (e.g., "Toxic")

  • Storage:

    • Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure, away from general traffic, and has secondary containment to prevent spills from spreading.

  • Disposal Request and Pickup:

    • Do not dispose of this compound waste down the drain or in regular trash.

    • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste collection requests.

Quantitative Data

Specific toxicological data for pure this compound is limited. The following table summarizes available data for the crude extract of Tinospora crispa and for this compound in a murine model. This information underscores the importance of handling the compound as potentially hazardous.

SubstanceTest TypeSpeciesDoseObservation
Ethanolic extract of Tinospora crispaAcute toxicityMiceUp to 4.0 g/kg (oral)Did not produce any signs of toxicity.
Methanolic extract of Tinospora crispaAcute toxicityAnimalsUp to 2000 mg/kg (oral)Did not cause any mortality.
Borapetosides B, C, and FAcute toxicityMice500 mg/kgALT levels were normal and liver histopathology was unaltered.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

BorapetosideB_Disposal_Workflow A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C This compound Waste Generated B->C D Solid Waste? C->D E Collect in Labeled Solid Hazardous Waste Container D->E Yes F Collect in Labeled Liquid Hazardous Waste Container D->F No G Store Sealed Container in Satellite Accumulation Area E->G F->G H Contact EHS for Waste Pickup G->H I Waste Removed by Licensed Disposal Vendor H->I

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.